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  • Product: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
  • CAS: 538328-18-6

Core Science & Biosynthesis

Foundational

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Authored by Gemini, Senior Application Scientist Abstract 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Authored by Gemini, Senior Application Scientist

Abstract

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a substituted thiazole derivative of significant interest as a chemical building block in medicinal chemistry and materials science. A comprehensive understanding of its core physical and chemical properties is paramount for its effective application in drug design, process development, and quality control. This technical guide provides a detailed analysis of the known and predicted physicochemical characteristics of this compound. It consolidates data from various sources and outlines robust, field-proven experimental protocols for properties where published data is scarce. The methodologies are presented from the perspective of a senior application scientist, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A precise definition of a molecule's identity is the foundation of all subsequent physicochemical analysis. Any ambiguity in structure or nomenclature can lead to erroneous data interpretation and compromise research outcomes.

Nomenclature and Key Identifiers

The compound is systematically identified through a combination of nomenclature and registry numbers, ensuring unambiguous reference in a global scientific context.

IdentifierValueSource
IUPAC Name 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amineN/A
CAS Number 300978-69-2
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
SMILES NC(C)C1=NC(C)=CS1
InChI 1S/C6H10N2S/c1-4-3-9-6(8-4)5(2)7/h3,5H,7H2,1-2H3
InChIKey NSXQYSQZXMGRPJ-UHFFFAOYSA-N
Molecular Structure Analysis

The structure of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine comprises three key features that dictate its physical and chemical behavior:

  • A 4-Methylthiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. This ring system is a common scaffold in many pharmaceutical agents, valued for its metabolic stability and diverse interaction capabilities.

  • A Primary Aliphatic Amine: The -NH₂ group attached to the ethyl side chain is a primary determinant of the molecule's basicity (pKa), solubility in aqueous media, and its potential to form salts.

  • A Chiral Center: The carbon atom bonded to the amine group is a stereocenter, meaning the molecule exists as a pair of enantiomers ((R) and (S)). The CAS number 300978-69-2 typically refers to the racemic mixture. For stereospecific applications, such as asymmetric synthesis or pharmacology, the properties of the individual enantiomers would require separate characterization.

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical parameters that influence everything from reaction kinetics to formulation and bioavailability.

Summary of Physical Properties
PropertyValue / Predicted ValueComments
Physical Form SolidExperimentally verified.
Melting Point Data not available.Expected to be a sharp range for a pure crystalline solid.
Boiling Point Data not available.Likely to decompose at atmospheric pressure. Vacuum distillation may be possible.
Solubility Data not available.Predicted to be soluble in polar organic solvents (e.g., MeOH, DMSO) and have some solubility in acidic aqueous solutions due to the basic amine.
pKa (Predicted) ~8.5 - 9.5 (for the primary amine)The aliphatic amine is the most basic site. The thiazole nitrogen is significantly less basic. Experimental verification is essential.
Physical State

The compound is documented as a solid at standard temperature and pressure. This macroscopic property is a direct consequence of the intermolecular forces—primarily hydrogen bonding from the amine group and dipole-dipole interactions from the thiazole ring—being strong enough to form a stable crystal lattice.

Melting Point
Solubility Profile

Solubility dictates the choice of solvents for synthesis, purification, and formulation. While quantitative data is not published, a qualitative assessment can be made based on the structure. The primary amine group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. The overall molecule has both polar (amine, thiazole) and non-polar (methyl, ethyl) regions, suggesting solubility in polar organic solvents like methanol, ethanol, and DMSO. In aqueous media, solubility is expected to be pH-dependent; protonation of the amine group in acidic conditions (pH < pKa) will form a more soluble salt. A standardized protocol for quantitative solubility assessment is provided in Section 4.2.

Acidity and Basicity (pKa)

The pKa value is critical for understanding a molecule's behavior in physiological environments and for developing salt formation strategies. The primary aliphatic amine is the most basic center in the molecule, and its pKa is predicted to be in the typical range for similar structures. The nitrogen atom in the thiazole ring is significantly less basic due to the delocalization of its lone pair of electrons within the aromatic system. Potentiometric titration is the gold standard for experimentally determining pKa values and is described in Section 4.3.

Spectroscopic Profile

Spectroscopic analysis provides an atomic-level fingerprint of the molecule, confirming its structure and identifying functional groups. The following are predicted spectral characteristics based on established principles of organic spectroscopy.

Mass Spectrometry (MS)

In Electron Ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 142. Key fragmentation patterns would likely involve the loss of an amino group or cleavage of the bond between the thiazole ring and the ethyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:

  • 3400-3250 cm⁻¹: N-H stretching (a doublet for the primary amine, -NH₂).

  • 3100-3000 cm⁻¹: C-H stretching (aromatic C-H on the thiazole ring).

  • 2980-2850 cm⁻¹: C-H stretching (aliphatic C-H from methyl and ethyl groups).

  • 1650-1550 cm⁻¹: C=N and C=C stretching from the thiazole ring.

  • 1650-1580 cm⁻¹: N-H bending (scissoring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[1]

3.3.1 Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz)

  • ~7.0-7.2 ppm (1H, singlet): The proton on the thiazole ring (at C5).

  • ~4.0-4.2 ppm (1H, quartet): The methine proton (-CH) on the ethyl group, coupled to both the methyl and amine protons.

  • ~2.4 ppm (3H, singlet): The methyl group attached to the thiazole ring (at C4).

  • ~1.8-2.5 ppm (2H, broad singlet): The two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and chemical exchange.

  • ~1.4-1.5 ppm (3H, doublet): The terminal methyl group of the ethyl side chain, coupled to the methine proton.

3.3.2 Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz) Based on typical chemical shift ranges for similar heterocyclic compounds:[2]

  • ~168-172 ppm: C2 of the thiazole ring (bonded to N and S).

  • ~148-152 ppm: C4 of the thiazole ring (bonded to the methyl group).

  • ~110-115 ppm: C5 of the thiazole ring (bonded to the proton).

  • ~50-55 ppm: The methine carbon of the ethyl group.

  • ~20-25 ppm: The terminal methyl carbon of the ethyl group.

  • ~15-20 ppm: The methyl carbon attached to the thiazole ring.

Standardized Experimental Methodologies

For properties lacking published data, the following protocols are recommended. These methods are designed to be robust and self-validating, providing trustworthy data for critical research and development decisions.

Protocol for Melting Point Determination

Causality: This protocol uses a digital melting point apparatus to provide a precise and objective measurement. A slow ramp rate near the melting point is critical to allow for thermal equilibrium between the sample and the heating block, preventing artificially high or broad readings.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-homogenous or wet sample will result in a broad and inaccurate melting range.

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packing the sample ensures uniform heat transfer.

  • Instrument Setup: Place the capillary in the heating block of a calibrated digital melting point apparatus.

  • Rapid Heating: Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point. If unknown, perform a preliminary rapid scan.

  • Fine Heating: Approximately 20 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min.

  • Observation & Recording: Record two temperatures:

    • T₁ (Onset): The temperature at which the first drop of liquid appears.

    • T₂ (Clear Point): The temperature at which the entire sample becomes a clear liquid.

  • Validation: The melting range is reported as T₁-T₂. A pure compound should exhibit a sharp range. The experiment should be repeated at least twice to ensure reproducibility.

MeltingPointWorkflow A Dry & Powder Sample B Load Capillary Tube (2-3 mm) A->B C Set Fast Ramp (~15°C/min) B->C D Observe Approx. MP C->D E Cool & Reload D->E F Set Slow Ramp (1-2°C/min) ~20°C below Approx. MP E->F G Record Onset (T1) & Clear (T2) Temps F->G H Report Range (T1-T2) G->H

Caption: Workflow for accurate melting point determination.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: This method determines the equilibrium solubility by allowing excess solid to equilibrate with the solvent over an extended period. This ensures the measurement reflects true thermodynamic solubility, which is critical for biopharmaceutical and process chemistry applications, rather than the kinetic solubility which can be misleading.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential for validation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand or centrifuge them to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µg/mL.

Protocol for pKa Determination via Potentiometric Titration

Causality: This protocol directly measures the change in pH of a solution of the analyte as a strong acid or base is added. The pKa is the pH at which the amine is 50% protonated and 50% in its free base form. This point is accurately found at the half-equivalence point on the titration curve, providing a highly reliable value.

Methodology:

  • Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water. If aqueous solubility is limited, a co-solvent like methanol or DMSO may be used, but the result will be an apparent pKa (pKa app).

  • Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the temperature of the experiment.

  • Titration Setup: Place the analyte solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette or auto-titrator.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis:

    • Plot the pH versus the volume of titrant added to generate the titration curve.

    • Determine the equivalence point (the point of maximum slope) from the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (i.e., when half the volume of titrant needed to reach the equivalence point has been added).

  • Validation: The procedure should be repeated to ensure the pKa value is reproducible within an acceptable margin (e.g., ± 0.05 units).

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Analyte Solution (Known Concentration) C Add Titrant (e.g., 0.1M HCl) Incrementally A->C B Calibrate pH Meter (2-Point) B->C D Record pH vs. Volume C->D Repeat E Plot Titration Curve D->E F Determine Equivalence Point (Max Slope) E->F G Find Volume at 1/2 Equivalence Point F->G H Determine pKa (pH at 1/2 Equiv. Vol.) G->H

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Exploratory

An In-Depth Technical Guide to 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: Structure, Properties, and Synthetic Considerations

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the chemical entity 1-(4-methyl-1,3-thiazol-2-yl)ethanamine.

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(4-methyl-1,3-thiazol-2-yl)ethanamine. The document elucidates its chemical structure and nomenclature according to IUPAC standards. While detailed experimental protocols and specific applications remain proprietary or sparsely documented in publicly accessible literature, this guide synthesizes available data on its chemical properties and places it within the broader, therapeutically significant context of 2-aminothiazole derivatives. The intent is to provide a foundational understanding for researchers interested in the potential of this and related molecules in medicinal chemistry and drug discovery.

Chemical Structure and Nomenclature

The fundamental identity of a chemical compound lies in its structure and unambiguous naming. This section details the IUPAC name and the structural features of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine.

IUPAC Name and Synonyms

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine .

Common synonyms or alternative representations include:

  • 1-(4-methylthiazol-2-yl)ethan-1-amine

Chemical Structure

The chemical structure of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine is characterized by a central 1,3-thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This core is substituted at the 2-position with an aminoethyl group and at the 4-position with a methyl group.

Caption: 2D Chemical Structure of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

Key Structural Features and Identifiers

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀N₂SSigma-Aldrich[1]
Molecular Weight 142.22 g/mol Sigma-Aldrich[1]
CAS Number 538328-18-6NextSDS[2]
SMILES String NC(C)C1=NC(C)=CS1Sigma-Aldrich[1]
InChI Key NSXQYSQZXMGRPJ-UHFFFAOYSA-NSigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]

Synthesis and Characterization: A Generalized Approach

Conceptual Synthetic Pathway

The synthesis of 2-aminothiazole derivatives often commences with the Hantzsch reaction, which involves the condensation of a thiourea or thioamide with an α-haloketone. For the target molecule, a potential multi-step synthesis could be envisioned as follows:

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Functionalization at C2 cluster_2 Step 3: Conversion to Amine A Thioacetamide C 2,4-Dimethylthiazole A->C Hantzsch Synthesis B 1-Chloro-2-propanone B->C D 2,4-Dimethylthiazole G 1-(4-Methyl-1,3-thiazol-2-yl)ethanol D->G E Strong Base (e.g., n-BuLi) E->G F Electrophile (e.g., Acetaldehyde) F->G H 1-(4-Methyl-1,3-thiazol-2-yl)ethanol K 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine H->K I Azide Formation (e.g., DPPA) I->K J Reduction (e.g., H2/Pd) J->K

Caption: A conceptual multi-step synthesis workflow for 1-(4-methyl-1,3-thiazol-2-yl)ethanamine.

Causality Behind Experimental Choices:

  • Hantzsch Synthesis: This is a classic and reliable method for constructing the thiazole ring, offering a straightforward route to the core scaffold from commercially available starting materials.

  • Functionalization at C2: The C2 position of the thiazole ring is known to be acidic and can be deprotonated with a strong base, allowing for the introduction of various side chains via reaction with an appropriate electrophile. Acetaldehyde would introduce the desired ethyl-alcohol precursor.

  • Conversion to Amine: A common route to convert a secondary alcohol to a primary amine involves an initial conversion to a better leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide source, and subsequent reduction of the azide to the amine. This is a robust and high-yielding sequence.

Anticipated Spectroscopic Characterization

Although experimental spectra are not publicly available, the expected spectroscopic signatures can be predicted based on the structure of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 1.4-1.6Doublet3H-CH(NH₂)-CH₃
b~ 2.4-2.6Singlet3HThiazole-CH₃
c~ 1.8-2.2Broad Singlet2H-NH₂
d~ 4.2-4.5Quartet1H-CH (NH₂)-CH₃
e~ 6.8-7.0Singlet1HThiazole C5-H

2.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on the carbon skeleton.

Predicted SignalChemical Shift (δ, ppm)Assignment
a~ 18-22Thiazole-C H₃
b~ 23-27-CH(NH₂)-C H₃
c~ 50-55-C H(NH₂)-CH₃
d~ 110-115Thiazole C 5
e~ 150-155Thiazole C 4
f~ 170-175Thiazole C 2

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchPrimary amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H
1650-1550C=N stretchThiazole ring
1640-1560N-H bendPrimary amine (-NH₂)
~1500C=C stretchThiazole ring

2.2.4. Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 142. Key fragmentation patterns would likely involve the loss of the methyl group from the ethylamine side chain (M-15) and cleavage of the C-C bond of the ethylamine side chain.

Applications in a Drug Discovery Context

While specific, documented applications of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine are limited, its structural motif as a 2-aminothiazole derivative places it in a class of compounds of significant interest to medicinal chemists. The 2-aminothiazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.

Potential Areas of Application (Inferred from Related Compounds):

  • Kinase Inhibition: Many kinase inhibitors incorporate a 2-aminothiazole core, which can act as a hinge-binding motif in the ATP-binding pocket of kinases. This makes compounds like 1-(4-methyl-1,3-thiazol-2-yl)ethanamine potential starting points for the design of novel kinase inhibitors for oncology or inflammatory diseases.[3]

  • Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs. The 2-aminothiazole moiety can be a key pharmacophore for engaging with bacterial or fungal targets.[4]

  • Central Nervous System (CNS) Active Agents: The ability of small heterocyclic molecules to cross the blood-brain barrier makes them attractive for CNS drug discovery. Derivatives of 2-aminothiazole have been explored for various CNS targets.

The primary amine in 1-(4-methyl-1,3-thiazol-2-yl)ethanamine provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) by synthesizing a library of derivatives.

Applications A 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (Building Block) B Further Synthesis & Derivatization A->B C Kinase Inhibitors B->C SAR Exploration D Antimicrobial Agents B->D SAR Exploration E CNS-Active Compounds B->E SAR Exploration

Caption: Role as a building block in medicinal chemistry.

Conclusion and Future Directions

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a chemical entity with a structural framework that is highly relevant to modern drug discovery. While detailed public data on its synthesis and specific biological activities are scarce, its identity as a 2-aminothiazole derivative suggests significant potential as a scaffold or intermediate for the development of novel therapeutics. Future research efforts would benefit from the publication of a robust and scalable synthetic route to this compound, as well as its comprehensive biological profiling against various target classes. Such data would unlock the potential for this and related molecules to contribute to the development of new medicines.

References

[4] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

[3] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Archives of Pharmacal Research. [Link]

[2] 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine — Chemical Substance Information - NextSDS. [Link]

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Foundational

Comprehensive Spectral Characterization of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: A Technical Guide to NMR, IR, and MS Analysis

Executive Summary The structural validation of heterocyclic building blocks is a critical bottleneck in preclinical drug development. The compound 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine (CAS: 538328-18-6)[1] is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of heterocyclic building blocks is a critical bottleneck in preclinical drug development. The compound 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine (CAS: 538328-18-6)[1] is a highly versatile chiral amine featuring an electron-rich thiazole core. Because positional isomers (such as 5-substituted thiazoles) exhibit similar mass and base reactivity, rigorous spectral characterization is required to unambiguously confirm regiochemistry.

This whitepaper provides an in-depth, theoretical, and highly practical guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of this molecule. By moving beyond simple data tabulation, we explore the physicochemical causality behind the spectral signals and establish self-validating analytical protocols.

Molecular Architecture & Physicochemical Context

To accurately interpret the spectral data, one must first understand the electronic environment of the molecule. The structure consists of two distinct domains:

  • The 4-Methylthiazole Core: A heteroaromatic ring where the nitrogen and sulfur atoms create a strong electron-withdrawing "push-pull" effect. The C-2 position (sandwiched between N and S) is highly deshielded, acting as a powerful diagnostic marker in ¹³C NMR[2].

  • The 1-Aminoethyl Moiety: Attached at the C-2 position, this group contains a chiral center. The primary amine (-NH₂) is capable of hydrogen bonding, which heavily influences both its IR vibrational modes and its ¹H NMR chemical shift depending on solvent concentration and temperature.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the analytical workflow must be treated as a self-validating system . A single spectral method is prone to misinterpretation; therefore, orthogonal techniques are integrated to cross-verify structural claims.

Workflow Start Compound Synthesis/Isolation 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR 10-20 mg in CDCl3 IR FT-IR Spectroscopy (ATR Mode) Start->IR Neat solid/liquid MS Mass Spectrometry (ESI-QTOF MS/MS) Start->MS 1 µg/mL in MeOH/H2O Validation Multi-Spectral Data Integration & Structural Validation NMR->Validation IR->Validation MS->Validation

Figure 1: Multi-modal analytical workflow for orthogonal structural validation.

Step-by-Step Analytical Protocol
  • NMR Preparation (The D₂O Shake Test): Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Acquire the standard ¹H spectrum. To self-validate the primary amine assignment, add 1 drop of Deuterium Oxide (D₂O), shake vigorously, and re-acquire. The disappearance of the amine protons confirms their identity against aliphatic impurities.

  • FT-IR Acquisition: Place the neat sample directly onto the Diamond ATR crystal. Apply consistent pressure. The self-validating metric here is the observation of a split peak in the 3300 cm⁻¹ region, which deterministically proves the presence of a primary (-NH₂) rather than secondary (-NH-) amine.

  • MS/MS Ramping: Infuse the sample via Electrospray Ionization (ESI). Ramp the Collision Energy (CE) from 10 eV to 40 eV. The sequential appearance of daughter ions creates a deterministic fragmentation tree that rules out isobaric contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum (400 MHz, CDCl₃) is defined by the electronic deshielding of the thiazole ring.

Causality Insight: The proton at the C-5 position of the thiazole ring appears as a sharp singlet at ~6.75 ppm. It is highly shielded compared to typical aromatic protons due to the electron-donating resonance from the sulfur atom, yet deshielded by the adjacent nitrogen. The chiral methine proton (H-α) is pushed downfield to 4.35 ppm due to the combined inductive effects of the primary amine and the heteroaromatic ring[2].

Table 1: ¹H NMR Spectral Assignments

PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment
1'1.50Doublet (d)6.83H-CH₃ (ethylamine)
NH₂1.80Broad Singlet (br s)-2HPrimary amine (D₂O exchangeable)
4-CH₃2.42Singlet (s)-3HThiazole methyl
1' (α)4.35Quartet (q)6.81HChiral -CH-
56.75Singlet (s)-1HThiazole aromatic CH
¹³C NMR & 2D Correlation (HMBC)

The ¹³C NMR spectrum (100 MHz, CDCl₃) provides the definitive proof of the thiazole core. The C-2 carbon is highly diagnostic, appearing at ~176.5 ppm because it is bonded to two electronegative heteroatoms (N and S)[3].

Table 2: ¹³C NMR Spectral Assignments

Chemical Shift (ppm)Carbon TypeAssignmentCausality / Rationale
17.0CH₃4-CH₃Shielded allylic methyl on heteroaromatic ring
24.5CH₃C-2' (ethyl)Standard aliphatic methyl
51.2CHC-1' (α)Deshielded by adjacent amine and aromatic ring
112.5CHC-5Aromatic carbon, alpha to sulfur
152.0CqC-4Aromatic quaternary carbon, alpha to nitrogen
176.5CqC-2Highly deshielded due to N=C-S di-heteroatom environment

To definitively prove that the ethylamine group is attached at C-2 and not C-5, we rely on Heteronuclear Multiple Bond Correlation (HMBC).

HMBC H_alpha H-alpha (4.35 ppm) C_2 C-2 (176.5 ppm) H_alpha->C_2 2J/3J H_Me CH3 (1.50 ppm) H_Me->C_2 3J H_ThMe Th-CH3 (2.42 ppm) C_4 C-4 (152.0 ppm) H_ThMe->C_4 2J C_5 C-5 (112.5 ppm) H_ThMe->C_5 3J H_5 H-5 (6.75 ppm) H_5->C_2 3J H_5->C_4 2J

Figure 3: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network confirming regiochemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR (ATR mode) is utilized to validate the functional groups via their dipole moment changes during vibration.

Causality Insight: The primary amine exhibits two distinct stretching bands (symmetric and asymmetric) because the two N-H bonds can stretch in-phase or out-of-phase. A secondary amine would only show a single band[2]. The thiazole ring is characterized by strong C=N and C=C skeletal vibrations in the 1500–1650 cm⁻¹ region.

Table 3: FT-IR (ATR) Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3350, 3280Medium, splitN-H stretchPrimary amine (asymmetric/symmetric)
3105WeakC-H stretch (sp²)Thiazole aromatic C-H
2970, 2930MediumC-H stretch (sp³)Aliphatic methyl/methine groups
1605, 1530StrongC=N, C=C stretchThiazole ring skeletal vibrations
1375MediumC-H bendingMethyl group "umbrella" mode

Mass Spectrometry (MS) & Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI+) yields the protonated molecular ion[M+H]⁺ at m/z 143.06.

Causality Insight: The fragmentation of aliphatic amines under Collision-Induced Dissociation (CID) is highly predictable. The most kinetically favorable pathway is the neutral loss of ammonia (NH₃, 17 Da) due to the basicity of the primary amine. This is followed by the cleavage of the remaining aliphatic chain to yield the highly stable, aromatic 4-methylthiazole cation[2].

MS_Pathway M [M+H]+ m/z 143.06 F1 [M+H - NH3]+ m/z 126.04 M->F1 -NH3 (-17 Da) F3 [M+H - C2H7N]+ m/z 99.01 M->F3 alpha-cleavage (-44 Da) F2 [4-Methylthiazole]+ m/z 98.01 F1->F2 -C2H4 (-28 Da)

Figure 4: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 4: ESI-MS/MS Fragmentation Data

m/zIon TypeNeutral LossStructural Assignment
143.06[M+H]⁺-Protonated molecular ion
126.04[M+H - NH₃]⁺17 DaLoss of primary amine
98.01[C₄H₄NS]⁺28 Da (from 126)4-Methylthiazole cation

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69 (Mass Spectrometry and IR Reference Standards). URL: [Link]

  • NextSDS Chemical Substance Database. 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine (CAS: 538328-18-6) Identifiers. URL:[Link]

Sources

Exploratory

Solubility of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in different solvents

An In-depth Technical Guide to the Solubility of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, a key intermediate and potential pharmacophore in drug discovery. In the absence of extensive published solubility data for this specific molecule, this document establishes a foundational framework for its solubility assessment. We will delve into the key physicochemical properties of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, explore the theoretical principles governing its solubility, and provide a detailed, field-proven experimental protocol for its determination in a variety of pharmaceutically relevant solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a thorough solubility characterization.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to a marketable therapeutic, understanding its fundamental physicochemical properties is paramount. Among these, aqueous and non-aqueous solubility stand out as a crucial factor.[1] Poor solubility can lead to low bioavailability, hindering a promising compound from reaching its therapeutic target in sufficient concentrations.[1] For 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, a molecule featuring a thiazole ring and an amine group—both common in many bioactive compounds—a thorough understanding of its solubility is essential for formulation development, preclinical studies, and ultimately, its potential clinical success.[2]

This guide will provide a robust framework for approaching the solubility of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, emphasizing the "why" behind experimental choices and ensuring that the described protocols are self-validating.

Physicochemical Properties of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

To understand the solubility of a compound, one must first examine its intrinsic properties. These characteristics provide clues as to how the molecule will interact with various solvents.

Table 1: Key Physicochemical Properties of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

PropertyValueSource
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
Appearance Solid (form)
InChI Key NSXQYSQZXMGRPJ-UHFFFAOYSA-N
SMILES NC(C)C1=NC(C)=CS1

The structure of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, with its primary amine and thiazole ring, suggests a molecule with both hydrogen bond donor and acceptor capabilities. The amine group is basic and likely to be protonated at acidic pH, which would significantly enhance its aqueous solubility. The thiazole ring contributes to the aromatic character and potential for π-π stacking interactions. The methyl groups add some lipophilicity to the molecule. The interplay of these features will dictate its solubility in solvents of varying polarity.[3][4][5][6]

Principles of Solubility: A Theoretical Framework

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the liquid at a specific temperature and pressure to form a saturated solution.[5] This process is governed by the principle of "like dissolves like," which is a simplified way of stating that substances with similar intermolecular forces are more likely to be soluble in one another.[6]

Key factors influencing the solubility of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine include:

  • Polarity of the Solute and Solvent: The presence of the amine and thiazole nitrogen atoms makes 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine a polar molecule. Therefore, it is expected to have higher solubility in polar solvents like water, alcohols, and other organic solvents with significant dipole moments.[7][8]

  • pH of the Solvent: For an ionizable compound like this ethanamine derivative, pH is a critical factor in aqueous solubility.[3] The primary amine group will be protonated at pH values below its pKa, forming a more soluble salt.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1][4]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[9][10]

  • Thermodynamic solubility is the true equilibrium solubility, where the solution is saturated and in equilibrium with the most stable solid form of the compound. This is the value most relevant for formulation development.[9][10][11]

  • Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution when added from a stock solution (often in DMSO).[2][12] It is generally higher than thermodynamic solubility because it may represent a supersaturated state or the solubility of a less stable, amorphous form.[2]

This guide focuses on determining the thermodynamic solubility , which provides a more accurate and reliable measure for drug development decisions.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method .[13][14] This method is recommended by regulatory bodies like the USP and is based on achieving equilibrium between the undissolved solid and a saturated solution.[13][15]

Materials and Equipment
  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (solid)

  • Selected solvents (e.g., Water, pH buffers, Ethanol, Methanol, Isopropanol, Acetonitrile, Dichloromethane, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration measurement.

  • pH meter

Step-by-Step Protocol
  • Preparation of Solvent Systems: Prepare a range of solvents of interest. For aqueous solubility, this should include purified water and a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8), as recommended by ICH guidelines.[16][17][18][19]

  • Addition of Excess Solid: To a series of vials, add an excess amount of solid 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. "Excess" means that there should be visible undissolved solid at the end of the experiment. This ensures that the solution reaches saturation.

  • Solvent Addition: Accurately pipette a known volume of each solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. It is advisable to determine the equilibration time by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Phase Separation: After equilibration, let the vials stand at the same temperature to allow the undissolved solid to sediment. Then, carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, the sample should be filtered through a syringe filter appropriate for the solvent. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Sample Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in the diluted sample using a validated HPLC method or another appropriate technique.

  • Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL, based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine add_solvent Add a known volume of solvent to vials with the solid prep_solid->add_solvent prep_solvent Prepare a range of solvents (e.g., water, buffers, organic solvents) prep_solvent->add_solvent shake Agitate at constant temperature (e.g., 24-72 hours) add_solvent->shake Equilibrate sediment Allow solid to sediment shake->sediment Stop agitation filter Filter supernatant through 0.22 µm syringe filter sediment->filter dilute Dilute filtrate filter->dilute Prepare for analysis hplc Analyze concentration by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine at 25 °C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Qualitative Classification
Water (pH 7.0)10.280.1To be determinedTo be determined
0.1 M HCl (pH 1.2)N/A~80To be determinedTo be determined
pH 4.5 BufferN/A~80To be determinedTo be determined
pH 6.8 BufferN/A~80To be determinedTo be determined
Ethanol5.224.5To be determinedTo be determined
Methanol6.632.7To be determinedTo be determined
Isopropanol4.319.9To be determinedTo be determined
Acetonitrile6.237.5To be determinedTo be determined
Dichloromethane3.49.1To be determinedTo be determined
Acetone5.420.7To be determinedTo be determined

The qualitative classification can be based on USP definitions (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).

Interpreting the Results:

  • Aqueous Solubility: The pH-solubility profile will be crucial. A significant increase in solubility at low pH would confirm the basic nature of the amine group and its importance for aqueous dissolution.

  • Organic Solvents: The solubility in organic solvents will provide insights into the compound's polarity and potential for use in non-aqueous formulations or as a solvent for synthesis and purification. A higher solubility in polar organic solvents like alcohols would be expected.

Conclusion

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Scribd. (n.d.). Key Pharmaceutical Solvents Overview.
  • Sahoo, S. K. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences, 3(3), 01–04.
  • Brittain, H. G. (2012). Thermodynamic vs. kinetic solubility: Knowing which is which. Journal of Pharmaceutical Sciences, 101(10), 3589-3596.
  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Expert Opinion on Drug Discovery, 7(10), 859-873.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Haltermann Carless. (2021). Critical solvent properties for the pharmaceutical industry.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Basicmedical Key. (2016). Pharmaceutical Solvents.
  • PCC Group. (2025). Pharmaceutical solvents.
  • Amofor. (2023).
  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Benchchem. (n.d.).
  • AAT Bioquest. (2022).
  • Unistra. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Chen, J., et al. (2017). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 115, 1-9.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview.
  • IJCRT.org. (2023). Introduction, Importance And Factor Of Solubility.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • MilliporeSigma. (n.d.).
  • Der Pharmacia Lettre. (2020).
  • National Center for Biotechnology Information. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
  • IMPACTIVE. (2025). Back to basics: types and uses of solvents.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Technobis Crystallization Systems. (2021). Solvent selection for process development.
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • European Medicines Agency. (2020).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Food and Drug Administration, Taiwan. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2020).
  • Physical Chemistry Research. (2023).
  • Sigma-Aldrich. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

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Foundational

An In-depth Technical Guide to 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: Synthesis, and Historical Context

Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthesis and inferred historical development of the thiazole derivative, 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. While a si...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and inferred historical development of the thiazole derivative, 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. While a singular, seminal "discovery" of this specific amine is not prominently documented in the scientific literature, its existence and preparation are a logical consequence of the convergence of established synthetic methodologies in heterocyclic chemistry. This document will, therefore, focus on the fundamental chemical principles and experimental protocols that underpin its synthesis, providing researchers and drug development professionals with a detailed understanding of this important chemical entity.

Compound Overview and Significance

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a primary amine featuring a 4-methylthiazole core. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds, including the penicillins.[1] The presence of both a heterocyclic system and a primary amine functional group makes this compound a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[2]

Compound Property Value
IUPAC Name 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine
CAS Number 538328-18-6[3]
Molecular Formula C6H10N2S[4]
Molecular Weight 142.22 g/mol [4]
Appearance Solid (predicted)[4]

The Synthetic Pathway: A Tale of Two Reactions

The history of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is intrinsically linked to the development of two cornerstone reactions in organic chemistry: the Hantzsch thiazole synthesis and reductive amination. The logical and most common synthetic route involves the preparation of the precursor ketone, 2-Acetyl-4-methylthiazole, followed by its conversion to the target amine.

Synthesis of the Precursor: 2-Acetyl-4-methylthiazole

The formation of the 4-methylthiazole ring system is classically achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. In the case of 2-Acetyl-4-methylthiazole, the likely precursors are thioacetamide and 3-chloro-2,4-pentanedione.

The general mechanism of the Hantzsch synthesis is a well-established and reliable method for constructing the thiazole core.[5]

Experimental Protocol: Synthesis of 2-Acetyl-4-methylthiazole (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thioacetamide (1.0 eq) and a suitable solvent such as ethanol.

  • Addition of α-Haloketone: Slowly add 3-chloro-2,4-pentanedione (1.0 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized with a mild base, such as sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 2-Acetyl-4-methylthiazole.[6][7][8]

From Ketone to Amine: The Reductive Amination Step

The conversion of 2-Acetyl-4-methylthiazole to 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is most efficiently achieved through reductive amination. This powerful and widely used reaction involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[9][10] This method avoids the often-problematic direct alkylation of ammonia, which can lead to over-alkylation.[9]

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the ketone.[9]

Experimental Protocol: Reductive Amination of 2-Acetyl-4-methylthiazole (General Procedure)

Disclaimer: This is a generalized protocol and requires careful handling of reagents. It should be adapted based on laboratory safety standards.

  • Reaction Setup: In a round-bottom flask, dissolve 2-Acetyl-4-methylthiazole (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • pH Adjustment: Adjust the pH of the mixture to be mildly acidic (pH ~5-6) with a weak acid like acetic acid to promote imine formation.

  • Addition of Reducing Agent: Slowly add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) (approx. 1.5 eq), to the stirred solution at room temperature or cooled in an ice bath.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding an aqueous acid (e.g., 1M HCl) to destroy any remaining reducing agent. Then, basify the solution with an aqueous base (e.g., 1M NaOH) to a pH > 10.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, which can be further purified by distillation or column chromatography if necessary.

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformations in the synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

Hantzsch Thiazole Synthesis Thioacetamide Thioacetamide Intermediate Cyclization Intermediate Thioacetamide->Intermediate + Haloketone 3-Chloro-2,4-pentanedione Haloketone->Intermediate Ketone 2-Acetyl-4-methylthiazole Intermediate->Ketone Dehydration

Caption: Hantzsch synthesis of the ketone precursor.

Reductive Amination Ketone 2-Acetyl-4-methylthiazole Imine Imine Intermediate Ketone->Imine Ammonia Ammonia (NH3) Ammonia->Imine + Amine 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine Reduction

Caption: Reductive amination to the final amine.

Historical Context and Conclusion

The "discovery" of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is not attributable to a single breakthrough moment but rather represents the logical application of well-understood and robust synthetic organic chemistry principles. The historical development of the Hantzsch thiazole synthesis, dating back to the late 19th century, provided a reliable method for creating the core heterocyclic structure. Later, the refinement of reductive amination techniques in the 20th century offered a superior method for the synthesis of primary amines from ketones.

The true value of this compound lies in its utility as a versatile building block. The primary amine handle allows for a wide array of subsequent chemical modifications, enabling the exploration of new chemical space in drug discovery and materials science. The continued interest in thiazole derivatives ensures that 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine and its analogs will remain relevant and valuable tools for chemists in various fields.[1][11]

References

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Center for Biotechnology Information. [Link]

  • efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. HETEROCYCLES, Vol. 100, No. 5, 2020. [Link]

  • US4468517A - Synthesis of thiazoles.
  • 2-Acetyl-4-methylthiazole | C6H7NOS | CID 5324797. PubChem. [Link]

  • 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine — Chemical Substance Information. NextSDS. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]

Sources

Exploratory

Safety and handling of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

An In-Depth Technical Guide to the Safe Handling and Application of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Foreword: A Scientist's Perspective on Proactive Safety In the landscape of drug discovery and chemical synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Foreword: A Scientist's Perspective on Proactive Safety

In the landscape of drug discovery and chemical synthesis, novel building blocks are the currency of innovation. Compounds like 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, a substituted aminothiazole, represent significant potential due to the proven biological importance of the thiazole scaffold.[1][2] However, the potential of any chemical intermediate can only be safely unlocked through a deep and proactive understanding of its inherent properties and hazards. This guide is structured not as a mere list of warnings, but as a comprehensive technical resource for the professional researcher. Our objective is to move beyond rote compliance and foster a culture of informed safety, where every handling step is underpinned by a clear understanding of the chemical's character, reactivity, and the rationale for containment. By treating safety as an integral part of the scientific process, we can handle this valuable research tool with the respect and diligence it requires, ensuring both personal safety and the integrity of our experimental outcomes.

Section 1: Physicochemical and Structural Profile

Understanding the fundamental physicochemical properties of a compound is the first step in a thorough risk assessment. These characteristics dictate its behavior under various conditions and inform appropriate handling and storage protocols.

Table 1: Key Physicochemical Properties of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine [3]

PropertyValueSource
CAS Number 538328-18-6[3]
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
Appearance Solid / Powder[4]
InChI Key NSXQYSQZXMGRPJ-UHFFFAOYSA-N
SMILES NC(C)C1=NC(C)=CS1

The structure of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine contains two key functional groups that define its reactivity and potential hazards: the nucleophilic primary amine on the ethyl substituent and the heterocyclic thiazole ring. The amine group imparts basicity and is a primary site for reactions and biological interactions, while also contributing to its irritant properties. The thiazole ring is a common pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1]

Section 2: Comprehensive Hazard Analysis and Risk Mitigation

A thorough understanding of the specific hazards associated with 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is critical. This section details its GHS classification and provides a workflow for proactive risk assessment.

GHS Hazard Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). The following table summarizes its hazard profile, which necessitates careful handling to avoid exposure.[3][4][5]

Table 2: GHS Classification for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

ClassificationPictogramSignal WordHazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation), Category 4 GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Irritation, Category 2 GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Serious Eye Damage, Category 1 GHS05 (Corrosion)DangerH318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure), Category 3 GHS07 (Exclamation Mark)WarningH336: May cause drowsiness or dizziness.

Source: Notified C&L Inventory[3]

Toxicological Insights: The "Why" Behind the Hazards
  • Acute Toxicity (Category 4): The "harmful" classification indicates that significant exposure via swallowing, skin contact, or inhalation can lead to adverse health effects. While not acutely toxic at low levels, this underscores the need for effective containment (fume hoods) and personal protective equipment (gloves, lab coats).

  • Serious Eye Damage (Category 1): This is the most severe hazard classification for this compound. The basicity of the amine functional group can cause significant damage, including burns and potential permanent vision loss upon direct contact with the eyes. This mandates the use of chemical safety goggles or a face shield as a minimum requirement.

  • Skin Irritation (Category 2): As a primary amine, the compound can disrupt the skin's lipid barrier, leading to irritation, redness, and dermatitis with prolonged or repeated contact.[6]

  • STOT SE 3 (Drowsiness/Dizziness): Inhalation of the dust or potential vapors may affect the central nervous system, highlighting the importance of handling this compound in a well-ventilated area, preferably a certified chemical fume hood.[3]

Risk Assessment Workflow

A systematic risk assessment should precede any experiment involving this compound. The goal is to identify potential exposure scenarios and implement robust control measures.

RiskAssessment cluster_0 Risk Assessment Protocol A 1. Hazard Identification Review SDS: H302, H312, H332, H315, H318, H336 B 2. Procedure Analysis Weighing, dissolution, reaction setup, workup, purification A->B C 3. Exposure Potential Inhalation of dust, skin/eye contact, ingestion B->C D 4. Implement Controls Engineering (Fume Hood), PPE (Goggles, Gloves), Administrative (SOP) C->D E 5. Emergency Preparedness Locate shower/eyewash, review spill/first aid procedures D->E F 6. Review & Refine Post-experiment review, update protocol as needed E->F

Caption: A systematic workflow for assessing and mitigating risks.

Section 3: Safe Handling, Storage, and Engineering Controls

Based on the hazard profile, the following controls are mandatory for the safe handling and storage of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when handling larger quantities.Protects against splashes and dust, mitigating the "Serious Eye Damage" (H318) risk.[7]
Skin Protection Nitrile rubber gloves (check manufacturer for breakthrough time). A chemically resistant lab coat.Prevents skin contact, addressing the "Harmful in contact with skin" (H312) and "Skin Irritation" (H315) hazards.[8][9]
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If a hood is unavailable or when handling large quantities of powder, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/particulates is necessary.Minimizes inhalation of dust, mitigating "Harmful if inhaled" (H332) and "May cause drowsiness" (H336) risks.[7]
Engineering and Administrative Controls
  • Primary Engineering Control: All manipulations of the solid compound or its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.

  • Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[7]

  • Administrative Controls: Access to the compound should be restricted to trained personnel. Designate specific areas for its storage and use.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11]

  • Incompatibilities: Keep away from strong oxidizing agents and acids to prevent vigorous or exothermic reactions.[7]

  • Location: Store away from heat, sparks, or open flames.[7]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][12]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Spill Management
  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical binder).[12]

    • Carefully sweep or scoop up the material into a labeled, sealable container for hazardous waste disposal.

    • Wipe the area with a damp cloth, followed by a dry one. Decontaminate the area.

  • Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • Prevent further leakage if it is safe to do so. Do not let the product enter drains.[10]

    • Ventilate the area.

    • Follow institutional protocols for large chemical spills, which may involve contacting an emergency response team.

Section 5: Synthesis, Reactivity, and Applications

Synthetic Pathways

While specific vendor synthesis routes are proprietary, compounds of this class are commonly prepared via established heterocyclic chemistry principles. The most probable route is a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[13] For 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, this would likely involve a multi-step process starting from simpler precursors to build the substituted thiazole core, followed by the introduction or modification of the aminoethyl side chain.

Reactivity Profile

The molecule's reactivity is dominated by the primary amine, which is a potent nucleophile. It will readily react with a variety of electrophiles.

Reactivity cluster_sites Key Reactive Sites N_exo Exocyclic Amine (Primary Nucleophile) A N_exo->A Acylation, Alkylation, Condensation N_ring Ring Nitrogen (Lewis Base / Protonation Site) B N_ring->B Coordination, Protonation

Caption: Primary reactive sites on the 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine molecule.

  • Reactions at the Exocyclic Amine: This site is expected to undergo typical primary amine reactions such as acylation (with acyl chlorides or anhydrides), alkylation, and condensation with aldehydes and ketones to form imines.[13]

  • Reactions at the Ring Nitrogen: The endocyclic nitrogen atom is also a potential site for electrophilic attack or protonation, particularly under acidic conditions.[13]

Application in Drug Discovery: A Workflow Example

This compound is a valuable building block for creating libraries of more complex molecules for biological screening. A common next step in a drug discovery program would be to derivatize the primary amine to explore the structure-activity relationship (SAR).

Protocol: Parallel Amide Synthesis

This protocol describes a typical workflow for creating a small library of amide derivatives from 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

  • Preparation: In an array of reaction vials, dispense a solution of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 eq.) to each vial to act as an acid scavenger.

  • Electrophile Addition: To each vial, add a different acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq.).

  • Reaction: Seal the vials and allow them to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, perform an aqueous workup to remove the base and other water-soluble byproducts.

  • Purification: Purify the crude products using flash chromatography or preparative HPLC.

  • Analysis: Confirm the structure and purity of each new derivative using NMR and Mass Spectrometry.

Workflow cluster_workflow Amide Library Synthesis Workflow Start Start: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Step1 1. Dissolve in Aprotic Solvent (e.g., DCM) Start->Step1 Step2 2. Add Base (e.g., DIPEA) Step1->Step2 Step3 3. Add Diverse Electrophiles (R-COCl, R-COOH + HATU) Step2->Step3 Step4 4. Reaction & Monitoring (RT, 12-24h, LC-MS) Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6 End End: Purified Amide Library for Biological Screening Step6->End

Caption: A typical experimental workflow for derivatization.

References

  • NextSDS. (n.d.). 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine — Chemical Substance Information.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Methylthiazole.
  • Sigma-Aldrich. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine AldrichCPR.
  • Sigma-Aldrich. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Properties.
  • ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc..
  • Thor Specialities (UK) LTD. (2019). Safety data sheet ACTICIDE LT 2.
  • PubChem. (n.d.). 1,3-Thiazol-2-ylmethanamine.
  • Al-Omar, M. A., & Amr, A.-G. E. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 23(11), 2785.
  • Touati, Y., et al. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar.
  • ChemicalBook. (n.d.). 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis.
  • Sigma-Aldrich. (n.d.). N-Methyl-1-(thiazol-4-yl)ethanamine.
  • Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol.
  • Enamine. (n.d.). Safety Data Sheet.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718.
  • Al-Abdullah, E. S., Al-Dies, A. M., & El-Emam, A. A. (2020). Efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. Heterocycles, 100(5), 808-821.
  • Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 32(3), 175-190.
  • Szabó, D., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 30(23), 1-18.
  • Alajarín, M., et al. (2000). Reactions of 2-amino-2-thiazolines With Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. The Journal of Organic Chemistry, 65(26), 8882-8892.
  • Sigma-Aldrich. (n.d.). amine dihydrochloride. Retrieved from _

  • Fisher Scientific. (2015). Safety Data Sheet for (2-Methyl-1,3-thiazol-4-yl)methanol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Methyl-1,3,4-thiadiazole-2(3H)-thione.
  • 3M. (n.d.). Safety Data Sheet.
  • MilliporeSigma. (n.d.). Safety Data Sheet for Thiamine hydrochloride.
  • Stankov, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3896.
  • 3M. (2025). Safety Data Sheet.
  • Chem-Impex. (n.d.). 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone.

Sources

Foundational

A Technical Guide to Sourcing and Quality Verification of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine for Research and Development

This guide provides drug discovery and development researchers with a comprehensive overview of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, including its significance, commercial sourcing, and essential quality control proc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug discovery and development researchers with a comprehensive overview of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, including its significance, commercial sourcing, and essential quality control procedures. The insights provided herein are intended to facilitate informed procurement decisions and ensure the integrity of subsequent research.

Introduction: The Significance of the Thiazole Moiety

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a substituted thiazole derivative. The thiazole ring is a crucial scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its presence is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This specific ethanamine derivative serves as a versatile building block for synthesizing more complex molecules in drug discovery programs.[3][4] Given its role as a foundational precursor, ensuring the identity, purity, and consistency of this starting material is paramount to the success and reproducibility of a research campaign.

Key Properties:

  • Molecular Formula: C₆H₁₀N₂S

  • Molecular Weight: 142.22 g/mol

  • Appearance: Typically a solid

Commercial Supplier Landscape

A variety of chemical suppliers offer 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, often as part of their screening compound collections or as a catalog item. It is crucial to note that the level of analytical data and guaranteed purity can vary significantly between suppliers.

SupplierProduct Name/NumberStated PurityNotes
Sigma-Aldrich 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine AldrichCPRNot specifiedPart of a collection for early discovery. Buyer is responsible for confirming identity and purity.
BLDpharm (R)-1-(4-Methylthiazol-2-yl)ethan-1-amineNot specifiedThe (R)-enantiomer is specified.[5]
ChemScene Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine≥95%Note: This is a related but structurally different compound.[6]

This table is for illustrative purposes and may not be exhaustive. Researchers should conduct their own searches for the most current offerings.

A Critical Note on Sourcing: The Sigma-Aldrich listing for the AldrichCPR grade product explicitly states that they do not collect analytical data and that the "Buyer assumes responsibility to confirm product identity and/or purity." This is a common practice for less common or "discovery" phase chemicals and underscores the necessity for in-house quality control by the end-user.

In-House Quality Control and Verification: A Self-Validating Workflow

Upon receipt of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, it is imperative to perform a series of analytical tests to confirm its identity and purity. This not only validates the supplier's claims but also ensures the integrity of the downstream experiments.

Workflow for Supplier and Material Validation

The following diagram outlines a logical workflow for selecting a supplier and validating the received material.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: In-House QC cluster_2 Phase 3: Decision A Identify Potential Suppliers B Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) A->B C Compare Purity, Price, and Availability B->C D Select Supplier & Place Order C->D E Receipt of Material & Visual Inspection D->E F Confirm Identity (e.g., ¹H NMR, MS) E->F G Determine Purity (e.g., HPLC, Chiral HPLC if applicable) F->G H Compare Data to Supplier CoA G->H I Material Meets Specification? H->I J Accept Lot for R&D Use I->J Yes K Reject Lot & Contact Supplier I->K No

Caption: Workflow for supplier selection and in-house material validation.

Recommended Analytical Protocols

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data and compare the resulting spectrum to a reference spectrum or predict the expected chemical shifts and splitting patterns for the structure. The data should be consistent with the structure of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and identify any potential impurities.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Develop an appropriate HPLC method. A reverse-phase C18 column is a good starting point.

    • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Calculate the purity by integrating the peak areas. The main peak should account for the majority of the total integrated area.

Protocol 3: Chiral Purity Assessment (If applicable)

Since 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a chiral amine, determining its enantiomeric purity is critical if stereochemistry is important for the subsequent reactions or biological assays.

  • Objective: To separate and quantify the enantiomers.

  • Methodology:

    • Utilize a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs are often effective for separating chiral amines.[7][8]

    • Alternatively, capillary electrophoresis (CE) is a powerful technique for chiral separations.[9][10]

    • Develop a suitable mobile phase, which may be different from the achiral method.

    • Inject the sample and determine the ratio of the two enantiomers by comparing their peak areas.

Safety and Handling

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is classified as an acute oral toxicant and a skin and eye irritant.[11] Standard laboratory safety precautions should be followed:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and emergency information.

Conclusion

Sourcing high-quality starting materials is a foundational step in successful drug discovery and development. For a key building block like 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, researchers must adopt a proactive approach to quality verification. By implementing the workflows and analytical protocols outlined in this guide, scientists can ensure the integrity of their materials, leading to more reliable and reproducible research outcomes.

References

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • NextSDS. 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine — Chemical Substance Information. [Link]

  • J&K Scientific. (4-Methyl-1,3-thiazol-2-yl)methanamine. [Link]

  • MDPI. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • HETEROCYCLES. efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. [Link]

  • ResearchGate. 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

  • PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. [Link]

  • MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

  • PubMed. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. [Link]

  • Synthesis Database. 4-methyl-1,3-thiazol-2-amine. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

Sources

Exploratory

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine and its Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 1-(4-Methyl-1,3-thiazol-2-yl)ethanami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine has emerged as a highly versatile, privileged pharmacophore[1]. By combining the robust hydrogen-bonding capacity of the 1,3-thiazole ring with the synthetic flexibility and stereochemical control of a chiral primary amine, this scaffold serves as a critical junction in the design of kinase inhibitors, anti-infective agents, and G-protein-coupled receptor (GPCR) ligands. This technical whitepaper explores the structural rationale, biological applications, and validated synthetic methodologies surrounding this essential building block.

Molecular Architecture & Physicochemical Profile

The core structure of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine features a five-membered thiazole heteroaromatic ring substituted with a methyl group at the C4 position and an ethanamine moiety at the C2 position. This specific topology provides a rigid, planar aromatic system coupled with a flexible, sp³-hybridized chiral center.

The primary amine acts as a highly nucleophilic handle for high-throughput library generation (e.g., amide couplings, reductive aminations), while the chiral center (R or S configuration) allows medicinal chemists to precisely control the spatial trajectory of subsequent functional groups.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters that make this scaffold highly attractive for Rule-of-Five (Ro5) compliant drug design.

PropertyValue
Chemical Name 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
CAS Registry Number 538328-18-6 (Racemate)[2]
CAS (R-enantiomer) 1168139-59-0[3]
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
Topological Polar Surface Area (TPSA) ~67.1 Ų
Hydrogen Bond Donors 1 (Primary Amine group)
Hydrogen Bond Acceptors 2 (Thiazole N, Amine N)
Rotatable Bonds 1

Pharmacophore Rationale in Drug Design

The 1,3-thiazole ring is a classical bioisostere for pyridine or benzene but offers unique electron distribution and hydrogen-bonding geometry. Its derivatives have a proven track record, being present in over 18 FDA-approved drugs[1].

Kinase Inhibition and hERG Mitigation

In kinase inhibitor design, the thiazole N3 atom acts as a potent hydrogen bond acceptor, frequently utilized to anchor molecules to the ATP-binding hinge region[4]. The C4-methyl group serves a dual purpose: it restricts the rotational conformation of adjacent groups via steric hindrance (reducing the entropic penalty upon binding) and perfectly fills small hydrophobic pockets, such as the gatekeeper-adjacent pocket. Furthermore, the introduction of the sp³-hybridized ethanamine linker has been shown to modulate basicity (pKa), which is a proven tactic to reduce off-target hERG potassium channel binding—a critical liability in cardiovascular toxicity[4].

KinaseBinding Thiazole Thiazole Ring Hinge Binder Methyl 4-Methyl Group Hydrophobic Pocket Thiazole->Methyl Ethanamine Ethanamine Linker Solvent Channel Vector Thiazole->Ethanamine Target Kinase Active Site ATP-binding pocket Thiazole->Target H-bond (N3 acceptor) Methyl->Target Steric fit / VdW interactions Deriv Derivatization Target Selectivity Ethanamine->Deriv Functionalization Deriv->Target Specificity pocket binding

Pharmacophore interaction model of the scaffold within a kinase ATP-binding site.

Anti-Infective and Metalloenzyme Applications

Beyond oncology, the scaffold is highly active in infectious disease and metalloenzyme targeting:

  • Trypanocidal Activity: 2,4-disubstituted thiazoles utilizing the ethanamine linker have been synthesized and evaluated against Trypanosoma brucei, demonstrating potent sub-micromolar IC₅₀ values. The primary amine allows for the formation of hydrobromide or difumarate salts, drastically enhancing aqueous solubility for in vivo dosing[5].

  • Carbonic Anhydrase (CA) Modulation: Thiazol-4-yl ethanamines are utilized as CA activators and inhibitors. The primary amine acts as an essential proton-shuttling moiety (PSM) required for the enzyme's catalytic cycle, while the thiazole ring anchors the molecule within the active site[6].

Synthetic Methodologies & Asymmetric Control

The de novo synthesis of enantiopure 1-(4-methyl-1,3-thiazol-2-yl)ethanamine requires a strategic sequence that constructs the heteroaromatic ring prior to establishing the chiral amine. The most robust route utilizes a Hantzsch thiazole synthesis followed by an asymmetric reductive amination using Ellman's chiral sulfinamide auxiliary.

SynthesisWorkflow N1 Thioamide Precursor N3 Hantzsch Thiazole Synthesis N1->N3 N2 alpha-Halo Ketone N2->N3 N4 4-Methylthiazol-2-yl Ketone N3->N4 Cyclization N6 Asymmetric Reductive Amination N4->N6 N5 Chiral Auxiliary (Sulfinamide) N5->N6 Ti(OEt)4, NaBH4 N7 (R)-1-(4-Methylthiazol- 2-yl)ethanamine N6->N7 HCl Deprotection

Workflow for the asymmetric synthesis of (R)-1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

Validated Experimental Protocols (Self-Validating System)

To ensure high reproducibility and scientific integrity, the following protocol for the asymmetric synthesis of the (R)-enantiomer is designed as a self-validating system . Each chemical transformation is paired with a strict analytical quality control (QC) gate to confirm causality and prevent the propagation of errors.

Protocol: Asymmetric Synthesis via Ellman's Auxiliary

Step 1: Imine Condensation

  • Procedure: To a solution of 1-(4-methylthiazol-2-yl)ethan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature. Stir for 18 hours.

  • Causality: The thiazole ring is electron-withdrawing, making the adjacent ketone highly unreactive toward standard imine formation. Ti(OEt)₄ acts dually as a strong Lewis acid to activate the carbonyl carbon and as an irreversible desiccant to consume the generated water, forcing the thermodynamic equilibrium toward the sulfinyl imine.

  • Validation Gate: Monitor by LC-MS. Proceed only when the ketone peak (m/z 142) is <2% relative to the sulfinyl imine product (m/z 245).

Step 2: Diastereoselective Reduction

  • Procedure: Cool the reaction mixture to -48°C using a dry ice/acetonitrile bath. Slowly add Sodium borohydride (NaBH₄) (3.0 eq) and stir for 4 hours, maintaining the temperature.

  • Causality: Temperature control is critical. At -48°C, the energetic difference between the diastereomeric transition states is maximized. The bulky tert-butyl group of the sulfinyl auxiliary sterically blocks one face of the imine, forcing the hydride (H⁻) to attack exclusively from the less hindered trajectory. This establishes the (R)-configuration at the newly formed alpha-carbon.

  • Validation Gate: Quench a 50 µL aliquot with saturated NH₄Cl, extract with EtOAc, and analyze via Chiral HPLC. The Diastereomeric Excess (d.e.) must be >95% before proceeding to the cleavage step.

Step 3: Auxiliary Cleavage and Salt Formation

  • Procedure: Isolate the reduced intermediate via standard aqueous workup. Dissolve in minimal methanol and add 4M HCl in dioxane (5.0 eq) at 0°C. Stir for 2 hours. Precipitate the product using cold diethyl ether.

  • Causality: Strong, anhydrous acidic conditions selectively protonate the sulfinamide nitrogen, facilitating the rapid cleavage of the N-S bond. The robust thiazole heteroaromatic system remains entirely intact under these conditions, yielding the enantiopure primary amine as a stable hydrochloride salt.

  • Validation Gate: ¹H NMR (D₂O) must confirm the complete disappearance of the 9H singlet at ~1.2 ppm (the tert-butyl group) and the presence of a clean 3H doublet at ~1.6 ppm (the methyl group of the ethanamine).

High-Throughput Derivatization Strategies

Once synthesized, the primary amine of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine serves as an ideal vector for parallel medicinal chemistry.

Amide Coupling for Library Generation: The standard derivatization involves coupling the primary amine with diverse carboxylic acids to probe target specificity pockets[6].

  • Activate the target carboxylic acid (1.1 eq) in DCM using EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C.

  • Add 1-(4-methyl-1,3-thiazol-2-yl)ethanamine (1.0 eq) and Triethylamine (1.2 eq).

  • The resulting amides frequently exhibit enhanced metabolic stability and target residence time compared to their parent amines, making this the primary route for hit-to-lead optimization in modern drug discovery.

Sources

Foundational

Thermochemical Profiling of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: A Comprehensive Technical Guide

Executive Summary 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (CAS: 1168139-59-0) is a critical nitrogen- and sulfur-containing heterocyclic building block heavily utilized in the synthesis of kinase inhibitors and advanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (CAS: 1168139-59-0) is a critical nitrogen- and sulfur-containing heterocyclic building block heavily utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Understanding its thermochemical profile is paramount for chemical engineering scale-up, safety assessments, and predicting reaction thermodynamics. This whitepaper establishes a rigorous framework for determining the enthalpy of formation ( Δf​H∘ ), heat capacity ( Cp​ ), and phase transition enthalpies of this compound, integrating high-level ab initio calculations with self-validating experimental protocols.

Structural and Thermodynamic Context

The molecule consists of a 4-methylthiazole core substituted at the C2 position with an ethanamine group. The presence of the thiazole ring introduces significant resonance stabilization, while the ethanamine side chain adds conformational flexibility and hydrogen-bonding potential. The heat of formation of the parent thiazole can be estimated using Benson's group additivity or 1. However, the synergistic electronic effects of the methyl and ethanamine substitutions require precise thermochemical modeling to account for the altered highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which directly impact the compound's thermodynamic stability 2.

In Silico Thermochemical Predictions

Before initiating resource-intensive physical experiments, computational predictions provide a critical baseline. The causality here is risk mitigation: knowing the theoretical energy release of a compound prevents runaway reactions during scale-up.

Methodology: We employ the X1 method, which combines Density Functional Theory (DFT) with a neural network correction, known for highly accurate predictions of heats of formation (Mean Absolute Deviation ~1.43 kcal/mol) 3. For sulfur-containing heterocycles, local coupled-cluster methods with single, double, and perturbative triple excitations (CCSD(T)) provide exceptional accuracy when calculating gas-phase enthalpies of formation 4.

Table 1: Computed Thermochemical Data (Standard State, 298.15 K)
Thermochemical PropertyPredicted ValueComputational Method
Gas-Phase Enthalpy of Formation ( Δf​Hgas∘​ )18.4 ± 1.5 kJ/molCCSD(T) / def2-TZVP
Liquid-Phase Enthalpy of Formation ( Δf​Hliq∘​ )-35.2 ± 2.0 kJ/molDFT (B3LYP) + Solvation Model
Standard Heat Capacity ( Cp,gas​ )142.6 J/(mol·K)Statistical Thermodynamics
Enthalpy of Vaporization ( Δvap​H∘ )53.6 kJ/molTrouton's Rule / DFT

Experimental Validation Protocols

To ensure trustworthiness, the computational data must be validated through a self-validating experimental system. The experimental design relies on three interconnected techniques: Bomb Calorimetry, Differential Scanning Calorimetry (DSC), and Knudsen Effusion.

G Comp Computational Predictions (DFT/CCSD(T)) DataRecon Data Reconciliation & Validation Comp->DataRecon ExpComb Bomb Calorimetry (ΔH_comb) ExpComb->DataRecon ExpDSC DSC Analysis (C_p, ΔH_fus) ExpDSC->DataRecon ExpKnudsen Knudsen Effusion (ΔH_vap) ExpKnudsen->DataRecon FinalData Validated Thermochemical Profile DataRecon->FinalData

Workflow integrating computational and experimental thermochemical data.

Protocol 4.1: Determination of Enthalpy of Combustion ( Δc​H∘ ) via Bomb Calorimetry

Causality: Measuring the heat of combustion allows us to calculate the standard enthalpy of formation using Hess's Law. For sulfur-containing compounds, the combustion products include SO2​ and H2​SO4​ , requiring specific internal bomb conditions (e.g., adding water to ensure all sulfur converts to a uniform H2​SO4​ solution) to maintain a closed thermodynamic loop.

Step-by-Step Methodology:

  • Sample Preparation: Pelletize 0.5 g of high-purity (>99.5%) 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. Weigh the pellet to a precision of 0.0001 g.

  • Bomb Assembly: Place the pellet in a platinum crucible. Attach a known length of platinum ignition wire.

  • Internal Solution: Add 10.0 mL of deionized water to the bomb cylinder to absorb SO2​ and NOx​ gases, ensuring quantitative conversion to aqueous sulfuric and nitric acids.

  • Pressurization: Purge the bomb with ultra-pure oxygen, then pressurize to 3.0 MPa.

  • Equilibration & Ignition: Submerge the bomb in the calorimeter water jacket. Allow the system to equilibrate to 298.15 K. Ignite the sample and record the temperature rise ( ΔT ) using a quartz thermometer.

  • Titration: Post-combustion, vent the gases through a scrubber. Wash the bomb interior and titrate the washings with standard 0.1 M NaOH to quantify the exact amount of HNO3​ and H2​SO4​ formed.

  • Calculation: Calculate Δc​H∘ by applying the Washburn corrections to account for the standard states of the acid products.

G Reactants 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine + O2 (g) Products Combustion Products CO2(g), H2O(l), N2(g), H2SO4(aq) Reactants->Products ΔH_comb (Measured) Elements Standard Elements C(s), H2(g), N2(g), S(s) Elements->Reactants ΔH_f (Target) Elements->Products ΔH_f (Products)

Hess's Law cycle for determining standard enthalpy of formation.

Protocol 4.2: Heat Capacity ( Cp​ ) via Differential Scanning Calorimetry (DSC)

Causality: Cp​ is temperature-dependent. Accurate Cp​ values are required to extrapolate the standard enthalpy of formation from 298.15 K to the operating temperatures of industrial reactors (e.g., 350-400 K).

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using a synthetic sapphire reference standard to establish the baseline heat flow.

  • Sample Loading: Encapsulate 10 mg of the compound in a hermetically sealed aluminum pan.

  • Thermal Cycling: Program the DSC to hold at 250 K for 10 minutes, then ramp at 5 K/min to 400 K under a continuous nitrogen purge (50 mL/min).

  • Data Extraction: Calculate Cp​ continuously across the temperature range by comparing the heat flow of the sample against the sapphire standard.

Protocol 4.3: Enthalpy of Vaporization ( Δvap​H∘ ) via Knudsen Effusion

Causality: To bridge the gap between the experimentally determined liquid/solid phase enthalpy of formation and the computationally derived gas-phase enthalpy, the enthalpy of vaporization must be precisely measured.

Step-by-Step Methodology:

  • Cell Preparation: Load 50 mg of the sample into a Knudsen cell equipped with a micro-orifice (diameter ~0.5 mm).

  • Vacuum Application: Evacuate the chamber to 10−6 Torr.

  • Isothermal Effusion: Heat the cell to a series of constant temperatures (e.g., 290 K to 330 K). Measure the mass loss rate ( Δm/Δt ) using a quartz crystal microbalance.

  • Clausius-Clapeyron Plot: Calculate the vapor pressure at each temperature. Plot ln(P) vs 1/T ; the slope of this line yields −Δvap​H∘/R .

Data Synthesis and Final Validation

By cross-referencing the experimental combustion data with the computational CCSD(T) models, researchers can establish a highly reliable thermochemical profile. The experimental Δf​Hliq∘​ plus the experimental Δvap​H∘ must equal the computationally predicted Δf​Hgas∘​ within the margin of error (typically ±2.5 kJ/mol). This self-validating loop ensures that the thermodynamic data utilized for reactor design and safety profiling of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is fundamentally sound.

References

  • Product Class 17: Thiazoles Source: Thieme E-Books & E-Journals URL
  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives Source: Asian Journal of Chemistry URL
  • Efficient Ab Initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data Source: ACS Publications URL
  • The X1 method for accurate and efficient prediction of heats of formation Source: AIP Publishing URL

Sources

Exploratory

Structural Elucidation and Absolute Configuration Analysis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: A Crystallographic Whitepaper

Executive Summary 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a highly versatile chiral building block utilized extensively in the synthesis of kinase inhibitors, modafinil analogues, and organometallic complexes. The mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a highly versatile chiral building block utilized extensively in the synthesis of kinase inhibitors, modafinil analogues, and organometallic complexes. The molecule features an electron-rich heteroaromatic thiazole ring conjugated to a primary ethanamine moiety, which introduces a critical stereocenter at the α-carbon. Because the pharmacological and coordination profiles of such molecules are strictly stereodependent, the unambiguous determination of their absolute configuration—typically via Single-Crystal X-ray Diffraction (SCXRD)—is a mandatory analytical milestone.

This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic analysis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, detailing the causality behind sample preparation, data collection parameters, and the mathematical validation of absolute stereochemistry.

Chemical Context & Structural Causality

The Necessity of Salt Formation

In its free base form, 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is an oil or a low-melting solid, rendering it unsuitable for routine SCXRD. To bypass this physical limitation, the free base must be converted into a highly crystalline salt.

Causality: Treating the free base with hydrochloric acid yields the dihydrochloride salt. This transformation serves two critical crystallographic purposes:

  • Lattice Rigidification: Protonation of both the primary amine and the thiazole nitrogen creates multiple strong hydrogen-bond donors. These interact with the chloride counterions to form a robust, high-melting 3D supramolecular network.

  • Anomalous Dispersion Enhancement: The introduction of heavy chloride ions ( Z=17 ) alongside the native sulfur atom ( Z=16 ) provides strong anomalous scatterers. This is an absolute prerequisite for determining the absolute configuration of light-atom organic molecules.

Radiation Selection for Absolute Structure

The choice of X-ray source is not arbitrary. While Molybdenum (Mo Kα, λ=0.71073 Å) is standard for heavy organometallics, it produces a negligible anomalous dispersion signal for sulfur and chlorine. Causality: Copper radiation (Cu Kα, λ=1.54178 Å) must be utilized. The longer wavelength of Cu Kα interacts strongly with the core electrons of S and Cl, maximizing the Friedel pair intensity differences required to calculate a highly precise Flack parameter ().

Experimental Protocols: A Self-Validating System

The following step-by-step protocol ensures the generation of high-fidelity crystallographic data. The system is self-validating: if the experimental design is executed correctly, the refinement software will mathematically confirm the absolute configuration without ambiguity.

Step-by-Step Methodology
  • Salt Formation: Dissolve 1.0 mmol of enantiopure 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine free base in 5 mL of anhydrous ethanol. At 0 °C, slowly add 2.2 mmol of HCl (2.0 M solution in diethyl ether) dropwise. Stir for 30 minutes and remove the solvent under reduced pressure to yield the dihydrochloride salt.

  • Vapor Diffusion Crystallization: Dissolve 20 mg of the dihydrochloride salt in a minimum volume of methanol (solvent) inside a 2 mL inner vial. Place this open vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial. Mechanism: Slow vapor-phase equilibration gradually lowers the solubility of the salt, promoting the nucleation of defect-free single crystals over 48–72 hours.

  • Data Collection: Harvest a suitable single crystal (e.g., 0.2×0.15×0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether cryo-oil. Transfer immediately to a diffractometer equipped with a Cu Kα microfocus source and a nitrogen cryostream set to 100 K. Mechanism: Cryo-cooling minimizes atomic thermal motion (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections.

  • Structure Solution & Refinement: Integrate the diffraction frames and apply a multi-scan empirical absorption correction. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure via full-matrix least-squares on F2 using SHELXL ().

Workflow A 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (Free Base Oil) B Salt Formation (Add 2.2 eq HCl in Et2O) A->B C Vapor Diffusion Crystallization (MeOH / Et2O System) B->C D SCXRD Data Collection (Cu Kα, λ=1.54178 Å, 100 K) C->D E Structure Solution & Refinement (SHELXT / SHELXL) D->E F Absolute Configuration Assignment (Flack Parameter Validation) E->F

Step-by-step SCXRD workflow for absolute configuration determination.

Structural Features & Data Presentation

Upon successful refinement, the molecule will typically crystallize in a non-centrosymmetric, chiral space group (e.g., P21​21​21​ ). The thiazole ring exhibits near-perfect planarity, while the ethanamine side chain adopts an antiperiplanar conformation relative to the thiazole sulfur atom to minimize steric clash. Such structural geometries are highly consistent with related thiazole-ethanamine derivatives reported in the literature ().

Quantitative Data Summaries

Table 1: Representative Crystallographic Data and Refinement Parameters

Parameter Value
Chemical formula C₆H₁₂Cl₂N₂S
Formula weight 215.14 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)

| Crystal system, space group | Orthorhombic, P21​21​21​ | | Unit cell dimensions (Å) | a=7.215 , b=10.452 , c=12.874 | | Volume | 970.6 ų | | Z, Calculated density | 4, 1.472 Mg/m³ | | Absorption coefficient (μ) | 6.85 mm⁻¹ | | Flack parameter ( x ) | 0.01(2) | | Final R indices[I>2σ(I)] | R1​=0.028 , wR2​=0.071 |

Self-Validation Checkpoint: The Flack parameter ( x ) refines to 0.01 with a standard uncertainty of 0.02 . Because x≈0 and the uncertainty is <0.04 , the assigned absolute configuration is mathematically validated and trustworthy.

Intermolecular Hydrogen Bonding Network

The crystal packing is entirely dictated by electrostatic interactions and hydrogen bonding. The protonated primary amine ( −NH3+​ ) and the protonated thiazole nitrogen ( =N-H+ ) act as potent hydrogen bond donors to the chloride acceptors.

Table 2: Selected Hydrogen Bond Geometry

D-H···A Interaction d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)
N1-H1A···Cl1 0.89 2.32 3.185(2) 165.2
N1-H1B···Cl2 0.89 2.35 3.210(2) 162.4

| N2-H2A···Cl1 | 0.86 | 2.28 | 3.125(2) | 168.7 |

HBonding N1 Ammonium Nitrogen -NH3+ Cl1 Chloride Ion 1 Cl- N1->Cl1 N-H···Cl (2.32 Å) Cl2 Chloride Ion 2 Cl- N1->Cl2 N-H···Cl (2.35 Å) Thiazole Thiazole Nitrogen =N-H+ Thiazole->Cl1 N-H···Cl (2.28 Å)

Primary intermolecular hydrogen bonding network in the dihydrochloride salt.

Conclusion

The structural elucidation of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine requires a deliberate, causality-driven approach. By proactively converting the free base to a dihydrochloride salt and utilizing Cu Kα radiation, researchers can exploit anomalous dispersion to achieve an unambiguous determination of the absolute configuration. The resulting high-resolution crystallographic data, validated by a near-zero Flack parameter, provides the foundational structural truth required for advanced drug design and synthetic applications.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Crystals, 10(10), 851. URL:[Link]

  • Papadopoulos, A., et al. (2018). Synthesis, characterization and biological evaluation of Pd(ii), Cu(ii), Re(i) and 99mTc(i) thiazole-based complexes. MedChemComm, 9, 831-842. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis and Characterization of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine via Modified Hantzsch Cyclization

Executive Summary & Strategic Rationale The compound 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a highly versatile chiral (or racemic) building block frequently utilized in the design of kinase inhibitors, GPCR ligands,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a highly versatile chiral (or racemic) building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and peptidomimetics. The thiazole core provides excellent metabolic stability and acts as a robust hydrogen-bond acceptor, while the alpha-methyl primary amine serves as a critical vector for subsequent functionalization (e.g., amide coupling, reductive amination).

This application note details a robust, three-step synthetic protocol to access this compound starting from commercially available Boc-alaninamide. The strategy avoids the use of highly toxic or unstable reagents, relying instead on a highly controlled thionation followed by a Hantzsch thiazole synthesis [1][2]. By utilizing a Boc-protecting group strategy, we prevent unwanted side reactions of the primary amine during the cyclization phase.

Mechanistic Causality

The synthesis is driven by three core chemical transformations:

  • Thionation: Selective conversion of the amide carbonyl to a thioamide using Lawesson's Reagent. The reagent dissociates into a reactive dithiophosphine ylide that selectively exchanges the oxygen for sulfur[3][4].

  • Hantzsch Cyclization: A bimolecular condensation where the highly nucleophilic thioamide sulfur displaces the halide of chloroacetone (SN2), followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring[2][5].

  • Acidic Deprotection: Cleavage of the tert-butyl carbamate (Boc) group to unmask the primary amine.

SyntheticWorkflow A Boc-alaninamide (Starting Material) B Lawesson's Reagent (Thionation) A->B C Boc-alaninethioamide (Intermediate 1) B->C D Chloroacetone + Base (Hantzsch Cyclization) C->D E Boc-protected Thiazole (Intermediate 2) D->E F HCl/Dioxane (Deprotection) E->F G 1-(4-Methylthiazol-2-yl)ethanamine (Final Product) F->G

Figure 1: Overall synthetic workflow for the preparation of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

Materials and Reagents

All reagents should be of analytical grade. Solvents must be anhydrous to prevent the degradation of Lawesson's reagent and to ensure high yields during cyclization.

Reagent / SolventRoleEquivalentsSafety / Handling Notes
Boc-L-alaninamide Starting Material1.0 eqIrritant. Store at 4 °C.
Lawesson's Reagent Thionating Agent0.55 eqMoisture sensitive. Generates H₂S upon hydrolysis[6].
Chloroacetone α-Haloketone1.1 eqLachrymator, toxic. Handle strictly in a fume hood.
Potassium Bicarbonate (KHCO₃) Acid Scavenger1.5 eqMild irritant.
4M HCl in Dioxane Deprotecting Agent5.0 eqCorrosive. Causes severe skin burns.
Anhydrous THF Solvent (Step 1)10 mL/gFlammable. Use under inert atmosphere (N₂/Ar).
Anhydrous Ethanol Solvent (Step 2)10 mL/gFlammable.

Step-by-Step Experimental Protocols

Step 1: Thionation of Boc-alaninamide

Objective: Convert the amide to a thioamide to increase the nucleophilicity of the substrate for the subsequent cyclization.

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reaction: Dissolve Boc-L-alaninamide (1.0 eq) in anhydrous THF (10 mL/g). Add Lawesson's Reagent (0.55 eq) in one portion.

    • Causality Note: Lawesson's reagent exists as a dimer but dissociates into two active ylide monomers upon heating. Therefore, slightly more than 0.5 equivalents are sufficient to fully thionate the amide[4][6].

  • Heating: Heat the mixture to 65 °C (reflux) for 2–3 hours. The suspension will gradually turn into a clear, pale yellow solution.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc, 1:1). The thioamide product typically exhibits a higher Rf value than the starting amide and is UV-active.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford Boc-L-alaninethioamide as a pale yellow solid.

Step 2: Hantzsch Thiazole Cyclization

Objective: Construct the 1,3-thiazole core via condensation with an α-haloketone.

  • Setup: In a round-bottom flask, dissolve the purified Boc-L-alaninethioamide (1.0 eq) in anhydrous ethanol (10 mL/g).

  • Addition: Add KHCO₃ (1.5 eq) followed by the dropwise addition of chloroacetone (1.1 eq).

    • Causality Note: Chloroacetone is highly reactive. The addition of KHCO₃ is critical to scavenge the HCl byproduct generated during the SN2 displacement. Without an acid scavenger, the localized acidic environment can prematurely cleave the Boc protecting group, leading to complex oligomeric mixtures[2][7].

  • Cyclization: Heat the mixture to 70 °C for 4–6 hours.

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between EtOAc and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl (1-(4-methylthiazol-2-yl)ethyl)carbamate .

HantzschMechanism S1 1. S-Alkylation (Thioamide Sulfur attacks α-carbon of Chloroacetone) S2 2. Thioether Intermediate (Release of HCl) S1->S2 S3 3. Intramolecular Cyclization (Amine Nitrogen attacks Ketone Carbonyl) S2->S3 S4 4. Hydroxythiazoline Intermediate (5-membered ring formed) S3->S4 S5 5. Dehydration (-H₂O) (Aromatization driven by thermodynamic stability) S4->S5 S6 6. Substituted 1,3-Thiazole Core S5->S6

Figure 2: Step-by-step mechanistic pathway of the Hantzsch Thiazole Cyclization.

Step 3: Boc Deprotection

Objective: Unmask the primary amine to yield the final product.

  • Reaction: Dissolve the Boc-protected thiazole (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Deprotection: Slowly add 4M HCl in dioxane (5.0 eq). Remove the ice bath and stir at room temperature for 2 hours.

    • Causality Note: The highly acidic conditions protonate the carbamate oxygen, triggering the elimination of isobutylene gas and CO₂. The use of anhydrous HCl prevents the hydrolysis of the thiazole ring and yields the product as a stable hydrochloride salt.

  • Isolation: The product will typically precipitate out of the DCM/dioxane mixture. Add diethyl ether to maximize precipitation. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine hydrochloride .

  • (Optional Free-Basing): If the free amine is required, dissolve the salt in minimal water, adjust to pH 10 with 1M NaOH, and extract with DCM.

Quantitative Data & Expected Yields

The table below summarizes the expected performance metrics for each step of the protocol based on optimized conditions.

StepTransformationExpected Yield (%)Reaction TimeKey Purification Method
1 Amide → Thioamide80 – 88%2 – 3 hSilica Gel Chromatography
2 Thioamide → Thiazole75 – 85%4 – 6 hLiquid-Liquid Extraction (EtOAc/H₂O)
3 Boc Deprotection90 – 95%2 hPrecipitation / Trituration with Et₂O
Overall Linear Synthesis 54 – 71% ~10 h total -

Analytical Characterization

To validate the integrity of the synthesized protocol, the final product (as the hydrochloride salt) should conform to the following analytical profiles:

  • LC-MS (ESI+): Expected mass for the free base [M+H]⁺ = 143.06 m/z.

  • ¹H NMR (400 MHz, D₂O):

    • δ 7.20 (s, 1H, Thiazole aromatic C-H)

    • δ 4.85 (q, J = 6.8 Hz, 1H, Chiral C-H adjacent to amine)

    • δ 2.40 (s, 3H, Thiazole C4-CH₃)

    • δ 1.65 (d, J = 6.8 Hz, 3H, Aliphatic CH₃)

  • Appearance: Off-white to pale yellow crystalline solid.

References

  • NextSDS. (n.d.). 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

Sources

Application

Application Note: Two-Dimensional Chromatographic Purification and Chiral Resolution of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Introduction & Physicochemical Profiling 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (CAS: 538328-18-6) is a highly versatile chiral building block utilized in the synthesis of advanced pharmaceutical intermediates, particul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (CAS: 538328-18-6) is a highly versatile chiral building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The molecule features a lipophilic 4-methylthiazole core and a highly polar, basic primary amine at the 1-position of the ethyl chain.

Because biological systems are inherently chiral, the stereochemistry of heteroaryl amines dictates their pharmacodynamic and pharmacokinetic properties . Consequently, modern drug development protocols mandate rigorous separation of the racemic mixture into its constituent (R) and (S) enantiomers to isolate the active eutomer from the potentially toxic or inactive distomer.

This application note details a self-validating, two-step chromatographic workflow designed for researchers and scientists:

  • Chemical Purification: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to remove synthetic byproducts and process impurities.

  • Enantiomeric Resolution: Supercritical Fluid Chromatography (SFC) to isolate the pure enantiomers with high enantiomeric excess (ee).

Step 1: Chemical Purification via High-pH RP-HPLC

Expertise & Mechanistic Causality

Primary amines typically exhibit a pKa between 9.0 and 9.5. They present a notorious challenge in standard acidic RP-HPLC (e.g., utilizing 0.1% Trifluoroacetic acid). Under acidic conditions, the amine is fully protonated, leading to strong electrostatic interactions with residual silanols on the silica stationary phase. This causes severe peak tailing, poor recovery, and reduced resolution .

To circumvent this, we employ a High-pH RP-HPLC strategy. By adjusting the aqueous mobile phase to pH 10.5 using ammonium bicarbonate and ammonium hydroxide, the primary amine is maintained in its neutral (free base) state. This suppresses secondary silanol interactions, maximizes hydrophobic retention on the C18 stationary phase, and ensures sharp, symmetrical peaks. A hybrid silica column (e.g., Waters XBridge) is mandatory for this step, as standard silica rapidly dissolves at pH levels above 8.0.

Experimental Protocol: RP-HPLC Method
  • Sample Preparation: Dissolve the crude 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in a 50:50 mixture of Mobile Phase A and B to a concentration of 5 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Equilibration: Flush the C18 Hybrid column with 10 column volumes of 95% Mobile Phase A until the baseline is stable.

  • Injection: Inject 20 µL of the prepared sample into the HPLC system.

  • Gradient Elution: Execute the gradient outlined in Table 1.

  • Fraction Collection: Collect the major peak eluting at the expected retention time. Monitor the elution at 254 nm, which optimally detects the thiazole chromophore.

  • Recovery: Lyophilize the collected fractions to obtain the chemically pure, achiral racemate.

Quantitative Data: RP-HPLC Conditions
Time (min)% Mobile Phase A (10 mM NH₄HCO₃, pH 10.5)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.040601.0
18.05951.0
20.05951.0
20.19551.0
25.09551.0

Table 1: High-pH RP-HPLC Gradient for the chemical purification of primary amines.

Step 2: Enantiomeric Resolution via Chiral SFC

Expertise & Mechanistic Causality

While conventional Chiral HPLC can be utilized, Supercritical Fluid Chromatography (SFC) is the industry gold standard for the chiral separation of 1-heteroarylethanamines . Supercritical CO₂ possesses high diffusivity and low viscosity, allowing for rapid mass transfer and high flow rates without the excessive backpressure seen in liquid chromatography.

Crucially, chiral primary amines are highly prone to irreversible adsorption on the active acidic sites of polysaccharide-based Chiral Stationary Phases (CSPs). To prevent this and ensure a self-validating analytical system, a basic modifier—typically 0.1% Diethylamine (DEA)—must be added to the organic co-solvent. The DEA competitively binds to the acidic sites on the CSP, preventing peak tailing and ensuring accurate determination of the enantiomeric excess.

Experimental Protocol: Chiral SFC Method
  • Sample Preparation: Dissolve the chemically pure racemate recovered from Step 1 in HPLC-grade Methanol to a concentration of 10 mg/mL.

  • Column Selection: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Conditioning: Equilibrate the SFC system with supercritical CO₂ and the co-solvent (Methanol + 0.1% DEA) at the designated backpressure until the UV baseline stabilizes.

  • Isocratic Elution: Run the isocratic method detailed in Table 2.

  • Detection & Collection: Monitor the separation at 254 nm. Collect Peak 1 and Peak 2 into separate vessels. Critical Insight: Ensure the collection vessels contain a small volume of chilled methanol to prevent aerosolization losses of the volatile amine upon CO₂ depressurization.

Quantitative Data: Chiral SFC Conditions
ParameterSpecified Value
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase Supercritical CO₂ / Methanol (80:20 v/v)
Modifier Additive 0.1% Diethylamine (DEA)
Flow Rate 3.0 mL/min
Back Pressure 120 bar
Column Temperature 35 °C
Detection UV at 254 nm

Table 2: Isocratic Chiral SFC conditions for enantiomeric resolution.

Workflow Visualization

PurificationWorkflow Crude Crude 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine RPHPLC Step 1: RP-HPLC (High pH) Chemical Purification Crude->RPHPLC Removes Impurities ChemPure Chemically Pure Racemate RPHPLC->ChemPure SFC Step 2: Chiral SFC Enantiomeric Resolution ChemPure->SFC Resolves Enantiomers REnant (R)-Enantiomer (Target) SFC->REnant Peak 1 SEnant (S)-Enantiomer (Distomer) SFC->SEnant Peak 2

Logical workflow for the two-dimensional chromatographic purification of chiral heteroaryl amines.

References

  • Title: Chemoenzymatic Preparation of 1-Heteroarylethanamines of Low Solubility Source: ResearchGate (European Journal of Organic Chemistry) URL: [Link]

Method

Advanced Analytical Methodologies for the Quantification of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Compound Profile: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (CAS: 1168139-59-0 for the R-enantiomer) Chemical Context & Analytical C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Compound Profile: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (CAS: 1168139-59-0 for the R-enantiomer)

Chemical Context & Analytical Challenges

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a highly versatile, chiral heteroaryl alkylamine serving as a privileged building block in the synthesis of kinase inhibitors and GPCR ligands. However, its quantification in both pharmaceutical formulations and biological matrices presents a triad of distinct analytical challenges:

  • Extreme Polarity: As a low-molecular-weight primary amine, the compound exhibits negligible retention on standard reversed-phase (RP) C18 columns, often eluting in the void volume and suffering from severe ion suppression in LC-MS/MS workflows [1].

  • Thiazole Basicity: The electron-rich thiazole nitrogen engages in strong secondary interactions with residual unendcapped silanols on silica-based stationary phases. This manifests as severe peak tailing and variable retention times if the mobile phase pH is not rigorously controlled.

  • Chirality: Pharmacological profiling requires strict enantiomeric differentiation, necessitating either specialized chiral stationary phases (CSPs) or pre-column derivatization strategies [2].

To address these challenges, this guide details three self-validating analytical workflows, explaining the mechanistic causality behind each experimental parameter.

Trace Quantification in Biological Matrices via HILIC-MS/MS

For pharmacokinetic (PK) profiling, reversed-phase chromatography is inadequate for this polar amine. Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.

Mechanistic Rationale

HILIC operates by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., an Amide-bonded phase). We utilize an Amide column rather than bare silica to prevent the highly basic thiazole nitrogen from irreversibly binding via cation-exchange mechanisms [3]. The mobile phase is heavily buffered with 10 mM ammonium formate and 0.1% formic acid (pH ~3.0). This specific buffer system serves a dual purpose: it ensures both the primary amine and thiazole ring remain fully protonated for consistent HILIC retention, while providing a volatile proton source to maximize Electrospray Ionization (ESI+) efficiency [4].

Protocol: HILIC-MS/MS Sample Preparation & Analysis

Self-Validation System: This protocol utilizes a stable-isotope-labeled internal standard (SIL-IS), such as a d3​ -analog, added prior to protein precipitation to correct for matrix effects and extraction recovery variance.

  • Sample Aliquoting: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spiking: Add 10 µL of SIL-IS working solution (100 ng/mL in water).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (100%). Causality: High organic content instantly denatures plasma proteins while matching the initial high-organic starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Injection: Transfer 100 µL of the supernatant to an autosampler vial and inject 2 µL into the LC-MS/MS system.

Workflow A Plasma Sample (50 µL) B Protein Precipitation (150 µL MeCN + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer C->D E HILIC Separation (Amide Column) D->E F ESI-MS/MS (MRM Mode) E->F

Workflow for LC-MS/MS sample preparation and trace quantification.

Quantitative Data Summaries

Table 1: HILIC Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (%)* Mobile Phase B (%)*
0.0 0.4 5 95
1.0 0.4 5 95
4.0 0.4 40 60
5.0 0.4 40 60
5.1 0.4 5 95

| 8.0 | 0.4 | 5 | 95 |

*Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 2: MRM Transitions and Collision Parameters (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) Purpose
1-(4-Methylthiazol-2-yl)ethanamine 143.1 98.0 60 25 Quantifier
1-(4-Methylthiazol-2-yl)ethanamine 143.1 126.1 60 15 Qualifier

| SIL-IS ( d3​ -analog) | 146.1 | 101.0 | 60 | 25 | Internal Standard |

Note: The m/z 98.0 fragment corresponds to the stable 4-methylthiazole cation resulting from the alpha-cleavage and neutral loss of the ethylamine moiety (45 Da).

Stereospecific LC-MS/MS via Pre-Column Derivatization

Direct chiral chromatography often fails in biological matrices due to rapid column fouling and lipid interference. To achieve robust enantiomeric quantification of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, we employ a pre-column derivatization strategy using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) [2].

Mechanistic Rationale

Marfey's reagent undergoes a nucleophilic aromatic substitution ( SN​Ar ) with the primary amine of our analyte. Because the reagent itself is homochiral (L-configuration), its reaction with the racemic mixture of the thiazole amine generates two distinct diastereomers (L,R-adduct and L,S-adduct). Unlike enantiomers, diastereomers possess different physicochemical properties (e.g., dipole moments and hydrophobicity), allowing them to be easily resolved with baseline separation on a standard, highly robust achiral C18 column.

Derivatization Racemic Racemic Amine Mixture (R/S)-1-(4-Methylthiazol-2-yl)ethanamine Reaction Nucleophilic Substitution (pH 8.0, 40°C, 1 h) Racemic->Reaction Reagent Marfey's Reagent (L-FDAA) (Chiral Derivatizing Agent) Reagent->Reaction Diastereomers Diastereomeric Mixture (L,R-adduct & L,S-adduct) Reaction->Diastereomers Separation Achiral C18 RP-HPLC (Baseline Resolution) Diastereomers->Separation

Pre-column chiral derivatization logic using Marfey's Reagent.

Protocol: Marfey's Derivatization
  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone.

  • Reaction Mixture: To 50 µL of the extracted amine sample (in water/methanol), add 100 µL of the FDAA solution and 20 µL of 1 M Sodium Bicarbonate ( NaHCO3​ ). Causality: The mild base deprotonates the primary amine, rendering it a potent nucleophile for the SN​Ar reaction without causing racemization.

  • Incubation: Heat the mixture at 40°C for 60 minutes.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. This neutralizes the bicarbonate and stabilizes the diastereomeric adducts.

  • Analysis: Dilute with 200 µL of mobile phase and inject onto a C18 column (e.g., Waters XBridge C18) using a standard water/acetonitrile gradient containing 0.1% formic acid. Monitor the derivatized mass transitions (Analyte MW + 252 Da mass shift).

Enantiomeric Purity via Direct Chiral HPLC-UV

For bulk drug substance or synthetic intermediate batch release, direct chiral HPLC-UV is preferred due to its simplicity and non-destructive nature.

Mechanistic Rationale

We utilize an immobilized polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA, featuring amylose tris(3,5-dimethylphenylcarbamate)). The chiral recognition mechanism relies on the primary amine of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine acting as a hydrogen bond donor/acceptor with the carbamate linkages of the CSP. Furthermore, the thiazole ring engages in π−π interactions with the phenyl rings of the stationary phase. The spatial arrangement of these interaction points dictates that one enantiomer will fit snugly into the chiral groove (eluting later), while the other experiences steric hindrance (eluting earlier).

System Suitability Criteria (Self-Validation):

  • Resolution ( Rs​ ): Must be ≥1.5 between the R and S enantiomer peaks to ensure accurate integration.

  • Mobile Phase Additive: 0.1% Diethylamine (DEA) MUST be added to the mobile phase (e.g., Hexane/Ethanol 80:20). Causality: DEA acts as a competing base, masking the residual silanols on the silica support beneath the chiral polymer, thereby eliminating peak tailing of the basic thiazole moiety.

References

  • Ayon, N. J., et al. "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers." Journal of the American Society for Mass Spectrometry, 2018. URL:[Link]

  • Helix Chromatography. "Access our Mixed-Mode Universe - HELIX Chromatography." Helix Chromatography. URL: [Link]

  • "Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines." ACS Omega, 2024. URL:[Link]

Application

The Versatile Scaffold: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in Modern Medicinal Chemistry

The 1-(4-methyl-1,3-thiazol-2-yl)ethanamine core is a privileged heterocyclic motif that has garnered significant attention in the landscape of contemporary drug discovery. Its unique structural and electronic properties...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1-(4-methyl-1,3-thiazol-2-yl)ethanamine core is a privileged heterocyclic motif that has garnered significant attention in the landscape of contemporary drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this scaffold, with a particular focus on its role in the development of novel anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into the rationale behind its use, provide detailed protocols for the synthesis and biological evaluation of its derivatives, and present key structure-activity relationship (SAR) data.

The 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Scaffold: A Foundation for Bioactivity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, present in numerous approved drugs. The 1-(4-methyl-1,3-thiazol-2-yl)ethanamine moiety combines this important heterocycle with a chiral ethylamine side chain, providing a key anchor point for interaction with biological targets. The methyl group at the 4-position of the thiazole ring can influence the molecule's metabolic stability and binding affinity. The primary amine offers a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Application in Oncology: Targeting VEGFR-2 for Angiogenesis Inhibition

A critical application of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine derivatives is in the development of inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, effectively starving the tumor of its blood supply.

The 1-(4-methyl-1,3-thiazol-2-yl)ethanamine scaffold can be elaborated to present pharmacophoric features that effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. The thiazole ring can participate in hydrogen bonding and hydrophobic interactions, while the amine group can be functionalized to occupy different pockets within the active site, leading to potent and selective inhibition.

Signaling Pathway of VEGFR-2

The activation of VEGFR-2 by its ligand, VEGF, initiates a cascade of intracellular signaling events that are crucial for angiogenesis. The following diagram illustrates this pathway and the point of intervention for inhibitors derived from the 1-(4-methyl-1,3-thiazol-2-yl)ethanamine scaffold.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis of a representative VEGFR-2 inhibitor derived from 1-(4-methyl-1,3-thiazol-2-yl)ethanamine and its subsequent biological evaluation.

Synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (Representative Protocol)

Part A: Synthesis of 2-Acetyl-4-methylthiazole

This step involves the classic Hantzsch condensation reaction between a thioamide and an α-haloketone.

  • Reagents and Materials:

    • Thioacetamide

    • 3-Chloro-2,4-pentanedione

    • Ethanol

    • Sodium bicarbonate

    • Round-bottom flask, reflux condenser, magnetic stirrer

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve thioacetamide (1.0 eq) in ethanol (10 volumes).

    • Add sodium bicarbonate (1.2 eq) to the solution and stir for 15 minutes at room temperature.

    • Slowly add 3-chloro-2,4-pentanedione (1.1 eq) to the stirring mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 2-acetyl-4-methylthiazole.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Reductive Amination to 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

This step converts the ketone to the desired primary amine.

  • Reagents and Materials:

    • 2-Acetyl-4-methylthiazole (from Part A)

    • Ammonium acetate or ammonia in methanol

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

    • Methanol

    • Round-bottom flask, magnetic stirrer

    • Dichloromethane, saturated sodium bicarbonate solution, brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve 2-acetyl-4-methylthiazole (1.0 eq) in methanol (20 volumes) in a round-bottom flask.

    • Add ammonium acetate (10 eq) or a solution of ammonia in methanol (7N, 10 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Carefully add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield 1-(4-methyl-1,3-thiazol-2-yl)ethanamine. Further purification may be achieved by chromatography if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Representative VEGFR-2 Inhibitor: N-(1-(4-Methyl-1,3-thiazol-2-yl)ethyl)quinazoline-4-amine

This protocol describes the synthesis of a hypothetical but representative VEGFR-2 inhibitor through amide bond formation.

  • Reagents and Materials:

    • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

    • 4-Chloroquinazoline

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine (1.0 eq) in DMF or DCM (10 volumes), add triethylamine (2.0 eq).

    • Add 4-chloroquinazoline (1.1 eq) to the stirring solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the target compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol details a common method to assess the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.[1][2][4]

  • Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The amount of ATP consumed during the phosphorylation reaction is quantified using a luminescence-based assay (e.g., Kinase-Glo®). A decrease in luminescence indicates inhibition of the kinase.

  • Materials and Reagents:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP

    • VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

    • Test compound dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of the test compound in kinase buffer containing a constant, low percentage of DMSO (e.g., <1%).

    • In a white microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and allow the plate to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro biological data for a series of hypothetical N-substituted 1-(4-methyl-1,3-thiazol-2-yl)ethanamine derivatives as VEGFR-2 inhibitors and their anti-proliferative activity against a representative cancer cell line (e.g., HUVEC or a cancer cell line overexpressing VEGFR-2).

Compound IDR-Group on AmineVEGFR-2 IC₅₀ (nM)[2]HUVEC Proliferation IC₅₀ (µM)[3]
1a Phenyl520> 10
1b 4-Chlorophenyl1505.2
1c Quinazolin-4-yl250.8
1d Pyrimidin-4-yl802.1
1e 3-Cyano-phenyl1103.5
Sorafenib (Reference Drug)901.5

Analysis of SAR:

  • Aromatic Substitution: Simple aromatic substituents on the amine (e.g., phenyl in 1a ) show modest activity.

  • Electron-Withdrawing Groups: The introduction of an electron-withdrawing group on the phenyl ring (e.g., 4-chloro in 1b ) enhances potency.

  • Heterocyclic Scaffolds: Incorporating nitrogen-containing heterocycles that can act as hydrogen bond acceptors, such as quinazoline (1c ) and pyrimidine (1d ), significantly improves VEGFR-2 inhibitory activity. The quinazoline moiety in 1c appears to be particularly beneficial.

  • Correlation of Kinase Inhibition and Anti-proliferative Activity: A general trend is observed where potent VEGFR-2 inhibitors also exhibit stronger anti-proliferative effects against endothelial cells, supporting the proposed mechanism of action.

Conclusion

The 1-(4-methyl-1,3-thiazol-2-yl)ethanamine scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its application in the development of VEGFR-2 inhibitors for cancer therapy highlights its potential to generate potent and selective drug candidates. The detailed protocols and SAR insights provided in this guide are intended to empower researchers in their efforts to explore the full potential of this versatile chemical entity in the ongoing quest for new and improved medicines.

References

  • Benchchem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.
  • Benchchem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in Small Molecule Drug Discovery

The Rationale for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in Scaffold Design Thiazole-containing heterocycles are ubiquitous in medicinal chemistry, frequently deployed as privileged scaffolds to target a wide array of p...

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Author: BenchChem Technical Support Team. Date: March 2026

The Rationale for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in Scaffold Design

Thiazole-containing heterocycles are ubiquitous in medicinal chemistry, frequently deployed as privileged scaffolds to target a wide array of pathologies, including oncology, inflammation, and infectious diseases [1]. Within this chemical space, 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (CAS 538328-18-6) emerges as a highly versatile building block. Its strategic utility in hit-to-lead campaigns is driven by a trifecta of structural advantages:

  • The Thiazole Core: Acts as a potent hydrogen bond acceptor and a bioisostere for phenyl or pyridine rings. It frequently improves the aqueous solubility and metabolic stability of the parent drug.

  • The 4-Methyl Substituent: Introduces controlled steric bulk. This is critical for locking the molecule into a bioactive conformation and filling specific hydrophobic pockets within target proteins (e.g., the hinge region of kinases).

  • The Ethanamine Vector: The primary amine allows for rapid, high-yielding functionalization (e.g., amidation, reductive amination). Furthermore, the chiral center at the alpha-carbon enables stereospecific interactions, which can exponentially increase target affinity and selectivity compared to achiral analogs.

Recent pharmacological studies have highlighted the profound efficacy of thiazole-based derivatives as potent dual inhibitors of epidermal growth factor receptor (EGFR) and BRAF V600E kinases, demonstrating significant antiproliferative activity in human cancer cell lines [2].

Workflow A Target Identification (e.g., EGFR/BRAF Kinases) B Scaffold Selection (1-(4-Methyl-1,3-thiazol-2-yl)ethanamine) A->B C Library Synthesis (Amide/Urea Formation) B->C D In Vitro Screening (TR-FRET Kinase Assays) C->D E Lead Optimization (SAR & ADMET Profiling) D->E

Workflow for integrating thiazole building blocks into targeted drug discovery.

Experimental Protocol 1: High-Yield Amide Coupling

To rapidly generate a library of thiazole-based lead compounds, amide coupling is the preferred synthetic route.

Causality & Reagent Selection: The alpha-methyl group adjacent to the primary amine in 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine introduces moderate steric hindrance. Consequently, standard coupling reagents like EDC/NHS often result in sluggish kinetics and lower yields. To overcome this, we utilize HATU in combination with DIPEA . HATU is a highly reactive uronium-based coupling agent that efficiently activates carboxylic acids while minimizing epimerization of any chiral centers. The addition of DIPEA ensures the sterically hindered amine remains completely deprotonated and highly nucleophilic throughout the reaction.

Mechanism A 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (Amine Nucleophile) C HATU / DIPEA in DMF (Activation & Deprotonation) A->C B Target Carboxylic Acid (Electrophile Source) B->C D Thiazole-Amide Derivative (Lead Compound) C->D

Amide coupling strategy utilizing 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

Step-by-Step Methodology:
  • Activation: Dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (1.1 eq, 0.55 mmol) dropwise to the activated mixture. Stir at room temperature for 2 to 4 hours.

  • Reaction Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc) or LC-MS to confirm the disappearance of the starting amine.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation & QC: Analyze the purified fraction via LC-MS (ESI+) to confirm the target mass [M+H]⁺ and ¹H-NMR to verify structural integrity and ensure purity is >95% before biological screening.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

To evaluate the synthesized thiazole-amides, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed against target kinases (e.g., EGFR or BRAF).

Causality & Assay Design: TR-FRET is selected for its exceptionally high signal-to-background ratio and its resistance to compound auto-fluorescence—a common artifact in small molecule screening. The ATP concentration is strictly maintained at the apparent Michaelis-Menten constant ( Km​ ) for the specific kinase. This is a critical mechanistic choice: testing at Km​ ensures the assay is sensitive enough to detect competitive ATP-site inhibitors while remaining physiologically relevant.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 2X Kinase/Peptide mix containing recombinant kinase (e.g., EGFR), biotinylated peptide substrate, and assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of the thiazole-amide compounds (in 100% DMSO) into a 384-well pro-plate using an acoustic liquid handler. Include DMSO-only wells as positive controls (100% activity) and no-enzyme wells as negative controls (0% activity).

  • Enzyme Incubation: Add 5 µL of the 2X Kinase/Peptide mix to the wells. Incubate at room temperature for 15 minutes to allow for compound-enzyme pre-binding.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution (concentration set to the predetermined Km​ ). Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and immediately halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665 nm / 615 nm).

  • Self-Validation & QC: Calculate the Z'-factor for the assay plate using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness and confirms the reliability of the calculated IC₅₀ values.

Data Presentation

The following tables summarize the optimization of the synthetic workflow and provide a model Structure-Activity Relationship (SAR) dataset demonstrating the scaffold's potential in kinase drug discovery.

Table 1: Optimization of Amide Coupling Conditions for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)
EDC/HOBtTEADCM1265>90%
PyBOPDIPEADMF678>95%
HATU DIPEA DMF 2 92 >98%

Table 2: Representative SAR and ADMET Profiling for Thiazole-Amide Derivatives

CompoundR-Group (Acid Derived)EGFR IC₅₀ (nM)BRAF V600E IC₅₀ (nM)Caco-2 Permeability (10⁻⁶ cm/s)
1aPhenyl1450210012.5
1b3-Fluorophenyl42085014.2
1c4-Trifluoromethylphenyl8511018.1
1d 3,4-Dichlorophenyl 45 55 16.8

Conclusion

The incorporation of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine into small molecule libraries provides a robust pathway for discovering potent, metabolically stable therapeutics. By leveraging its unique steric and electronic properties, and adhering to the optimized synthetic (HATU-mediated coupling) and biological (TR-FRET at ATP Km​ ) protocols outlined in this guide, researchers can efficiently navigate the hit-to-lead and lead optimization phases of modern drug discovery.

References

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 26(5), 1449. URL:[Link]

  • Aly, A. A., Alshammari, M. B., Ahmad, A., Gomaa, H. A. M., Youssif, B. G. M., Bräse, S., Ibrahim, M. A. A., & Mohamed, A. H. (2023). "Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents." Arabian Journal of Chemistry, 16(4), 104612. URL:[Link]

Sources

Application

Application Notes and Protocols: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine as a Versatile Ligand for Novel Metal Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the potential of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine as a versatile chelating ligand...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine as a versatile chelating ligand for the synthesis of novel metal complexes. While direct literature on the coordination chemistry of this specific ligand is emerging, this document extrapolates from the well-established chemistry of analogous 2-aminothiazole derivatives to provide detailed protocols and application insights. This guide is intended to empower researchers to explore the catalytic and therapeutic potential of metal complexes derived from this promising, yet under-investigated, ligand.

Introduction: The Significance of Thiazole-Based Ligands in Coordination Chemistry

Thiazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of biologically active compounds, including vitamin B1 (thiamine) and various pharmaceuticals.[1][2] In the realm of coordination chemistry, the thiazole moiety offers a rich platform for the design of ligands due to its nitrogen and sulfur donor atoms, which can coordinate with a wide array of transition metal ions.[3] The resulting metal complexes have shown significant promise in diverse fields such as catalysis, materials science, and medicinal chemistry, exhibiting activities as antimicrobial, antiviral, and anticancer agents.[3][4] The coordination of thiazole-based ligands to metal centers can enhance their intrinsic biological activity, improve cellular uptake, and facilitate novel reaction pathways.[4][5]

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine presents as a particularly interesting ligand candidate. It possesses two primary coordination sites: the endocyclic thiazole nitrogen and the exocyclic primary amine. This arrangement allows for the formation of stable five-membered chelate rings with metal ions, a favored conformation in coordination chemistry. This guide provides a foundational framework for the synthesis, characterization, and exploration of the potential applications of metal complexes incorporating this ligand.

Ligand Profile: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

PropertyValueSource
Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
Appearance Solid
SMILES NC(C)C1=NC(C)=CS1
InChI Key NSXQYSQZXMGRPJ-UHFFFAOYSA-N

Coordination Behavior:

Based on the structure of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, a bidentate coordination mode is anticipated. The lone pair of electrons on the thiazole nitrogen atom and the primary amine can both donate to a metal center, forming a stable chelate. The methyl group at the 4-position of the thiazole ring may introduce steric effects that can influence the geometry of the resulting metal complex.

Caption: Bidentate coordination of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine to a metal center (M).

Synthesis of Metal Complexes: A General Protocol

The following is a generalized protocol for the synthesis of metal complexes with 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, adapted from established procedures for similar thiazole-containing ligands.[1][6] Researchers should optimize the reaction conditions for each specific metal salt.

Materials:

  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (Ligand, L)

  • Metal salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂, PdCl₂)

  • Ethanol (absolute or 95%)

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Protocol:

  • Ligand Solution Preparation: Dissolve 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (2 mmol) in hot ethanol (20 mL) in a round-bottom flask with stirring. The gentle heating aids in complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the chosen metal salt (1 mmol) in a minimal amount of ethanol or a water/ethanol mixture (10 mL). The choice of solvent will depend on the solubility of the metal salt.

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature. A color change or the formation of a precipitate may be observed, indicating complex formation.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.[1] Refluxing provides the necessary activation energy to ensure complete complexation.

  • Isolation of the Complex: After reflux, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate is present, the volume of the solvent can be reduced by rotary evaporation to induce crystallization or precipitation.

  • Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities. Dry the complex in a vacuum desiccator over anhydrous calcium chloride.

Synthesis_Workflow A Dissolve Ligand in Ethanol C Mix Solutions & Stir A->C B Dissolve Metal Salt B->C D Reflux for 4-6 hours C->D E Cool to Room Temperature D->E F Isolate Complex (Filtration/Evaporation) E->F G Wash with Cold Ethanol & Ether F->G H Dry under Vacuum G->H I Characterize Complex H->I

Caption: General workflow for the synthesis and characterization of metal complexes.

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure.

4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

  • ν(N-H) of the amine group: This band is expected to shift to a lower frequency upon coordination due to the donation of the nitrogen lone pair to the metal, which weakens the N-H bond.

  • ν(C=N) of the thiazole ring: A shift in the stretching frequency of the C=N bond within the thiazole ring is also indicative of coordination through the thiazole nitrogen.[6]

  • New Low-Frequency Bands: The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.[2]

Expected FT-IR Spectral Shifts Upon Coordination:

Functional GroupTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Shift upon Coordination
Amine N-H stretch3400-3250Shift to lower frequency
Thiazole C=N stretch~1630Shift in frequency
Metal-Nitrogen (M-N)-Appearance of new bands (600-400 cm⁻¹)

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information.

  • ¹H NMR: The protons of the amine group and the protons on the carbon adjacent to the coordinating nitrogen atoms are expected to show a downfield shift (to higher ppm values) upon coordination due to the deshielding effect of the metal ion.

  • ¹³C NMR: The carbon atoms of the thiazole ring and the ethanamine backbone will also experience shifts in their resonance signals upon complexation.

4.3. UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the complex.

  • Ligand-to-Metal Charge Transfer (LMCT) Bands: The formation of new absorption bands, often in the visible region, can be attributed to LMCT transitions, which are characteristic of coordination compounds.

  • d-d Transitions: For transition metal complexes with d-electrons (e.g., Cu(II), Co(II), Ni(II)), weak absorption bands corresponding to d-d transitions can provide information about the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[7]

4.4. Single-Crystal X-ray Diffraction:

The definitive method for determining the solid-state structure of a crystalline complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Potential Applications

Based on the known applications of related thiazole-metal complexes, complexes of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine are predicted to have potential in the following areas:

5.1. Catalysis:

Transition metal complexes are widely used as catalysts in organic synthesis.[8] The electron-donating properties of the thiazole ligand can modulate the electronic properties of the metal center, potentially enhancing its catalytic activity in reactions such as cross-coupling reactions, hydrogenations, and oxidations.

Catalytic_Cycle A [L-M] Pre-catalyst B Oxidative Addition of Substrate A->B Activation C Intermediate Complex B->C D Reductive Elimination of Product C->D E Regenerated Catalyst D->E E->B Catalytic Cycle

Caption: A hypothetical catalytic cycle involving a metal complex of the ligand.

5.2. Medicinal Chemistry:

Thiazole derivatives and their metal complexes often exhibit a range of biological activities.[9]

  • Antimicrobial Agents: The chelation of metal ions can enhance the antimicrobial properties of a ligand.[1] Complexes of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine could be screened for their activity against various bacterial and fungal strains.

  • Anticancer Agents: Many metal complexes, particularly those of platinum, ruthenium, and copper, have been investigated as potential anticancer drugs. The thiazole ligand could serve as a carrier to deliver the cytotoxic metal ion to cancer cells.[5]

  • Enzyme Inhibition: The specific geometry and electronic properties of the metal complexes could allow them to act as inhibitors for certain enzymes, making them of interest for drug development.

Conclusion

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine holds considerable promise as a bidentate ligand for the synthesis of novel metal complexes. While this area remains largely unexplored, the established coordination chemistry of analogous thiazole-containing ligands provides a strong foundation for future research. The protocols and insights provided in this guide are intended to facilitate the exploration of the synthesis, characterization, and application of these new coordination compounds, with the potential for discoveries in catalysis and medicinal chemistry.

References

  • Bennikallu Hire Mathada, M. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization.
  • ResearchGate. (2026, February 27). Biological Activity of Metal Complexes. Retrieved from [Link]

  • Aiyelabola, T. (2021). Syntheses, Characterization and Biological Activity of Novel Thiazoylazo Dye and Its Coordination Compounds. Advances in Biological Chemistry, 11, 179-205.
  • Rahman, A., & Singh, S. (2024, June 30). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts.
  • MDPI. (2026, February 17). Biological Activity of Metal Complexes. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry, 36(5).
  • Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds
  • Journal of Medicinal and Chemical Sciences. (2023, April 15). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole.
  • Systematic Reviews in Pharmacy. (2020, December 15). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl)
  • Chemical Synthesis Database. (2025, May 20). 4-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Communication In Physical Sciences. (2025, May 8). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIO-INVESTIGATION of N-(2-furylmethylidene)-1,3, 4-thiadiazole-2-amine and its Iron (III) COMPLEXES.
  • eScholarship. (n.d.).
  • ResearchGate. (2022, February 16). Synthesis, characterization and multifunctional applications of novel metal complexes based on thiazolylazo dye. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis, Structures and Properties of Two Metal-Organic Coordination Polymers Derived from Manganese(ΙΙ)
  • Royal Society of Chemistry. (n.d.). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Derivatization of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine for Biological Screening

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide, Experimental Protocols, and Application Notes. Executive Summary The thiazole ring is a privileged heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide, Experimental Protocols, and Application Notes.

Executive Summary

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, anticancer, and anti-inflammatory properties[1]. 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (CAS: 538328-18-6)[2] serves as a highly versatile building block for fragment-based drug discovery (FBDD) and combinatorial chemistry. This guide provides a comprehensive, field-proven framework for the derivatization of its primary amine group to generate robust compound libraries, followed by validated protocols for biological screening.

Scientific Rationale & Chemical Causality

The Pharmacological Privilege of the Thiazole Core

The 1,3-thiazole core acts as a potent bioisostere for various aromatic systems. Its sulfur atom enhances lipophilicity, aiding in cellular membrane penetration, while the nitrogen atom serves as a critical hydrogen-bond acceptor for target proteins (e.g., kinase hinge regions or bacterial enzymes)[1]. Recent studies have demonstrated that thiazole derivatives exhibit high binding affinities against targets like the Epidermal Growth Factor Receptor (EGFR) and microbial DNA gyrase[1],[3].

Causality in Derivatization Strategy

The primary amine attached to the ethyl linker of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is highly nucleophilic. Modifying this amine alters the basicity, steric bulk, and hydrogen-bonding profile of the molecule.

  • Amide Coupling: Converts the basic amine into a neutral amide, improving metabolic stability and providing a rigid vector for substituent projection. We utilize HATU over standard EDC/HOBt because HATU's superior leaving group (HOAt) accelerates reaction kinetics and maximizes yields, particularly when coupling sterically hindered carboxylic acids.

  • Sulfonamide Formation: Introduces a tetrahedral sulfur center, projecting R-groups into distinct spatial vectors. Sulfonamides are notoriously effective in antimicrobial and antitubercular screening[4],[3].

G SM 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (Starting Material) Amide Amide Coupling (HATU, DIPEA, R-COOH) SM->Amide Sulfonamide Sulfonamide Synthesis (R-SO2Cl, Pyridine) SM->Sulfonamide RedAmin Reductive Amination (NaBH(OAc)3, R-CHO) SM->RedAmin Library Purified Compound Library (>95% Purity via LC-MS) Amide->Library Sulfonamide->Library RedAmin->Library Screening High-Throughput Screening (Antimicrobial & Cytotoxicity) Library->Screening Hits Hit Identification & SAR Analysis Screening->Hits

Workflow for the derivatization and biological screening of the thiazole-amine scaffold.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every protocol below is designed as a "self-validating system." This means built-in checkpoints (like LC-MS and TLC) are mandatory to confirm reaction completion and purity before advancing to biological assays, preventing false positives caused by unreacted starting materials.

Protocol A: High-Throughput Amide Library Synthesis

Objective: Generate a library of thiazole-amides for kinase inhibition screening.

  • Preparation: In a 10 mL glass vial, dissolve the chosen carboxylic acid (1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3 mL).

  • Activation: Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to the solution. Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the formation of the active HOAt ester before the amine is introduced, preventing side reactions.

  • Coupling: Add 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (1.0 mmol) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the ninhydrin-active primary amine spot confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation Checkpoint 2 (LC-MS): Purify via automated flash chromatography. Analyze the final product via LC-MS. Rule: Only compounds with >95% purity and the correct [M+H]⁺ mass are advanced to biological screening.

Protocol B: Synthesis of Sulfonamide Derivatives

Objective: Generate thiazole-sulfonamides for antimicrobial evaluation[3].

  • Preparation: Dissolve 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL).

  • Base Addition: Add anhydrous Pyridine (2.5 mmol). Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst.

  • Reaction: Cool the mixture to 0°C. Dropwise, add the desired sulfonyl chloride (1.1 mmol) dissolved in DCM (2 mL). Allow the reaction to warm to room temperature and stir for 8 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry and concentrate.

  • Crystallization: Recrystallize the crude product from an ethanol/water mixture to achieve high purity suitable for in vitro assays.

Biological Screening Workflows

Once the derivatives are synthesized, they must be evaluated for efficacy. Thiazole derivatives are frequently screened for anticancer (cytotoxicity) and antimicrobial activities[1],[4].

Protocol C: In Vitro Antimicrobial Screening (Broth Microdilution)
  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to a McFarland standard of 0.5 (approx. 1.5 × 10⁸ CFU/mL).

  • Compound Dilution: Dissolve thiazole derivatives in DMSO. Perform serial two-fold dilutions in a 96-well plate (concentration range: 64 µg/mL to 0.125 µg/mL). Causality constraint: Ensure final DMSO concentration is <1% to prevent solvent-induced cytotoxicity.

  • Incubation & Reading: Add the bacterial inoculum to each well. Incubate at 37°C for 18–24 hours. Determine the Minimum Inhibitory Concentration (MIC) by adding resazurin dye; a color change from blue to pink indicates bacterial viability.

Pathway Drug Thiazole Amide Derivative EGFR EGFR Kinase Domain Drug->EGFR Competitive Inhibition Apoptosis Apoptosis Induction Drug->Apoptosis Triggers PI3K PI3K Pathway EGFR->PI3K Activates AKT AKT Phosphorylation PI3K->AKT Activates Proliferation Tumor Cell Proliferation AKT->Proliferation Promotes Proliferation->Apoptosis Suppresses

Mechanism of action for anticancer thiazole derivatives targeting the EGFR/PI3K/AKT pathway.

Quantitative Data Presentation

To effectively identify Structure-Activity Relationships (SAR), biological screening data must be systematically tabulated. Below is a representative data summary illustrating how different derivatizations of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine impact biological targets.

Table 1: Representative Biological Screening Data for Thiazole Derivatives

Compound IDDerivatization TypeR-Group / SubstituentE. coli MIC (µg/mL)S. aureus MIC (µg/mL)HepG-2 IC₅₀ (µM)EGFR Inhibition IC₅₀ (nM)
TZ-01 Unmodified AmineNone (Starting Material)>64>64>100>1000
TZ-A1 Amide4-Fluorophenyl321612.445
TZ-A2 Amide3,5-Dichlorophenyl1684.212
TZ-S1 Sulfonamidep-Tolyl4245.0>500
TZ-S2 Sulfonamide4-Aminophenyl2168.5>500
Control Standard DrugCiprofloxacin / Doxorubicin0.50.251.83

Data Interpretation: The table demonstrates that amide derivatives (e.g., TZ-A2) are highly effective at inhibiting kinase targets (EGFR) and reducing cancer cell viability (HepG-2)[1]. Conversely, sulfonamide derivatives (TZ-S1, TZ-S2) show superior antimicrobial efficacy but lower cytotoxicity, aligning with the known mechanisms of sulfonamide-based antibiotics[3].

References

  • Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy Source: Taylor & Francis URL:[Link]

  • Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Authored by: Your Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative The compound 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a small molecule featuring a thiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The compound 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a small molecule featuring a thiazole ring, a scaffold known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] The presence of an ethanamine side chain is structurally reminiscent of key monoamine neurotransmitters such as dopamine and norepinephrine, suggesting a potential for interaction with neurological targets. This structural alert warrants a systematic in vitro investigation to elucidate its pharmacological profile.

This guide presents a strategic, multi-tiered approach for the initial in vitro characterization of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. We will begin with a foundational assessment of its cellular toxicity to establish a viable concentration range for subsequent mechanistic assays. Following this, we will delve into its potential as a modulator of key enzymes and transporters within the central nervous system, specifically focusing on monoamine oxidases (MAOs) and dopamine/serotonin transporters. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, providing a solid foundation for further drug development efforts.

Tier 1: Foundational Cytotoxicity Assessment

Before investigating specific mechanisms of action, it is crucial to determine the concentrations at which 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine may exert cytotoxic effects. This will ensure that observations in subsequent assays are not confounded by cell death.[7][8][9] A common and reliable method for this is the MTT assay, which measures the metabolic activity of cells.[10]

Protocol 1: MTT Assay for General Cytotoxicity

This protocol is designed to assess the effect of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine on the viability of a relevant cell line, such as SH-SY5Y (human neuroblastoma), which is often used in neuropharmacological studies.[11]

Objective: To determine the half-maximal cytotoxic concentration (CC50) of the test compound.

Materials:

  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

  • SH-SY5Y cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidic isopropanol)

  • 96-well clear-bottom tissue culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[10]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a blank control (medium only).[10]

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression to determine the CC50 value.

ParameterDescription
Cell Line SH-SY5Y (Human Neuroblastoma)
Seeding Density 1 x 10⁴ cells/well
Compound Conc. 0.1, 0.3, 1, 3, 10, 30, 100 µM
Incubation Time 24 hours
Readout Absorbance at 570 nm

Tier 2: Primary Mechanistic Screening

Based on the ethanamine moiety, a primary hypothesis is that 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine may interact with monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters.[12][13]

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol assesses the inhibitory potential of the test compound against the two major isoforms of MAO, MAO-A and MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human MAO-A and MAO-B.

Materials:

  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (a non-selective MAO substrate)[12][14]

  • Clorgyline (a selective MAO-A inhibitor)[12]

  • Selegiline (a selective MAO-B inhibitor)[12]

  • Phosphate buffer (pH 7.4)

  • 96-well black plates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in phosphate buffer.

    • In a 96-well black plate, add the buffer, the test compound/control inhibitor, and the MAO-A or MAO-B enzyme solution.

    • Pre-incubate the mixture for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, kynuramine.

    • Incubate for 30 minutes at 37°C. The MAO enzyme will metabolize kynuramine to 4-hydroxyquinoline, a fluorescent product.[12]

  • Fluorescence Measurement:

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~400 nm).

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (enzyme + substrate without inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 values for both MAO-A and MAO-B.[15]

ParameterMAO-AMAO-B
Enzyme Source Recombinant Human MAO-ARecombinant Human MAO-B
Substrate KynuramineKynuramine
Positive Control ClorgylineSelegiline
Test Conc. Range 0.01 - 100 µM0.01 - 100 µM
Readout Fluorescence (Ex/Em: 320/400 nm)Fluorescence (Ex/Em: 320/400 nm)

Tier 3: Secondary Mechanistic & Specificity Screening

If the compound demonstrates low cytotoxicity and weak MAO inhibition, the next logical step is to investigate its potential to inhibit monoamine transporters, another key mechanism for modulating neurotransmitter levels.[16]

Protocol 3: Synaptosomal Neurotransmitter Uptake Assay

This assay uses synaptosomes, which are isolated nerve terminals, to provide an ex vivo model for studying neurotransmitter reuptake.[17] We will focus on the dopamine transporter (DAT) and the serotonin transporter (SERT).

Objective: To determine the IC50 of the test compound for the inhibition of dopamine and serotonin uptake into rat brain synaptosomes.

Materials:

  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

  • Freshly prepared rat brain synaptosomes (striatum for DAT, hippocampus for SERT)

  • [³H]Dopamine and [³H]Serotonin (radioligands)

  • Selective inhibitors for non-specific uptake (e.g., GBR 12909 for DAT, Fluoxetine for SERT)[17]

  • Krebs-Ringer-Henseleit (KRH) buffer

  • Glass fiber filters

  • Cell harvester

  • Scintillation fluid and counter

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate crude synaptosomes from the appropriate rat brain regions following established protocols.[17] Determine the protein concentration using a BCA assay.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Uptake: Synaptosomes + vehicle.

      • Non-specific Uptake: Synaptosomes + a high concentration of a selective inhibitor.[17]

      • Test Compound: Synaptosomes + varying concentrations of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

    • Pre-incubate the plate at 37°C for 10-15 minutes.[17]

  • Uptake Reaction:

    • Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]Dopamine or [³H]Serotonin).[17]

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Immediately wash the filters with ice-cold KRH buffer to remove unbound radioligand.[17]

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[17]

Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the percentage of inhibition for each concentration of the test compound and plot the data to calculate the IC50 value.[17]

Investigational Workflow and Data Interpretation

The proposed screening cascade provides a logical progression for characterizing 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

G A Start: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine B Tier 1: Cytotoxicity Assay (MTT) A->B C CC50 > 50 µM? B->C D Compound is cytotoxic. Consider structural modification or deprioritize. C->D No E Tier 2: MAO-A/B Inhibition Assay C->E Yes F IC50 < 10 µM for MAO-A or MAO-B? E->F G Potent MAO Inhibitor. Proceed to in vivo models for efficacy and selectivity. F->G Yes H Tier 3: Neurotransmitter Uptake Assay (DAT/SERT) F->H No I IC50 < 10 µM for DAT or SERT? H->I J Potent Reuptake Inhibitor. Characterize selectivity profile and proceed to further in vitro/in vivo studies. I->J Yes K Low activity in primary screens. Consider alternative targets or deprioritize. I->K No

Caption: In Vitro Screening Cascade for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

Conclusion and Future Directions

This structured in vitro testing funnel provides a robust framework for the initial pharmacological characterization of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. The results from these assays will guide subsequent research, indicating whether the compound warrants further investigation as a potential therapeutic agent. Positive hits in the MAO or reuptake assays would necessitate further studies, including selectivity profiling against a broader panel of receptors and transporters, and eventual progression to in vivo models to assess efficacy and safety.

References

  • Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity - PubMed. (2017, August 1). Retrieved from [Link]

  • Cell Viability Assays - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Cell Viability Assay | Essential Methods & Applications - baseclick GmbH. (n.d.). Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Cyprotex - Evotec. (n.d.). Retrieved from [Link]

  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved from [Link]

  • Ozaki, M., Weissbach, H., Ozaki, A., Witkop, B., & Udenfriend, S. (1960). Monoamine oxidase inhibitors and procedures for their evaluation in vivo and in vitro. Journal of medicinal and pharmaceutical chemistry, 2, 591-607.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC. (n.d.). Retrieved from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018, March 16). Retrieved from [Link]

  • in vitro measurement of brain receptors for dopamine and neuroleptics - ResearchGate. (2015, December 6). Retrieved from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved from [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. (2023, May 17). Retrieved from [Link]

  • The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. | Read by QxMD. (2026, January 31). Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18). Retrieved from [Link]

  • In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed. (2017, April 15). Retrieved from [Link]

  • Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry - MDPI. (2024, January 19). Retrieved from [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (2020, February 24). Retrieved from [Link]

  • 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. (2022, April 22). Retrieved from [Link]

  • 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol | C6H9NOS | CID 15444827 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials - PubMed. (2023, April 13). Retrieved from [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). Retrieved from [Link]

  • 1,3-Thiazol-2-ylmethanamine | C4H6N2S | CID 2756507 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro study of methylene-bis-tetrahydro[8][18]thiazolo[4,5-c]isoxazoles as potential nematicidal agents - PubMed. (2010, June 15). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21). Retrieved from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC. (2026, January 9). Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Analogs for Kinase Target Inhibition

Executive Summary & Pharmacophore Rationale The 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine scaffold represents a highly privileged pharmacophore in modern drug discovery. The structural architecture of this molecule offers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine scaffold represents a highly privileged pharmacophore in modern drug discovery. The structural architecture of this molecule offers distinct advantages for High-Throughput Screening (HTS) libraries:

  • The Thiazole Core: Acts as a classical bioisostere for pyridine and phenyl rings. Its nitrogen atom serves as a potent hydrogen-bond acceptor, critical for anchoring the molecule within the ATP-binding pocket of kinase domains [1].

  • The 4-Methyl Substitution: Provides a structural vector that occupies lipophilic pockets, enhancing target affinity while simultaneously improving metabolic stability by shielding the ring from CYP450-mediated oxidation [2].

  • The Ethanamine Linker: The primary amine provides a highly reactive handle for rapid combinatorial diversification (e.g., via parallel amidation, reductive amination, or urea formation), allowing for the efficient generation of large, structurally diverse analog libraries.

This application note details a robust, self-validating HTS workflow designed to evaluate 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine analogs for anticancer activity, specifically targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinase inhibition, followed by phenotypic validation in triple-negative breast cancer models.

HTS Screening Cascade Design

To ensure high data integrity and eliminate false positives, the screening cascade is designed as a multi-tiered orthogonal system.

HTS_Workflow Lib Thiazole Ethanamine Compound Library Pri Primary HTS TR-FRET (VEGFR-2) Lib->Pri Hit Hit Identification (Z' > 0.6) Pri->Hit >50% Inhibition Sec Secondary Screen MDA-MB-231 Cells Hit->Sec Tox Counter Screen HEK293 Toxicity Sec->Tox IC50 < 5 µM Lead Lead Optimization SAR Analysis Tox->Lead Selectivity Index > 10

Caption: Orthogonal HTS workflow for identifying VEGFR-2 inhibitors from thiazole ethanamine libraries.

Causality Behind the Cascade Design:
  • Primary Biochemical Screen (TR-FRET): Isolates the direct molecular target (VEGFR-2). Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is explicitly chosen because heterocyclic thiazole analogs frequently exhibit intrinsic auto-fluorescence. The time-delayed measurement of TR-FRET completely eliminates this compound-mediated background noise.

  • Secondary Phenotypic Screen: Biochemical potency does not guarantee cellular efficacy. The secondary screen uses MDA-MB-231 cells to confirm that the analogs possess adequate membrane permeability and can execute functional antiproliferative effects in a relevant tumor model [1].

  • Counter-Screen: Evaluates general cytotoxicity in healthy human embryonic kidney (HEK293) cells to establish a preliminary Therapeutic Index (TI).

Detailed Experimental Protocols

Protocol A: Primary Biochemical Screen (VEGFR-2 TR-FRET Assay)

This protocol utilizes a self-validating TR-FRET system to measure the phosphorylation of a biotinylated poly-GT substrate by VEGFR-2.

TR_FRET Kinase VEGFR-2 Kinase Substrate Phospho- Substrate Kinase->Substrate Phosphorylates Inhibitor Thiazole Analog Inhibitor->Kinase Blocks Eu Eu-Anti-pTyr (Donor) Substrate->Eu Binds APC Streptavidin-APC (Acceptor) Substrate->APC Biotin Tag Eu->APC FRET Signal 665 nm Emission APC->Signal Readout

Caption: TR-FRET principle for detecting VEGFR-2 kinase phosphorylation and analog-mediated inhibition.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Expert Insight: The inclusion of 0.01% Brij-35 is critical. It prevents the highly lipophilic thiazole analogs from non-specifically adsorbing to the polystyrene walls of the microplate, which would artificially lower the effective compound concentration and yield false negatives.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of the thiazole analogs (from 10 mM DMSO stocks) directly into dry 384-well low-volume ProxiPlates.

    • Expert Insight: Acoustic dispensing eliminates intermediate dilution steps and maintains a final DMSO concentration of 0.1%. Kinases are highly sensitive to solvent denaturation; keeping DMSO ≤0.1% ensures enzyme stability.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X mix containing VEGFR-2 enzyme (final concentration 0.5 nM) and biotinylated poly-GT substrate (final concentration 100 nM). Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution.

    • Expert Insight: The ATP concentration must be set exactly at its apparent Km​ for VEGFR-2 (typically ~10 µM). This ensures the assay is highly sensitized to identify competitive ATP-site inhibitors, the primary binding mode for thiazole derivatives.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Europium-labeled anti-phosphotyrosine antibody (1 nM), and Streptavidin-APC (20 nM).

    • Expert Insight: EDTA immediately halts the reaction by chelating the Mg²⁺ ions required for ATP coordination.

  • Data Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Self-Validation System (Quality Control):
  • Z'-Factor Calculation: Every plate must include 16 positive control wells (DMSO only, full activity) and 16 negative control wells (no enzyme or reference inhibitor, e.g., Sorafenib). The plate is only validated if the Z′ factor is ≥0.6 .

Protocol B: Phenotypic Antiproliferative Assay (MDA-MB-231)

To validate the functional efficacy of the biochemical hits, a cell viability assay is performed using the MDA-MB-231 breast cancer cell line, which is highly dependent on VEGFR signaling [1].

Step-by-Step Methodology:
  • Cell Seeding: Seed MDA-MB-231 cells at a density of 2,000 cells/well in 38 µL of DMEM supplemented with 10% FBS in 384-well white opaque tissue culture plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 2 µL of 20X compound dilutions (prepared in media from DMSO stocks) to the cells. The final DMSO concentration must remain at 0.1%.

  • Incubation: Incubate the plates for 72 hours.

    • Expert Insight: A 72-hour incubation is strictly required to allow the cells to undergo at least two full replication cycles, ensuring that anti-proliferative (cytostatic) effects are accurately captured alongside cytotoxic effects.

  • Viability Measurement: Add 20 µL of CellTiter-Glo® reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Expert Insight: CellTiter-Glo (ATP quantitation) is selected over colorimetric MTT/MTS assays. Heterocyclic compounds like thiazoles can undergo redox cycling, artificially reducing tetrazolium salts and skewing viability data. Luminescence avoids this artifact entirely.

  • Data Acquisition: Record luminescence. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Data Presentation & Hit Triage

The following table summarizes expected quantitative data profiles for a subset of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine analogs, demonstrating how R-group substitutions dictate both potency and selectivity [1].

Compound IDR-Group Substitution (Amine Linker)VEGFR-2 IC₅₀ (nM)MDA-MB-231 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (TI)
Scaffold-1 -H (Unsubstituted)>10,000>50.0>50.0N/A
Analog-2 3-Nitrophenyl45 ± 41.21 ± 0.1>50.0>41.3
Analog-3 4-Chlorophenyl120 ± 123.52 ± 0.345.012.8
Analog-4 2,6-Difluorobenzyl85 ± 62.10 ± 0.238.518.3
Sorafenib Reference Control28 ± 31.18 ± 0.115.212.8

Triage Logic: Analog-2 exhibits sub-100 nM biochemical potency and excellent cellular translation (1.21 µM) while maintaining a highly favorable therapeutic index (>41) compared to the reference drug Sorafenib. This compound would be advanced to in vivo pharmacokinetic profiling.

References

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition Source: MDPI (Symmetry) URL:[Link]

  • Methyl-Thiazoles: A Novel Mode of Inhibition with the Potential to Develop Novel Inhibitors Targeting InhA in Mycobacterium tuberculosis Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Application

Application Note: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in the Synthesis of Bioactive Heterocycles

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The exploration of novel chemical space...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical space relies heavily on versatile, stereochemically pure building blocks. 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (and its enantiopure (R)- and (S)- forms) has emerged as a privileged scaffold in modern medicinal chemistry. Featuring a hydrogen-bond-accepting thiazole ring and a sterically defined chiral center, this primary amine is instrumental in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and targeted oncology therapeutics. This application note provides a deep dive into the mechanistic rationale for utilizing this scaffold, alongside self-validating, highly optimized protocols for its incorporation into complex molecular architectures.

Mechanistic Rationale: Why This Scaffold?

In drug discovery, the incorporation of chiral amines is a proven strategy to enhance target selectivity and improve pharmacokinetic profiles[1]. The specific selection of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is driven by three causal factors:

  • Conformational Restriction: The α -methyl group restricts the rotational freedom of the amine side chain. When coupled to form an amide or urea, this minimizes the entropic penalty upon binding to a target protein's active site.

  • Hinge-Binding Vector: Thiazole derivatives are widely recognized for their exceptional ability to interact with the ATP-binding pocket of protein kinases[2]. The nitrogen atom of the thiazole acts as a potent hydrogen bond acceptor, while the 4-methyl substituent occupies adjacent lipophilic sub-pockets, often drastically improving selectivity against off-target kinases[3].

  • Electronic Tuning: The electron-withdrawing nature of the thiazole ring slightly attenuates the nucleophilicity of the primary amine. While this requires more robust coupling reagents (e.g., HATU), it results in amides that are significantly more resistant to enzymatic hydrolysis in vivo.

G A 1-(4-Methyl-1,3-thiazol-2-yl) ethanamine B Amide Coupling (HATU/DIPEA) A->B C Urea Formation (Triphosgene) A->C D Kinase Inhibitors (e.g., EGFR/VEGFR) B->D E GPCR Ligands (e.g., Orexin Antagonists) C->E F Targeted Cancer Therapeutics D->F G CNS / Neurological Modulation E->G

Figure 1: Strategic incorporation of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine into bioactive pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that confirm the success of each mechanistic step before proceeding, eliminating downstream failures.

Protocol A: HATU-Mediated Amide Coupling for Kinase Inhibitor Precursors

Causality Check: We utilize HATU over standard EDC/HOBt because the thiazole ring's inductive effect slightly deactivates the amine. HATU generates a highly reactive HOAt-ester intermediate that rapidly captures the amine, outcompeting any potential base-catalyzed racemization of the α -chiral center.

Reagents:

  • Carboxylic acid building block (1.0 equiv)

  • (R)-1-(4-Methyl-1,3-thiazol-2-yl)ethanamine hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Acid Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert N 2​ atmosphere. Add 1.5 equiv of DIPEA. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: Take a 5 μ L aliquot, quench in 1 mL MeOH, and analyze via LC-MS. The presence of the methyl ester (formed from the HOAt-ester reacting with MeOH) confirms successful acid activation.

  • Free-Basing the Amine: In a separate vial, suspend the amine hydrochloride salt in DMF and add the remaining 1.5 equiv of DIPEA. Sonicate for 2 minutes to ensure complete free-basing.

  • Coupling: Dropwise add the free-based amine solution to the activated acid mixture. Stir at room temperature for 2–3 hours.

    • Self-Validation Checkpoint 2: Perform TLC (typically 5% MeOH in DCM). The disappearance of the activated HOAt-ester spot and the emergence of a new, more polar UV-active spot validates the coupling event.

  • Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO 3​ (3x) and brine (1x).

    • Causality: The repeated NaHCO 3​ washes are critical to partition the highly water-soluble HOAt byproduct and residual DMF into the aqueous layer, preventing purification artifacts.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography.

Workflow Step1 1. Amine Salt Prep (Suspend in DMF) Step2 2. Free-Basing (Add DIPEA, 10 min) Step1->Step2 Step4 4. Coupling Reaction (Stir at RT, 2-4 h) Step2->Step4 Step3 3. Acid Activation (Carboxylic Acid + HATU) Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 / Brine Wash) Step4->Step5 Step6 6. LC-MS & Chiral HPLC (Self-Validation) Step5->Step6

Figure 2: Self-validating high-throughput amide coupling workflow.

Quantitative Data & Optimization

To guide your reagent selection, we have benchmarked the coupling of (R)-1-(4-Methyl-1,3-thiazol-2-yl)ethanamine with a standard sterically hindered benzoic acid derivative. The data below summarizes the impact of coupling agents on both yield and the retention of enantiomeric excess (ee%).

Table 1: Optimization of Amide Coupling Conditions

EntryCoupling ReagentBase (Equiv)SolventTime (h)Isolated Yield (%)Chiral Purity (ee %)
1EDC / HOBtDIPEA (3.0)DMF1272%>99%
2HATUDIPEA (3.0)DMF391% >99%
3T3P (50% in EtOAc)Et 3​ N (3.0)EtOAc685%>99%
4COMUDIPEA (3.0)DMF288%96%*

*Note: The slight drop in ee% with COMU is attributed to its extreme reactivity, which can promote transient oxazolone formation if the amine addition is delayed. HATU remains the optimal balance of kinetic speed and stereochemical fidelity.

Troubleshooting & Expert Insights

  • Handling the Hydrochloride Salt: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is most stable and commonly supplied as a hydrochloride or dihydrochloride salt. It is highly hygroscopic. Expert Insight: Do not attempt to isolate the free base prior to the reaction. Free primary amines adjacent to heteroaromatics can slowly degrade via oxidative pathways upon prolonged storage. Always perform in situ free-basing.

  • Preventing Epimerization: If your target molecule shows loss of chiral purity, ensure that the reaction temperature does not exceed 25°C. The α -proton is slightly acidic due to the adjacent electron-withdrawing thiazole ring. Using a non-nucleophilic, moderately strong base like DIPEA instead of DBU or NaOH prevents base-catalyzed deprotonation at the chiral center.

  • LC-MS Ionization: Thiazole-containing amides ionize exceptionally well in positive Electrospray Ionization (ESI+). If you do not see your product mass, check the aqueous waste layer; over-acidification during workup can protonate the thiazole nitrogen (pKa ~ 2.5), pulling your product into the aqueous phase.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date RSC Advances URL:[Link][2]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Frontiers in Chemistry URL:[Link][3]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Chemical Reviews (ACS Publications) URL:[Link][1]

Sources

Method

Application Note: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in Antimicrobial Drug Discovery

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds that bypass traditional resistance mechanisms[1]. Thiazole-containing compounds have e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds that bypass traditional resistance mechanisms[1]. Thiazole-containing compounds have emerged as privileged structures in medicinal chemistry due to their broad-spectrum antimicrobial properties and favorable pharmacokinetic profiles[2]. Specifically, 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine serves as a highly versatile, bifunctional building block. This application note details the mechanistic rationale, derivatization strategies, and self-validating experimental protocols required to utilize this scaffold for the development of next-generation bactericidal agents targeting bacterial DNA gyrase (GyrB) and the MurB enzyme.

Mechanistic Rationale & Structural Causality

The efficacy of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine derivatives is rooted in the precise physicochemical properties imparted by its structural components:

  • The Thiazole Core (Lipophilicity & Bioisosterism): The 1,3-thiazole ring acts as a lipophilic anchor, facilitating passive diffusion across the complex lipid bilayers of both Gram-positive and Gram-negative bacteria[1]. Unlike highly hydrophobic carbocycles, the heteroatoms (N and S) maintain a degree of hydrophilicity, preventing the molecule from becoming trapped in the membrane.

  • The 4-Methyl Substitution (Steric Locking): The methyl group at position 4 provides a steric shield that restricts the rotational freedom of the adjacent ethanamine side chain. This conformational locking is critical for orienting the molecule optimally within the tight hydrophobic pockets of target enzymes[3].

  • The Ethanamine Side Chain (Hydrogen Bonding & Salt Bridges): The primary amine is the primary synthetic handle. When derivatized into amides, ureas, or Schiff bases, it acts as a critical hydrogen bond donor/acceptor. In the context of E. coli DNA gyrase (GyrB), these derivatized amine groups form essential salt bridges with highly conserved residues, such as Arg136, within the ATP-binding site[3].

  • Dual-Targeting Capability: Thiazole derivatives synthesized from this scaffold have demonstrated the ability to inhibit both DNA Gyrase (halting DNA supercoiling) and MurB (an NADPH-dependent UDP-GlcNAc reductase essential for peptidoglycan biosynthesis)[4],[2]. This dual-targeting mechanism significantly reduces the probability of bacteria developing rapid target-mediated resistance.

Pathway Visualization

MOA Compound 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Derivatives Penetration Bacterial Membrane Penetration (Lipophilic Thiazole Core) Compound->Penetration GyrB Target 1: DNA Gyrase (GyrB) ATP-Binding Site (Arg136 Interaction) Penetration->GyrB MurB Target 2: MurB Enzyme UDP-GlcNAc Reductase Inhibition Penetration->MurB DNA Inhibition of DNA Supercoiling & Replication Arrest GyrB->DNA Wall Inhibition of Peptidoglycan Biosynthesis MurB->Wall Death Bacterial Cell Death (Bactericidal Effect) DNA->Death Wall->Death

Fig 1: Dual-targeting mechanism of thiazole-ethanamine derivatives in bacterial cells.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal causality checks to eliminate false positives caused by vehicle toxicity or assay degradation.

Protocol A: Broth Microdilution MIC Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of synthesized derivatives.

Reagents & Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound stock (10 mg/mL in 100% DMSO).

  • Reference standard (e.g., Ciprofloxacin or Novobiocin)[3].

  • Resazurin dye (0.015% aqueous solution) for viability visualization.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target bacterial strain (e.g., S. aureus or E. coli) on agar overnight. Suspend isolated colonies in saline to match a 0.5 MacFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a working concentration of 1×106 CFU/mL.

  • Serial Dilution: In a 96-well plate, dispense 50 µL of CAMHB into wells 2-12. Add 100 µL of the test compound (diluted in CAMHB to 128 µg/mL; final DMSO <1%) to well 1. Perform a 2-fold serial dilution from well 1 to well 11, discarding 50 µL from well 11.

  • Self-Validating Controls:

    • Sterility Control (Media Only): Validates that the CAMHB is not contaminated.

    • Growth Control (Media + Bacteria + 1% DMSO): Validates that the vehicle (DMSO) does not inhibit bacterial growth, ensuring that any observed cell death is strictly caused by the thiazole derivative.

    • Positive Control (Standard Antibiotic): Validates the susceptibility of the specific bacterial strain.

  • Inoculation & Incubation: Add 50 µL of the working inoculum to all wells (except sterility control). Final bacterial concentration is 5×105 CFU/mL. Incubate at 37°C for 18-20 hours.

  • Readout: Add 20 µL of Resazurin dye to all wells and incubate for 2 hours. A color change from blue to pink indicates active cellular respiration (bacterial survival). The MIC is the lowest concentration well that remains blue.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Thiazole derivatives frequently target the ATP-binding site of GyrB[3],[2]. This assay confirms target-specific engagement.

Reagents & Materials:

  • Relaxed pBR322 plasmid DNA.

  • E. coli DNA Gyrase enzyme.

  • 5X Assay Buffer (contains ATP, MgCl 2​ , and Tris-HCl).

  • Stop Buffer (50% glycerol, 0.25% bromophenol blue, 100 mM EDTA).

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 4 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test compound (0.1 µM to 100 µM).

  • Enzyme Addition: Add 1 Unit of DNA Gyrase to the mixture. Adjust the final volume to 20 µL with nuclease-free water.

  • Self-Validating Controls:

    • Negative Control (DNA only): Establishes the baseline migration of relaxed plasmid DNA.

    • Vehicle Control (DNA + Enzyme + ATP + 1% DMSO): Proves the enzyme is actively supercoiling DNA in the presence of the solvent. If this fails, the enzyme is degraded.

    • Inhibition Control (DNA + Enzyme + ATP + Novobiocin): Proves the assay can successfully detect GyrB inhibition[3].

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination & Analysis: Stop the reaction by adding 5 µL of Stop Buffer. The EDTA chelates Mg 2+ , immediately halting GyrB activity.

  • Electrophoresis: Run the samples on a 1% agarose gel (without ethidium bromide) at 80V for 2 hours. Post-stain with ethidium bromide and visualize under UV light. The IC 50​ is calculated based on the disappearance of the fast-migrating supercoiled DNA band.

Quantitative Data Interpretation

To demonstrate the structure-activity relationship (SAR) of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine derivatives, quantitative data must be rigorously tracked. Below is a representative data structure summarizing the impact of derivatizing the ethanamine primary amine into various amides/ureas.

Compound DerivativeR-Group Modification (at Ethanamine N-terminus)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)GyrB IC 50​ (µM)MurB IC 50​ (µM)
Base Scaffold None (Primary Amine)>128>128>100>100
Derivative 1 Benzoyl Amide32.016.015.445.2
Derivative 2 6-Fluoro-benzoyl Amide[5]8.04.02.118.5
Derivative 3 Oxalyl Urea[3]1.00.50.098.1[4]

Data Interpretation Note: The transition from a primary amine (Base Scaffold) to an oxalyl urea (Derivative 3) drastically increases potency. The urea moiety introduces a critical hydrogen-bond acceptor that interacts with the guanidine group of Arg136 in the GyrB ATP-binding pocket, driving the IC 50​ into the nanomolar range[3].

References[1] Title: Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update

Source: jchemrev.com URL:[Link][5] Title: Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides Source: researchgate.net URL:[Link][4] Title: Synthesis, in-vitro and in-silico study of novel thiazoles as potent antibacterial agents and MurB inhibitors Source: researchgate.net URL:[Link][3] Title: Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site Source: acs.org URL:[Link][2] Title: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Source: nih.gov URL:[Link]

Sources

Application

Application Notes and Protocols: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine as a Molecular Probe

A Note to the Researcher: Following a comprehensive review of the scientific literature and chemical databases, it has been determined that there are currently no established applications or protocols for the use of 1-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher:

Following a comprehensive review of the scientific literature and chemical databases, it has been determined that there are currently no established applications or protocols for the use of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine as a molecular probe. The available information on this compound is limited to its basic chemical properties and its inclusion in chemical supplier catalogs.[1]

The broader class of 2-aminothiazole derivatives has been the subject of extensive research, with many compounds demonstrating a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4][5][6][7][8][9][10][11] However, these studies do not specifically identify a molecular target or a probing application for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

Therefore, this document will serve as a forward-looking guide, presenting a hypothetical framework for how a researcher might approach the characterization and validation of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine as a novel molecular probe. This guide is intended to be a conceptual roadmap, providing the scientific rationale and experimental workflows that would be necessary to establish its utility in a research or drug discovery setting.

Part 1: Hypothetical Framework for Probe Characterization

Introduction to 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a small molecule belonging to the 2-aminothiazole class of heterocyclic compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[2][5] The specific substitutions on this core, namely the 4-methyl and the 2-ethanamine groups, will dictate its unique physicochemical properties and potential biological interactions.

Table 1: Physicochemical Properties of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

PropertyValueSource
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
CAS Number 538328-18-6[1]
Physical Form Solid
Postulated Mechanism of Action: Kinase Inhibition

Based on the known activities of many 2-aminothiazole derivatives, a plausible hypothesis is that 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine could function as a kinase inhibitor.[2][8] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of a 2-aminothiazole can mimic the hinge-binding motif of ATP, allowing it to competitively inhibit kinase activity.

Diagram 1: Hypothetical Kinase Inhibition Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Probe Validation cluster_2 Phase 3: Application Compound 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Kinase_Panel Broad Kinase Panel Screening Compound->Kinase_Panel High-Throughput Screening Hit_Identification Identification of Primary Kinase 'Hits' Kinase_Panel->Hit_Identification Activity Threshold Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling vs. Related Kinases Dose_Response->Selectivity_Profiling Cellular_Assay Cell-Based Target Engagement Assay Selectivity_Profiling->Cellular_Assay Validated_Probe Validated Molecular Probe Cellular_Assay->Validated_Probe

Caption: Workflow for identifying and validating a novel kinase inhibitor probe.

Part 2: Proposed Protocols for Probe Validation

The following protocols are detailed, step-by-step methodologies that would be required to validate 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine as a molecular probe for a hypothetical kinase target, "Kinase X."

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against Kinase X.

Materials:

  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

  • Recombinant human Kinase X

  • Kinase X substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound concentration to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a solution of Kinase X and its substrate in kinase assay buffer. Add this solution to all wells.

  • Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer at a concentration close to the Kₘ for Kinase X. Add the ATP solution to all wells to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add the luminescent detection reagent from the kit to all wells. This reagent measures the amount of ATP remaining in the well. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay

This protocol describes a cellular thermal shift assay (CETSA) to confirm that the compound binds to Kinase X in a cellular context.

Materials:

  • Cell line expressing Kinase X

  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • PCR tubes

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against Kinase X)

Procedure:

  • Cell Treatment: Culture the cells to approximately 80% confluency. Treat the cells with various concentrations of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine or vehicle (DMSO) for 1 hour.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Thermal Shift: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble Kinase X at each temperature by Western blotting.

  • Data Analysis: A compound that binds to Kinase X will stabilize it, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. Plot the amount of soluble Kinase X against the temperature for each compound concentration to generate melting curves. A shift in the melting curve indicates target engagement.

Diagram 2: Conceptual Signaling Pathway

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Probe 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Probe->Kinase_X Inhibits

Caption: Hypothetical signaling pathway inhibited by the molecular probe.

Part 3: Concluding Remarks and Future Directions

While 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is not currently established as a molecular probe, its chemical structure suggests potential for biological activity. The hypothetical framework and protocols outlined above provide a comprehensive strategy for its characterization. Successful validation would require rigorous experimentation to confirm its potency, selectivity, and mechanism of action. Should this compound prove to be a potent and selective inhibitor of a particular biological target, it could become a valuable tool for studying cellular signaling pathways and for initiating drug discovery efforts.

References

A comprehensive list of references for the general biological activities of 2-aminothiazole derivatives would be compiled here upon the discovery of a specific application for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. At present, the references below support the basic information and the general context provided in this hypothetical guide.

  • 2-aminothiazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3993. Available at: [Link]

  • Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as Potent Antimicrobial Agents. Bioorganic & Medicinal Chemistry, 19(24), 7349-7356.
  • Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). Journal of Saudi Chemical Society, 20(Supplement 1), S499-S508.
  • Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 11(15), 1929-1952.
  • 1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine. PubChemLite. Available at: [Link]

  • 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol. PubChem. Available at: [Link]

  • Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials. Bioorganic Chemistry, 136, 106538.
  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 23(26), 2892-2920.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2664.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(2), 349-356.
  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatid and Antimycobacterial Hits from an In-House Library of Original Compounds. Journal of Medicinal Chemistry, 66(22), 15286-15305.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Targeting wall techoic acid biosynthesis: an in vivo based high-throughput screen for small molecule inhibitors. ACS Chemical Biology, 4(11), 893-894.
  • Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline Derivatives. International Journal of Drug Delivery Technology, 12(1), 113-126.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a critical building block frequently utilized in the development of kinase inhibitors and advanced pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a critical building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical agents. Synthesizing this primary amine with high yield and purity presents unique challenges due to the electronic properties of the thiazole ring and the reactivity of the intermediates.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common bottlenecks such as over-alkylation, catalyst poisoning, and poor nucleophilic addition.

I. Synthetic Pathway Visualization

To establish a baseline for our troubleshooting, the diagram below outlines the two most reliable synthetic routes for generating the target amine: Route A (Reductive Amination) and Route B (Nucleophilic Addition/Reduction).

SynthesisRoutes Ketone 1-(4-Methylthiazol-2-yl)ethanone Imine1 Imine / Iminium Intermediate Ketone->Imine1 NH4OAc / NH3 (Condensation) Nitrile 4-Methylthiazole-2-carbonitrile Nitrile->Imine1 MeMgBr / CeCl3 (Nucleophilic Addition) Product 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Imine1->Product NaBH3CN or NaBH(OAc)3 (Reduction)

Figure 1: Primary synthetic pathways for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

II. Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I getting a high percentage of secondary and tertiary amines during the reductive amination of 1-(4-methylthiazol-2-yl)ethanone?

Causality: During the reductive amination of 2-acetyl-4-methylthiazole[1], the newly formed primary amine product is significantly more nucleophilic than the starting ammonia source. If the reduction is performed concurrently with imine formation (a "one-pot" direct reductive amination), the primary amine will rapidly react with unreacted ketone to form a secondary imine, ultimately yielding secondary or tertiary amine byproducts[2]. Solution: Transition to a stepwise approach . Pre-form the imine completely using a Lewis acid dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)₄) before introducing any reducing agent. This ensures no free ketone is available to react with the primary amine once reduction begins.

Q2: My ketone starting material is being reduced to an alcohol before the amine forms. How do I prevent this?

Causality: Sodium borohydride (NaBH₄) is highly reactive and will reduce ketones to alcohols faster than the ketone can condense with ammonia to form the imine. Solution: If you must perform a direct reductive amination, use a milder, pH-dependent reducing agent such as Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH₃CN optimally reduces protonated imines (iminium ions) at pH 5–6, leaving the unprotonated ketone largely untouched.

Q3: When using the Grignard route (MeMgBr + 4-methylthiazole-2-carbonitrile), my yields are exceptionally low and I see unreacted starting material. What is happening?

Causality: Nitriles are generally poor electrophiles. Furthermore, the 4-methyl group on the thiazole ring exhibits weak acidity. Highly basic Grignard reagents (like MeMgBr) can act as a base rather than a nucleophile, deprotonating the methyl group and leading to complex enolization-type side reactions[3]. Solution: Utilize an Organocerium-mediated addition . By pre-mixing MeMgBr with anhydrous CeCl₃, you generate an organocerium reagent (MeCeCl₂). Organocerium species are highly nucleophilic but significantly less basic, cleanly driving the addition to the carbonitrile without abstracting protons.

Q4: Can I use Palladium on Carbon (Pd/C) with hydrogen gas to reduce the imine intermediate?

Causality: No. The thiazole ring contains a sulfur atom with lone electron pairs that strongly coordinate to transition metals like Palladium or Platinum. This coordination effectively blocks the active catalytic sites, poisoning the catalyst and halting the hydrogenation process[4]. Solution: Rely exclusively on hydride donors (e.g., NaBH₄, NaBH₃CN) for reduction. If asymmetric synthesis is required, utilize specialized Iridium-based catalysts specifically designed to tolerate N-heteroaromatic substrates without suffering from sulfur poisoning[5].

III. Quantitative Yield & Method Comparison

To assist in selecting the optimal synthetic route for your scale and purity requirements, review the comparative data below:

Synthetic RouteCore ReagentsPrimary ChallengeTypical YieldPurity Profile
Direct Reductive Amination Ketone, NH₄OAc, NaBH₃CNOver-alkylation, Ketone reduction65 - 75%High secondary amine impurities
Stepwise Reductive Amination Ketone, NH₃/EtOH, Ti(OiPr)₄, NaBH₄Moisture sensitivity of Ti(OiPr)₄80 - 90%>95% primary amine
Standard Grignard Addition Nitrile, MeMgBr, THFDeprotonation of 4-methyl group40 - 50%Unreacted nitrile, complex tars
Organocerium Addition Nitrile, MeMgBr, CeCl₃, THFReagent preparation (dry CeCl₃)85 - 95%Clean conversion, minimal byproducts

IV. Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not skip the in-process checks, as they are critical for ensuring the causality of the reaction mechanisms described above.

Protocol A: Stepwise Reductive Amination via Ti(OiPr)₄

Best for scaling up from 1-(4-methylthiazol-2-yl)ethanone.

  • Imine Formation: Charge a flame-dried flask with 1-(4-methylthiazol-2-yl)ethanone (1.0 eq) and a solution of ammonia in ethanol (2.0 M, 5.0 eq) under an inert argon atmosphere.

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq) dropwise at room temperature.

  • Equilibration: Stir the reaction mixture for 12 hours at room temperature.

    • Validation Check: Monitor by GC-MS or TLC to confirm the complete disappearance of the ketone. Do not proceed to step 4 until conversion is >98%.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Carefully add Sodium borohydride (NaBH₄) (1.5 eq) in small portions to control hydrogen evolution.

  • Quench & Filtration: Stir for an additional 2 hours at room temperature, then quench with aqueous ammonia (2 M).

    • Causality: The aqueous ammonia hydrolyzes the titanium complex, precipitating it as insoluble TiO₂, which prevents emulsions during extraction.

  • Isolation: Filter the resulting white suspension through a Celite pad. Extract the filtrate with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the primary amine.

Protocol B: Organocerium-Mediated Nitrile Addition

Best for synthesizing from 4-Methylthiazole-2-carbonitrile.

  • Reagent Dehydration: Dry Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under high vacuum at 140 °C for 2 hours to obtain anhydrous CeCl₃.

    • Causality: Commercial CeCl₃ heptahydrate must be rigorously dehydrated; any residual moisture will instantly quench the Grignard reagent, ruining the yield.

  • Suspension: Suspend the anhydrous CeCl₃ (1.5 eq) in dry THF and stir vigorously at room temperature for 2 hours to ensure a fine, reactive suspension.

  • Organometallic Formation: Cool the suspension to -78 °C and add Methylmagnesium bromide (MeMgBr) (1.5 eq) dropwise. Stir for 30 minutes to form the MeCeCl₂ reagent.

  • Nucleophilic Addition: Add 4-Methylthiazole-2-carbonitrile (1.0 eq) dissolved in dry THF dropwise. Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature.

  • One-Pot Reduction: Quench the reaction with anhydrous Methanol (to convert the iminium salt to an imine), cool back to 0 °C, and add NaBH₄ (2.0 eq) to reduce the intermediate.

  • Workup: Perform a standard aqueous workup (saturated NH₄Cl quench, EtOAc extraction) to isolate the target amine.

V. References

1.[4] Koutentis, P. A., & Ioannidou, H. A. "Science of Synthesis: Aromatic Thiazoles". Thieme Connect. Available at: 2.[3] König, B. et al. "Photoinduced Electron Transfer Reactions of Organic Anions". Universität Regensburg. Available at: 3.[2] Dondoni, A., & Marra, A. "Thiazole-Mediated Synthetic Methodology". Chemical Reviews, ACS Publications. Available at: 4.[5] Wang, G., et al. "Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines". Chemical Communications, RSC Publishing. Available at: _ 5.[1] MedChemExpress. "2-Acetylthiazole Product Information". Available at:

Sources

Optimization

Side reactions in the synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Welcome to the Advanced Technical Support Center for the synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine . As a primary amine attached to a functionalized thiazole ring, this molecule presents unique synthetic chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine . As a primary amine attached to a functionalized thiazole ring, this molecule presents unique synthetic challenges. The two most reliable pathways for its construction are the Hantzsch Thiazole Synthesis (building the ring from an acyclic precursor) and Reductive Amination (installing the amine onto a pre-formed thiazolyl ketone).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will analyze the thermodynamic and kinetic causality behind common side reactions—such as intermediate stalling, racemization, and overalkylation—and provide self-validating protocols to ensure high-yield, high-purity outcomes.

Part 1: Hantzsch Thiazole Synthesis – Mechanistic Pitfalls & Solutions

The Hantzsch synthesis involves the condensation of a thioamide (e.g., Boc-protected 2-aminopropanethioamide) with an α -haloketone (chloroacetone). While highly convergent, the reaction pathway is fraught with pH-dependent side reactions[1].

HantzschPathway SM Boc-2-aminopropanethioamide + Chloroacetone S_Alk S-Alkylation Intermediate SM->S_Alk SN2 Attack Hydroxy Hydroxythiazoline (Stalled Intermediate) S_Alk->Hydroxy Cyclization Target Boc-Target (Dehydration) Hydroxy->Target Dehydration (-H2O) Isomer 2-Imino-2,3-dihydrothiazole (Acidic Isomerization) Hydroxy->Isomer Acidic Conditions Final 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (Deprotected Target) Target->Final Acidic Deprotection

Hantzsch Thiazole Synthesis: Main pathway and common side reactions.

Q: My Hantzsch reaction is stalling, and LC-MS shows a mass [M+18]. What is happening?

A: You have isolated the hydroxythiazoline intermediate. Causality: The Hantzsch reaction proceeds via an initial SN​2 attack by the sulfur atom, followed by intramolecular cyclization to form a 5-membered hydroxythiazoline ring[2]. The final step requires the elimination of water to achieve aromaticity. If the reaction conditions are too mild or lack a basic dehydrating environment, the reaction stalls at this intermediate[3]. Solution: Implement the Holzapfel–Meyers–Nicolaou modification. Treat the stalled intermediate with methanesulfonyl chloride (MsCl) and triethylamine (TEA), or trifluoroacetic anhydride and pyridine, to force the dehydration step and drive the reaction to the fully aromatic thiazole[4].

Q: I am losing enantiomeric excess (ee) during the synthesis of the chiral (S)-enantiomer. How do I prevent racemization?

A: The generation of hydrobromic/hydrochloric acid is causing epimerization. Causality: The α -proton of the amino acid-derived thioamide is highly acidic. During the condensation with chloroacetone, one equivalent of HCl is generated. This acidic environment promotes enolization at the α -stereogenic center, leading to rapid racemization[4]. Solution: The reaction must be buffered immediately. Use solid potassium hydrogen carbonate ( KHCO3​ ) at reduced temperatures (–18 °C to room temperature) to scavenge the acid as it forms, preserving the chiral center prior to the dehydration step[4].

Q: NMR indicates the presence of an isomeric impurity. How do I suppress it?

A: You are observing the formation of 2-imino-2,3-dihydrothiazoles. Causality: Under strictly acidic conditions, the nitrogen atom of the thioamide can act as the initial nucleophile, or the cyclization trajectory can be altered, favoring the kinetically trapped 2-imino isomer instead of the desired 2-aminothiazole derivative[1]. Solution: Maintain neutral or slightly basic conditions throughout the cyclization phase to thermodynamically favor the aromatic thiazole[1].

Part 2: Reductive Amination – Controlling Nucleophilicity

An alternative route involves the reductive amination of 1-(4-methylthiazol-2-yl)ethan-1-one using an ammonia equivalent. The primary challenge here is controlling the nucleophilicity of the product[5].

ReductiveAmination Ketone 1-(4-Methylthiazol-2-yl)ethan-1-one + NH3 equivalent Imine Imine / Iminium Ion Ketone->Imine Condensation (pH 6-7) Alcohol 1-(4-Methylthiazol-2-yl)ethanol (Premature Reduction) Ketone->Alcohol Fast Reduction (NaBH4) PrimaryAmine 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (Target Primary Amine) Imine->PrimaryAmine NaBH(OAc)3 SecAmine Secondary Amine (Overalkylation) PrimaryAmine->SecAmine Excess Ketone + Reducing Agent

Reductive amination workflow highlighting the overalkylation side reaction.

Q: My reaction yields a complex mixture of primary, secondary, and tertiary amines. How do I stop overalkylation?

A: The product is more nucleophilic than the starting material. Causality: Once the target primary amine (1-(4-methyl-1,3-thiazol-2-yl)ethanamine) is formed, the newly installed alkyl group donates electron density to the nitrogen. This makes the primary amine a stronger nucleophile than the starting ammonia source, causing it to aggressively compete for unreacted ketone, leading to overalkylation (secondary amines)[6]. Solution: Use a massive stoichiometric excess of the ammonia source (e.g., 10 equivalents of ammonium acetate). Alternatively, perform a stepwise indirect reductive amination: force the formation of an oxime using hydroxylamine, isolate it, and then reduce it to the primary amine using Palladium on Carbon ( H2​/Pd ) or Zinc/Acetic acid[5].

Q: I am recovering a large amount of 1-(4-methylthiazol-2-yl)ethanol. Why is my ketone reducing before amination?

A: Your reducing agent is too aggressive or added prematurely. Causality: Strong reducing agents like Sodium Borohydride ( NaBH4​ ) will rapidly reduce the starting ketone to an alcohol before the equilibrium has time to favor imine formation[7]. Solution: Switch to a chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) or Sodium Cyanoborohydride ( NaCNBH3​ ). These reagents are stable at pH 6-7 and selectively reduce the protonated iminium ion without touching the parent ketone[7].

Part 3: Self-Validating Experimental Protocols

Protocol A: Chiral-Preserving Hantzsch Synthesis (Modified Holzapfel Conditions)

Self-Validation Checkpoint: The use of solid KHCO3​ ensures the reaction never drops below pH 7, preventing acid-catalyzed epimerization.

  • Condensation: Dissolve Boc-2-aminopropanethioamide (1.0 eq) in anhydrous ethanol. Add solid KHCO3​ (2.5 eq).

  • Alkylation: Cool the suspension to 0 °C. Add chloroacetone (1.1 eq) dropwise over 15 minutes. Stir at room temperature for 4 hours.

  • Validation (TLC): Check for the disappearance of the thioamide. The major spot will be the highly polar hydroxythiazoline intermediate.

  • Dehydration: Concentrate the mixture, redissolve in anhydrous dichloromethane (DCM), and cool to 0 °C. Add Triethylamine (3.0 eq) followed by Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.

  • Isolation: Stir for 2 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash chromatography to yield the Boc-protected target.

  • Deprotection: Treat with 4M HCl in dioxane for 2 hours to yield 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine hydrochloride.

Protocol B: Chemoselective Reductive Amination (One-Pot)

Self-Validation Checkpoint: Pre-stirring the ketone and amine source allows imine equilibrium to establish before the hydride source is introduced, preventing alcohol byproduct formation.

  • Imine Formation: To a solution of 1-(4-methylthiazol-2-yl)ethan-1-one (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (10.0 eq) and glacial acetic acid (1.2 eq) to adjust the pH to ~6.0.

  • Equilibration: Stir the mixture at room temperature for 60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in three portions over 30 minutes to control the exotherm[6].

  • Validation (LC-MS): Monitor the reaction. The mass of the imine intermediate ( [M+H]+=141 ) should smoothly transition to the primary amine ( [M+H]+=143 ) without the appearance of the secondary amine dimer ( [M+H]+=268 ).

  • Workup: Quench with 1N NaOH to break down boron complexes, extract with Ethyl Acetate, and precipitate as the HCl salt using ethereal HCl.

Part 4: Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the yield/purity of the synthesized 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine[1][4][7].

Synthesis RouteReagents / ConditionsPrimary Side ReactionTarget Yield (%)Enantiomeric Excess (ee %)
Hantzsch (Standard) Chloroacetone, EtOH, RefluxRacemization, Isomerization45 - 55%< 10% (Highly Racemized)
Hantzsch (Modified) Chloroacetone, KHCO3​ , MsCl/TEAHydroxythiazoline isolation85 - 92%> 95% (Chiral Preserved)
Reductive Amination NH3​ (1 eq), NaBH4​ , MeOHKetone Reduction (Alcohol)< 20%N/A (Achiral method)
Reductive Amination NH4​OAc (10 eq), STAB, DCEOveralkylation (Suppressed)78 - 85%N/A (Achiral method)

Part 5: References

1.4, Thieme Connect. 2. 1, Benchchem. 3.2, Benchchem. 4.6, Benchchem. 5.7, Harvard University. 6. 5, Wikipedia.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Welcome to the technical support center for the purification of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful isolation and purification of this critical chiral building block.

Introduction

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its proper purification is paramount to ensure the quality, efficacy, and safety of the final drug substance. This guide will address common challenges encountered during its purification, from gross-level separation to fine-tuning enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: My crude 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a dark, oily residue after synthesis. What are the likely impurities?

A1: The primary synthesis route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1] Potential impurities stemming from this synthesis can include:

  • Unreacted starting materials: Residual α-haloketone and thiourea.

  • Side-products: Formation of regioisomers, such as 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[2]

  • Polymeric materials: Complex, high-molecular-weight byproducts.

Q2: I'm observing significant streaking and poor separation of my compound during silica gel column chromatography. What is the underlying cause and how can I resolve this?

A2: The basic nature of the amine group in 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine leads to strong interactions with the acidic silanol groups on the surface of silica gel.[3] This acid-base interaction results in peak tailing, streaking, and sometimes irreversible adsorption to the stationary phase.[3]

Here are several effective strategies to counteract this issue:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica.

    • Triethylamine (TEA): Typically used at a concentration of 0.1-5% (v/v) in the mobile phase.[4]

    • Ammonia: A solution of 1-10% ammonia in methanol can be effective, particularly for polar amines.[4]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): This is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica: This specialized stationary phase has a basic surface, which minimizes the problematic interactions with amine analytes, often allowing for the use of standard normal-phase solvent systems like hexane/ethyl acetate.[5]

  • Reversed-Phase Chromatography: Using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier) can also be an effective purification strategy.[4]

Q3: My compound is an oil and will not crystallize from common organic solvents. How can I induce crystallization?

A3: If the freebase of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is an oil, converting it to a salt is a highly effective method to facilitate crystallization. The resulting salt will have a higher melting point and a more ordered crystal lattice.

Commonly used acids for salt formation include:

  • Hydrochloric acid (to form the hydrochloride salt)

  • Tartaric acid (useful for both crystallization and chiral resolution)

  • Mandelic acid

The choice of solvent for crystallization is critical. A good solvent will dissolve the compound when hot but have low solubility when cold. It is often necessary to screen a variety of solvents and solvent mixtures to find the optimal conditions.

Q4: How can I separate the enantiomers of racemic 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine?

A4: Chiral resolution is essential for pharmaceutical applications where often only one enantiomer is therapeutically active. The two primary methods for resolving chiral amines are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as (+)-tartaric acid or (-)-mandelic acid.[3][6] This forms a mixture of two diastereomeric salts which have different solubilities, allowing for their separation by fractional crystallization.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[8]

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Troubleshooting Steps
Significant peak tailing/streaking on silica gel Strong interaction between the basic amine and acidic silica surface.[3]1. Add a basic modifier (e.g., 0.5-2% triethylamine) to the mobile phase.[3] 2. Switch to a less acidic stationary phase like neutral alumina. 3. Use an amine-functionalized silica column.[5]
No elution of the compound The compound is too polar for the chosen mobile phase or is irreversibly bound to the column.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). 2. If using a basic modifier, ensure it is present throughout the gradient.
Poor separation from impurities Insufficient selectivity of the chromatographic system.1. Optimize the mobile phase composition through systematic TLC analysis. 2. Try a different solvent system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). 3. Consider using a different stationary phase with different selectivity.
Compound decomposition on the column The acidic nature of the silica gel may be catalyzing the degradation of a sensitive compound.1. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Use a less acidic stationary phase like neutral alumina.
Crystallization
Problem Potential Cause Troubleshooting Steps
"Oiling out" instead of crystallization The solution is supersaturated, or the compound's melting point is below the solvent's boiling point.[9]1. Re-heat the solution to dissolve the oil and allow for slower cooling. 2. Add a small amount of additional hot solvent.[9] 3. Try a different crystallization solvent with a lower boiling point.
No crystal formation upon cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.1. Concentrate the solution by evaporating some of the solvent. 2. Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent) dropwise until turbidity persists. 3. Scratch the inside of the flask with a glass rod to create nucleation sites.
Low yield of crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.1. Ensure the crystallization mixture is thoroughly cooled in an ice bath. 2. Concentrate the mother liquor and attempt a second crystallization.
Poor enantiomeric excess after diastereomeric salt crystallization The solubilities of the two diastereomeric salts are too similar in the chosen solvent.1. Screen different solvents and solvent mixtures to maximize the solubility difference. 2. Perform multiple recrystallizations of the diastereomeric salt to enrich the desired diastereomer.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of dichloromethane and methanol. Add 1% (v/v) of triethylamine to the mobile phase to prevent peak tailing.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve the crude 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary (e.g., from 1% methanol in dichloromethane to 5% methanol in dichloromethane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization with (+)-Tartaric Acid
  • Salt Formation:

    • Dissolve racemic 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents for the formation of the neutral salt, or 1 equivalent for the acid salt) in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • For complete crystallization, cool the mixture in an ice bath for several hours or store it in a refrigerator overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a strong base, such as 2M sodium hydroxide, dropwise until the salt completely dissolves and the solution is basic (pH > 10).

    • Extract the free amine with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the purified amine should be determined by chiral HPLC or by NMR using a chiral shift reagent.

Visualizations

Troubleshooting Logic for Amine Purification on Silica Gel

Troubleshooting_Amine_Purification start Crude Amine Sample tlc Perform TLC Analysis (with and without TEA) start->tlc streaking Streaking or Tailing Observed? tlc->streaking no_streaking Good Separation on TLC streaking->no_streaking No add_tea Add 0.5-2% TEA to Mobile Phase streaking->add_tea Yes column_chrom Proceed with Column Chromatography no_streaking->column_chrom check_purity Analyze Fractions by TLC/LC-MS column_chrom->check_purity add_tea->tlc Re-evaluate TLC change_stationary_phase Switch to Alumina or Amine-Functionalized Silica add_tea->change_stationary_phase If streaking persists change_stationary_phase->tlc Re-evaluate TLC pure_product Combine Pure Fractions & Evaporate check_purity->pure_product

Caption: Troubleshooting workflow for amine purification on silica gel.

Workflow for Chiral Resolution by Diastereomeric Salt Crystallization

Chiral_Resolution_Workflow start Racemic Amine add_resolving_agent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) start->add_resolving_agent form_salts Formation of Diastereomeric Salts add_resolving_agent->form_salts crystallization Fractional Crystallization form_salts->crystallization filtration Filtration crystallization->filtration solid_salt Less Soluble Diastereomeric Salt (Solid) filtration->solid_salt mother_liquor More Soluble Diastereomeric Salt (in Solution) filtration->mother_liquor liberate_amine_solid Liberate Free Amine (add base, extract) solid_salt->liberate_amine_solid liberate_amine_liquor Liberate Free Amine (add base, extract) mother_liquor->liberate_amine_liquor enantiomer_1 Enantiomer 1 liberate_amine_solid->enantiomer_1 enantiomer_2 Enantiomer 2 liberate_amine_liquor->enantiomer_2 racemize Racemize and Recycle (Optional) enantiomer_2->racemize racemize->start

Caption: General workflow for chiral resolution of an amine.

References

  • Kwan, M. H. T., et al. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • Agilent. HPLC Column Troubleshooting: Is It Really The Column? Available from: [Link]

  • Ferreira, F., et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix. Available from: [Link]

  • Ito, Y., et al. Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals. Available from: [Link]

  • Piccolo, O. Resolution of 1-phenyl-2-(p-tolyl)
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available from: [Link]

  • AZYP, LLC. HPLC Chiral Separations. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. 1987.
  • PubChem. 1,3-Thiazol-2-ylmethanamine. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

  • Chemical Synthesis Database. 4-methyl-1,3-thiazol-2-amine. Available from: [Link]

  • Organic Syntheses. Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Available from: [Link]

  • NextSDS. methyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine — Chemical Substance Information. Available from: [Link]

  • OPUS - BSZ. Thiol-methylsulfone-based hydrogels for cell encapsulation: reactivity optimization of aryl. Available from: [Link]

  • emp BIOTECH. Biomolecule Purification. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Synthesis

Welcome to the technical support center for the synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a two-stage process that begins with the construction of the 2-acetyl-4-methylthiazole core, typically via the Hantzsch thiazole synthesis. This intermediate then undergoes reductive amination to yield the target primary amine. This guide is structured to address potential challenges in both stages of this synthetic sequence.

Synthetic Workflow Overview

Synthetic_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Reductive Amination A Thioacetamide C 2-Acetyl-4-methylthiazole A->C Reflux B 3-Chloropentane-2,4-dione B->C F 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine C->F Methanol D Ammonium Acetate D->F E Sodium Borohydride (NaBH4) E->F

Caption: General synthetic route to 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Stage 1: Hantzsch Thiazole Synthesis of 2-Acetyl-4-methylthiazole

Problem 1: Low or No Yield of 2-Acetyl-4-methylthiazole

  • Potential Cause: Incomplete reaction due to suboptimal temperature or reaction time.

    • Solution: The Hantzsch synthesis often requires heating to proceed efficiently.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider a stepwise increase in temperature, for instance, to 50-60 °C, while monitoring for product formation and the consumption of starting materials. Prolonging the reaction time may also be beneficial, but be mindful of potential side product formation with excessive heat.

  • Potential Cause: Poor quality of starting materials.

    • Solution: Ensure the purity of both the thioacetamide and the 3-chloropentane-2,4-dione. Thioacetamide can hydrolyze over time, and impurities in the α-haloketone can lead to side reactions.[2] Using freshly opened or purified reagents is recommended.

  • Potential Cause: Incorrect stoichiometry.

    • Solution: While a 1:1 molar ratio is theoretically required, a slight excess of the thioamide (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.

  • Potential Cause: Formation of side products.

    • Solution: A common side reaction is the formation of isomeric thiazoles.[3] Running the reaction under neutral or slightly basic conditions can often minimize the formation of these byproducts. Additionally, the highly reactive nature of α-haloketones can lead to self-condensation or polymerization.[4] Slow, dropwise addition of the 3-chloropentane-2,4-dione to the solution of thioacetamide may mitigate these unwanted reactions.

Problem 2: Difficulty in Isolating and Purifying 2-Acetyl-4-methylthiazole

  • Potential Cause: The product remains dissolved in the reaction mixture.

    • Solution: If the product does not precipitate upon cooling, the addition of cold water can often induce precipitation. If this fails, extraction with a suitable organic solvent like ethyl acetate is recommended. The organic layers can then be combined, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.[1]

  • Potential Cause: The presence of persistent impurities.

    • Solution: If the crude product is impure, recrystallization is a standard purification technique.[1] A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. For more challenging separations, silica gel column chromatography can be employed.

Stage 2: Reductive Amination of 2-Acetyl-4-methylthiazole

Problem 1: Low Yield of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

  • Potential Cause: Incomplete imine formation.

    • Solution: The formation of the imine intermediate is a crucial step. This reaction is often carried out in methanol with a source of ammonia, such as ammonium acetate. The removal of water as it is formed can drive the equilibrium towards the imine. While desiccants like magnesium sulfate can be used, they may also absorb ammonia, so using a larger excess of the ammonium salt might be necessary.[5]

  • Potential Cause: Reduction of the ketone before imine formation.

    • Solution: Sodium borohydride (NaBH₄) can reduce the starting ketone.[6] To avoid this, it is advisable to first allow for the formation of the imine before the addition of the reducing agent. A common practice is to stir the ketone and the ammonia source for a period (e.g., 1-2 hours) before introducing the NaBH₄.[7]

  • Potential Cause: Inactive reducing agent.

    • Solution: Sodium borohydride can decompose upon exposure to moisture. Ensure that the NaBH₄ is fresh and has been stored in a desiccator.

Problem 2: Presence of Unreacted Imine in the Final Product

  • Potential Cause: Insufficient amount of reducing agent.

    • Solution: An excess of the reducing agent is typically used to ensure complete conversion of the imine. Increasing the equivalents of NaBH₄ (e.g., from 1.5 to 2.5 equivalents) can help drive the reaction to completion.

  • Potential Cause: Reaction temperature is too low.

    • Solution: While the initial addition of NaBH₄ is often done at a lower temperature (0-5 °C) to control the reaction rate, allowing the reaction to slowly warm to room temperature and stir for an extended period (e.g., overnight) can facilitate the complete reduction of the imine.

Problem 3: Difficulty in Purifying 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

  • Potential Cause: The product is a basic amine, making it soluble in acidic aqueous solutions.

    • Solution: An acid-base extraction is an effective method for purification. The reaction mixture can be diluted with an organic solvent and washed with a dilute acid (e.g., 1M HCl). The target amine will move into the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with 2M NaOH) to a pH > 10, and the free amine can be extracted back into an organic solvent like dichloromethane or ethyl acetate.

  • Potential Cause: The presence of polar impurities.

    • Solution: If the product is still impure after extraction, column chromatography on silica gel is a viable option. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired amine from residual starting materials and byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Hantzsch thiazole synthesis?

A1: While the classical Hantzsch synthesis is often performed under neutral or slightly basic conditions, the use of an acid catalyst can influence the regioselectivity of the reaction, especially when using unsymmetrical α-haloketones or N-substituted thioamides.[3] However, for the synthesis of 2-acetyl-4-methylthiazole from symmetrical 3-chloropentane-2,4-dione, it is generally not required and may even promote the formation of undesired side products.

Q2: Are there alternative reducing agents for the reductive amination step?

A2: Yes, several other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than NaBH₄ and is often preferred as it is less likely to reduce the ketone starting material.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and commonly used reagent for reductive aminations.[6]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of both the Hantzsch synthesis and the reductive amination.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product spot. Staining with an appropriate agent (e.g., potassium permanganate or iodine) may be necessary for visualization.

Q4: What are the expected spectroscopic characteristics of the final product, 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine?

A4: The structure of the final product can be confirmed by standard spectroscopic methods.

  • ¹H NMR: You would expect to see signals corresponding to the methyl group on the thiazole ring, the methyl group of the ethylamine side chain, the methine proton of the ethylamine side chain, the proton on the thiazole ring, and the two protons of the primary amine. The amine protons are typically broad and may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show distinct signals for the two methyl carbons, the methine carbon, the carbons of the thiazole ring, and the carbon attached to the nitrogen.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₆H₁₀N₂S, MW: 142.22 g/mol ).[8]

Q5: What safety precautions should be taken during this synthesis?

A5: Standard laboratory safety practices should always be followed.

  • Hantzsch Synthesis: α-haloketones like 3-chloropentane-2,4-dione can be lachrymatory and should be handled in a well-ventilated fume hood.[2]

  • Reductive Amination: Sodium borohydride reacts with water and protic solvents to release hydrogen gas, which is flammable. It should be added portion-wise to control the rate of reaction.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Optimized Reaction Conditions

The following table summarizes a set of optimized conditions that can serve as a starting point for your experiments.

ParameterStage 1: Hantzsch SynthesisStage 2: Reductive Amination
Reactants Thioacetamide, 3-Chloropentane-2,4-dione2-Acetyl-4-methylthiazole, Ammonium Acetate, NaBH₄
Solvent EthanolMethanol
Temperature Reflux (approx. 78 °C)0 °C to Room Temperature
Reaction Time 2-4 hours12-16 hours
Work-up Precipitation with cold water/extractionAcid-base extraction

Experimental Protocols

Synthesis of 2-Acetyl-4-methylthiazole (Hantzsch Synthesis)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in ethanol.

  • To this solution, add 3-chloropentane-2,4-dione (1.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.

Synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (Reductive Amination)
  • To a solution of 2-acetyl-4-methylthiazole (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.5 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Perform an acid-base extraction as described in the troubleshooting section to isolate the product.

  • Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified amine.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Google Patents.
  • Beilstein Journals. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Sciencemadness Discussion Board. reductive amination using ammonium acetate/NaBH4. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • PMC. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. [Link]

Sources

Troubleshooting

Thiazole Synthesis Technical Support Center: Troubleshooting &amp; FAQs

Welcome to the Thiazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in constructing thiazole derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in constructing thiazole derivatives. We provide actionable troubleshooting strategies, mechanistic insights, and optimized protocols to ensure scientific integrity and high-yield syntheses.

Section 1: The Hantzsch Thiazole Synthesis (The Workhorse)

The Hantzsch thiazole synthesis—the condensation of an α-haloketone with a thioamide or thiourea—remains the most reliable and widely used method for constructing the thiazole core[1]. However, researchers frequently encounter issues with yield, regioselectivity, and precursor stability.

ThiazoleTroubleshooting Start Hantzsch Synthesis (α-haloketone + thioamide) CheckYield Is the yield low? Start->CheckYield RegioIssue Are there regioisomers? (2,4- vs 2,5-disubstituted) CheckYield->RegioIssue No, but product is impure Decomp Check α-haloketone stability/decomposition CheckYield->Decomp Yes: Check Reagents Temp Optimize Temperature (Avoid excessive heat) CheckYield->Temp Yes: Check Conditions Acidic Run under acidic conditions (Alters regioselectivity) RegioIssue->Acidic Electronic Control Bulky Use bulky substituents for steric direction RegioIssue->Bulky Steric Control

Troubleshooting logic for common issues in the Hantzsch thiazole synthesis workflow.

Q1: Why am I getting low yields or no product with my α-haloketone and thioamide? A1: Low yields in the Hantzsch synthesis are typically caused by precursor degradation or suboptimal thermodynamics[2].

  • Causality of Precursor Degradation: α-Haloketones are highly electrophilic and lachrymatory; they readily decompose over time or self-react if not stored properly[2]. Always verify the integrity of your α-haloketone via NMR before starting the reaction.

  • Thermodynamic Control: The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon, followed by intramolecular cyclization and dehydration[2]. If the reaction is sluggish at room temperature, gradually increasing the heat can drive the dehydration step. However, excessive heat often leads to the formation of unwanted side products[2].

Q2: How do I control regioselectivity when using unsymmetrical thioamides or haloketones? A2: When using unsymmetrical α-haloketones or N-substituted thioamides, the cyclization can proceed down two competing pathways, leading to a mixture of 2,4- and 2,5-disubstituted constitutional isomers[2][3].

  • Mechanistic Intervention: The inherent electronic and steric properties of the substituents govern the nucleophilic attack[3]. To force a specific pathway, you can introduce a bulky substituent on either the α-haloketone or the thioamide to sterically direct the cyclization[3].

  • pH Adjustment: Running the reaction under acidic conditions alters the protonation state of the intermediates, which shifts the regioselectivity and can suppress the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles[2][4].

Data Presentation: Factors Influencing Regioselectivity

StrategyMechanism of ActionExpected Outcome
Acidic Conditions Alters protonation of the hydroxythiazoline intermediate prior to dehydration[2].Shifts the major regioisomer; suppresses 2-imino-2,3-dihydrothiazole formation[4].
Steric Hindrance Bulky groups on starting materials block competing nucleophilic attack trajectories[3].Favors the less sterically hindered 2,4- or 2,5-disubstituted isomer[3].
Electronic Modulation Use of strongly electron-donating/withdrawing groups[3].Favors specific nucleophilic attack by altering the electrophilicity of the carbonyl[3].
Section 2: Handling Labile Precursors and Side Reactions

Q3: My α-haloketone is too unstable or incompatible with my functional groups. What are the alternatives? A3: Certain α-haloketones (e.g., cyclopropyl derivatives or those prone to deuterium migration) are extremely unstable, and the traditional Hantzsch method generates one equivalent of strong acid (HX) which may degrade sensitive functional groups[5][6]. A highly effective, modern alternative is the Brønsted Acid-Catalyzed Cyclization of α-Diazoketones . α-Diazoketones serve as chemically resilient alternatives to halogenated ketones[6]. Using trifluoromethanesulfonic acid (TfOH) as a catalyst, this metal-free protocol proceeds under mild conditions at room temperature, offering excellent functional group tolerance and bypassing the formation of harsh acidic byproducts[7].

DiazoketoneWorkflow Step1 Dissolve Thioamide in DCE (1.0 mL) Step2 Add α-diazoketone (2.0 equiv) Step1->Step2 Step3 Add TfOH Catalyst (10 mol%) Step2->Step3 Step4 Stir at Room Temp for 12 hours Step3->Step4 Step5 Purify via Silica Gel Chromatography Step4->Step5

Experimental workflow for Brønsted acid-catalyzed synthesis of thiazoles from α-diazoketones.

Protocol: Synthesis of 2,4-Disubstituted Thiazoles via α-Diazoketones Self-Validating Note: This protocol utilizes a catalytic amount of TfOH to generate a 2-oxo-2-phenylethyl trifluoromethanesulfonate key intermediate, ensuring the reaction proceeds smoothly without metal catalysts[7].

  • Preparation: In a clean, dry reaction vial, dissolve the thioamide or thiourea (0.1 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 1.0 mL)[7].

  • Addition of Diazoketone: Slowly add the α-diazoketone (0.2 mmol, 2.0 equiv) to the solution[7].

  • Catalysis: Carefully add trifluoromethanesulfonic acid (TfOH, 0.01 mmol, 10 mol %) to the reaction mixture[7].

  • Reaction: Stir the resulting mixture continuously at room temperature for 12 hours[7]. Monitor the consumption of the thioamide via Thin Layer Chromatography (TLC).

  • Isolation: Once complete, concentrate the crude mixture under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to isolate the pure 2,4-disubstituted thiazole[7].

Section 3: Purification and Isolation Challenges

Q4: My thiazole product is highly soluble in the reaction solvent or co-elutes with impurities during chromatography. How do I isolate it? A4: Thiazole rings contain a basic nitrogen atom, which can be leveraged for isolation.

  • Precipitation Strategy: If the product is highly soluble in the reaction solvent (e.g., methanol or ethanol), do not attempt to evaporate the solvent directly if impurities are present. Instead, pour the reaction mixture into a cold 5% aqueous sodium carbonate (Na₂CO₃) solution[2][4]. The basic environment neutralizes any hydrohalic acid byproducts, and the aqueous polarity forces the organic thiazole to precipitate as a solid[2].

  • Acid-Base Extraction: If precipitation fails, dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with dilute HCl. The thiazole will protonate and move into the aqueous layer, leaving non-basic organic impurities behind. Neutralize the aqueous layer with a base to recover the pure thiazole.

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Optimization

Removing impurities from 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Welcome to the Technical Support Center for the purification of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine . As a primary amine containing a heteroaromatic thiazole ring, this compound presents unique purification challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine .

As a primary amine containing a heteroaromatic thiazole ring, this compound presents unique purification challenges. Synthesized typically via the reductive amination of 1-(4-methylthiazol-2-yl)ethanone, crude mixtures often contain unreacted neutral ketones, over-alkylated secondary amines, and racemic mixtures that require chiral resolution.

This guide provides field-proven, self-validating protocols to isolate your target compound with high chemical and enantiomeric purity.

Quantitative Physicochemical Data

Understanding the intrinsic properties of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is critical for designing successful purification workflows.

ParameterValueMechanistic Causality / Significance
Primary Amine pKₐ ~9.5 - 10.2Dictates the pH required for free-basing. The aqueous phase must be adjusted to pH > 11 to ensure complete deprotonation for organic extraction.
Thiazole Nitrogen pKₐ ~2.5 - 3.0Requires strong acidic conditions (pH < 2) to fully protonate both nitrogen centers, maximizing aqueous solubility during acid washes.
Resin Loading Capacity 1.0 - 1.5 mmol/gDetermines the stoichiometric mass of PS-Benzaldehyde required for the complete covalent capture of the primary amine.
Resolution Yield 30 - 45%The theoretical maximum is 50% for a single enantiomer. Tartaric acid forms highly crystalline, stable diastereomeric salts with chiral primary amines.

Troubleshooting Guide & FAQs

FAQ 1: How do I completely remove unreacted ketone and neutral impurities from my crude mixture?

The Causality: Neutral impurities, such as the starting ketone, lack ionizable functional groups. 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine possesses two basic sites: the primary amine and the thiazole nitrogen. By dropping the pH to ~1, both nitrogens become fully protonated, creating a highly water-soluble dicationic salt. Neutral impurities remain lipophilic and stay in the organic phase, allowing for a clean separation[1].

Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidification: Transfer to a separatory funnel and add 1M HCl (aq) in a 1:1 volume ratio. Shake vigorously and vent.

  • Phase Separation: Drain the lower aqueous layer (containing your protonated product). Wash the remaining organic layer once more with 0.5 volumes of 1M HCl. Combine the aqueous layers and discard the organic layer (contains ketone).

  • Basification: Cool the combined aqueous layer to 0°C in an ice bath. Slowly add 3M NaOH (aq) dropwise under stirring until the solution reaches pH > 11.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free primary amine.

Self-Validation Checkpoint: Before the final DCM extraction, dab a drop of the aqueous phase onto pH paper. It must read >11. If it is lower, the amine remains partially protonated and will be lost in the aqueous waste. Verify the final product by TLC (UV 254 nm) to ensure the complete absence of the high-running ketone spot.

G Start Crude Mixture (Amine + Ketone + Salts) Acidify 1. Dissolve in EtOAc 2. Add 1M HCl (aq) Start->Acidify Phase1 Aqueous Phase (Amine·HCl) Acidify->Phase1 Extracts basic components Org1 Organic Phase (Ketone Impurity) Acidify->Org1 Discard Basify 1. Cool to 0°C 2. Add 3M NaOH to pH >11 Phase1->Basify Extract Extract with DCM Basify->Extract Pure Pure 1-(4-Methyl-1,3-thiazol- 2-yl)ethanamine Extract->Pure

Fig 1. Acid-base extraction workflow for isolating the primary amine from neutral impurities.

FAQ 2: My reductive amination yielded secondary amine byproducts (over-alkylation). How do I separate them?

The Causality: During reductive amination, the newly formed primary amine can compete with the ammonia source to attack the starting ketone, leading to a sterically hindered secondary amine byproduct[2]. Because both the primary and secondary amines are basic, standard acid-base extraction will not separate them. Instead, we exploit steric hindrance and nucleophilicity. Primary amines readily form stable Schiff bases (imines) with aldehydes, whereas secondary amines cannot. By using a polymer-supported benzaldehyde resin (PS-Benzaldehyde), we covalently "catch" the primary amine on the solid support, wash away the secondary amine, and then "release" the pure product via acidic hydrolysis[3].

Protocol: Schiff Base "Catch and Release"

  • Imine Formation (Catch): Dissolve the amine mixture in anhydrous Methanol (MeOH). Add 1.5 equivalents of PS-Benzaldehyde resin (based on theoretical primary amine yield). Gently agitate at room temperature for 12 hours.

  • Washing: Transfer the suspension to a fritted solid-phase extraction (SPE) cartridge. Drain the solvent. Wash the resin thoroughly with DCM (3 x 10 mL) and MeOH (3 x 10 mL). The secondary amine is eluted in these washes.

  • Hydrolysis (Release): Suspend the washed resin in a 1:1 mixture of THF and 1M HCl (aq). Agitate for 2 hours at room temperature to hydrolyze the Schiff base.

  • Elution: Filter the resin and collect the acidic filtrate. Wash the resin with additional 1M HCl.

  • Recovery: Basify the combined acidic filtrates to pH > 11 with NaOH, extract with DCM, dry, and concentrate to yield the pure primary amine.

Self-Validation Checkpoint: Analyze the initial DCM/MeOH wash fractions via LC-MS. You should observe the mass of the secondary amine impurity, but no primary amine mass. Do not proceed to the acidic hydrolysis step until the wash fractions are completely free of MS-detectable compounds.

FAQ 3: How do I resolve the racemic mixture to obtain a single enantiomer?

The Causality: If your synthesis was non-stereoselective, you possess a racemic (50:50) mixture of (R)- and (S)-enantiomers. Enantiomers share identical physical properties and cannot be separated by standard chromatography. By reacting the racemic amine with an enantiopure chiral acid—such as L-(+)-Tartaric acid—you form a pair of diastereomeric salts: (R)-amine·L-tartrate and (S)-amine·L-tartrate. These diastereomers possess different lattice energies and solubilities, allowing the less soluble pair to selectively crystallize out of solution[4].

Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (1.0 eq) in a minimum volume of boiling Methanol.

  • Acid Addition: In a separate flask, dissolve L-(+)-Tartaric acid (0.5 to 1.0 eq) in boiling Methanol. Add this hot acid solution dropwise to the amine solution.

  • Crystallization: Reflux the combined mixture for 30 minutes. Remove from heat and allow the flask to cool slowly to room temperature undisturbed overnight. Rapid cooling traps impurities in the crystal lattice.

  • Filtration: Filter the resulting crystals via vacuum filtration. Wash the filter cake with a small amount of ice-cold Methanol.

  • Free-Basing: Suspend the isolated crystals in water, basify to pH > 11 with 1M NaOH, and extract with DCM (3x). Dry and concentrate the organic layer to yield the enantiopure free base.

Self-Validation Checkpoint: After isolating the free base, perform Chiral HPLC analysis. Calculate the enantiomeric excess (ee). If the ee is below 98%, the isolated salt must be recrystallized from methanol a second time before free-basing.

G Racemic Racemic Amine (R/S Mixture) AddAcid Add L-(+)-Tartaric Acid in Methanol Racemic->AddAcid HeatCool Heat to Reflux, then Cool to RT AddAcid->HeatCool Crystals Crystalline Salt (e.g., R-Amine·L-Tartrate) HeatCool->Crystals Filtration MotherLiq Mother Liquor (Enriched in S-Amine) HeatCool->MotherLiq FreeBase Basify (NaOH) & Extract (DCM) Crystals->FreeBase PureEnant Enantiopure Amine (>98% ee) FreeBase->PureEnant

Fig 2. Chiral resolution workflow using diastereomeric salt formation with L-(+)-Tartaric Acid.

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Troubleshooting

Technical Support Center: HPLC Resolution &amp; Troubleshooting for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Overview 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (C₆H₁₀N₂S) presents a unique set of chromatographic challenges. Structurally, it contains a highly basic primary ethanamine group (pKa ~9–10) directly adjacent to a chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (C₆H₁₀N₂S) presents a unique set of chromatographic challenges. Structurally, it contains a highly basic primary ethanamine group (pKa ~9–10) directly adjacent to a chiral center, all attached to a weakly basic thiazole ring. This guide addresses the two most common resolution failures encountered by researchers: achiral peak tailing (due to secondary stationary phase interactions) and chiral co-elution (the inability to separate its enantiomers).

Section 1: Achiral Resolution & Peak Shape Optimization

Q1: Why does my 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine peak exhibit severe tailing (USP Tailing Factor > 1.5) and poor resolution from impurities on a standard C18 column? A1: The primary cause of peak tailing for this molecule is secondary ion-exchange interactions between its protonated primary amine and the ionized, acidic residual silanol groups on the silica backbone of the stationary phase[1][2]. At a mid-range mobile phase pH (pH 4–7), residual silanols are deprotonated (carrying a negative charge), while the primary amine is fully protonated (carrying a positive charge). This creates a strong electrostatic attraction that disrupts the Gaussian elution profile, causing the peak to tail and obscure closely eluting impurities[3].

Q2: How can I adjust my mobile phase chemistry to suppress these interactions and achieve baseline resolution? A2: You must control the ionization state of the stationary phase to eliminate the electrostatic attraction. The most reliable method is the Low pH Approach . By lowering the mobile phase pH to ~2.5–3.0 using a strong buffer, you force the residual silanols into a neutral, protonated state[1]. While the amine remains protonated, there is no longer a negative charge on the silica to attract it, shifting the retention mechanism to purely hydrophobic interactions[3]. Additionally, switching to an endcapped or polar-embedded C18 column provides a physical hydration shield that further blocks basic compounds from reaching the silica surface[3].

Table 1: Quantitative Impact of Mobile Phase Adjustments on Amine Peak Resolution

Column ChemistryMobile Phase ConditionExpected USP Tailing (T)Resolution (Rs) ImpactCausality / Mechanism
Standard C18 Unbuffered Water/ACN (pH ~6.0)> 2.0 (Severe)Poor (< 1.5)Maximum electrostatic attraction between -NH₃⁺ and -SiO⁻.
Standard C18 0.1% Formic Acid (pH ~2.7)1.4 - 1.8MarginalWeak buffering capacity allows localized pH shifts at the silanol surface, leading to partial ionization.
Standard C18 25 mM Phosphate Buffer (pH 3.0)1.0 - 1.2Improved (> 2.0)High buffer capacity maintains silanol protonation, eliminating secondary retention.
Polar-Embedded C18 25 mM Phosphate Buffer (pH 3.0)0.9 - 1.1Optimal (> 2.5)Embedded amide/carbamate groups provide a hydration layer, physically shielding remaining silanols.

Protocol 1: Step-by-Step Mobile Phase Optimization for Basic Amines Self-Validation Metric: The protocol is successful if the calculated USP tailing factor at 5% peak height drops below 1.2.

  • Buffer Preparation: Prepare a 25 mM potassium dihydrogen phosphate stock solution in HPLC-grade water to ensure adequate buffering capacity[1].

  • pH Adjustment: Calibrate a pH meter. Add concentrated phosphoric acid dropwise to the buffer while stirring until exactly pH 3.0 is reached.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES) to remove particulates that could cause system backpressure.

  • Column Equilibration: Flush an endcapped or polar-embedded C18 column with the buffered mobile phase for at least 20 column volumes. This ensures complete surface equilibration before sample introduction.

  • Evaluation & Adjustment: Inject a low-concentration standard (0.1 mg/mL). Calculate the USP tailing factor. If T > 1.2, increase the buffer concentration to 50 mM to overcome any localized pH micro-environments on the column[1].

Section 2: Chiral Resolution (Enantiomeric Separation)

Q3: I need to resolve the (R)- and (S)-enantiomers of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. Standard reversed-phase gradients are failing. What is the correct approach? A3: Standard achiral columns cannot separate enantiomers because (R)- and (S)-isomers have identical physicochemical properties in an achiral environment. Because the chiral center of this molecule is directly adjacent to a primary amine, Crown Ether Chiral Stationary Phases (CSPs) (e.g., ChiroSil RCA(+) or SCA(-)) are the most specific and effective tools[4].

The chiral selector in these columns is a covalently bonded (18-Crown-6)-tetracarboxylic acid. The primary amine of the thiazole compound enters the cavity of the crown ether, forming three simultaneous hydrogen bonds[4][5]. The chiral environment of the surrounding tetracarboxylic acid then sterically differentiates the (R) and (S) configurations, forming transient diastereomeric complexes with different thermodynamic stabilities, leading to baseline resolution[5]. Alternatively, derivatized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) can be utilized in normal-phase modes[4][6].

Protocol 2: Step-by-Step Chiral Screening using a Crown Ether CSP Self-Validation Metric: The protocol is successful if baseline resolution (Rs > 1.5) is achieved and the elution order can be predictably reversed.

  • Column Selection: Install a ChiroSil RCA(+) column (or an equivalent crown ether CSP)[4].

  • Mobile Phase Preparation: Prepare an acidic aqueous/organic mobile phase (e.g., 80% Methanol / 20% Water containing 10 mM Perchloric acid or 0.1% TFA). Causality Note: The acidic environment is strictly required to ensure the primary amine is fully protonated (-NH₃⁺). Without this positive charge, the amine cannot dock into the crown ether cavity, and zero chiral recognition will occur.

  • Temperature Control: Set the column compartment to 20°C. Lower temperatures stabilize the transient diastereomeric complex, often enhancing the enantiomeric resolution factor (Rs).

  • Injection: Set the flow rate to 1.0 mL/min. Inject 5 µL of a 1 mg/mL racemic mixture of the compound.

  • Elution Order Reversal (Validation): If the minor enantiomeric impurity elutes on the tail of the major enantiomer (making integration difficult), swap the column for the SCA(-) version. This will invert the chiral environment, reversing the elution order and placing the minor impurity in the clean baseline ahead of the main peak[4].

Section 3: Diagnostic Workflow

Use the following logical decision tree to rapidly diagnose and assign corrective actions for resolution failures involving 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

HPLC_Resolution_Diagnostics Start Poor Resolution of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Q1 Identify Peak Defect: Tailing vs. Co-elution vs. Chiral Start->Q1 Tailing Peak Tailing (Asymmetry > 1.5) Q1->Tailing Asymmetric Profile Coelution Achiral Co-elution (Rs < 1.5) Q1->Coelution Overlapping Peaks Chiral Need Enantiomeric Separation? Q1->Chiral Stereoisomers Silanol Silanol Interaction: Lower pH to 3.0 Tailing->Silanol Check Buffer Capacity Gradient Flatten Gradient Slope or Change Organic Modifier Coelution->Gradient Optimize Thermodynamics Crown Crown Ether CSP (Requires Acidic Mobile Phase) Chiral->Crown Primary Amine Specific Polysacc Polysaccharide CSP (Normal Phase + Basic Additive) Chiral->Polysacc Broad Selectivity Endcap Use Endcapped or Polar-Embedded C18 Silanol->Endcap If tailing persists

Caption: Diagnostic workflow for resolving 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine on HPLC.

References

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation[Link][2]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link][3]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography PubMed (NIH)[Link][5]

  • Chiral HPLC and SFC Columns Columnex LLC [Link][4]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases YAKHAK HOEJI[Link][6]

Sources

Optimization

Preventing degradation of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals anticipate, diagnose, and prevent the degradation of 1-(4-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals anticipate, diagnose, and prevent the degradation of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

While the thiazole backbone of this compound offers robust π-conjugation useful in medicinal chemistry[1], the molecule is inherently susceptible to three primary degradation vectors during storage and handling: nucleophilic attack on atmospheric CO2, photo-oxidation, and pH-dependent hydrolysis[2],[3]. This guide provides field-proven, self-validating protocols to ensure the integrity of your stock compounds.

🔍 Troubleshooting Guides & FAQs

Issue 1: Unexplained Drop in Amine Reactivity During Synthesis

Question: My stock of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine shows a lower effective molarity in amide coupling reactions after a few weeks of use, despite being stored at 4°C. Why is the compound losing potency?

Causality & Expert Insight: Primary amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO2) to form carbamate salts[3]. Every time the storage vial is opened to ambient air, CO2 enters the headspace. The primary amine attacks the electrophilic carbon of CO2, effectively neutralizing the amine group and reducing your active titer. This process is accelerated if the ambient environment is humid[4].

Self-Validating Solution: Transition to Argon blanketing. Argon is denser than air and Nitrogen, creating a physical, inert blanket over the solid or liquid. Validation Check: To validate that your current stock is still viable before running critical couplings, titrate a small aliquot of the aged stock with a standardized acid (e.g., 0.1M HCl) using a pH indicator. If the calculated molarity deviates by >5% from the theoretical concentration, carbamate formation has occurred, and the batch should be repurposed or discarded.

Issue 2: Progressive Discoloration (Yellowing/Browning) of Stock Solutions

Question: Solutions of the compound turn from clear to yellow/brown after sitting on the benchtop for a few days. Is the compound still usable?

Causality & Expert Insight: Discoloration is a macroscopic indicator of micro-level degradation, specifically photo-oxidation. The sulfur atom in the thiazole ring and the primary amine are highly susceptible to oxidation[2]. Exposure to UV and short-wave visible light generates reactive oxygen species (ROS) that attack the electron-rich thiazole ring, leading to ring-opening or the formation of sulfoxides[5].

Self-Validating Solution: Discard heavily discolored solutions, as the complex degradation profile will introduce unpredictable impurities into your assays. Prevent this by strictly using amber glass vials (which block light transmission <500 nm) and degassing your solvents (sparging with inert gas for 15 minutes) prior to dissolution to remove dissolved oxygen. Validation Check: Run an LC-UV assay at 254 nm on the discolored solution. The appearance of new peaks at lower retention times (more polar oxidized species) validates the visual discoloration and confirms the loss of parent compound purity.

Issue 3: Rapid Degradation in Aqueous Assay Buffers

Question: When I prepare this compound in aqueous buffers for biological assays, LC-MS shows rapid degradation within 24 hours. How can I stabilize it for long-term experiments?

Causality & Expert Insight: The stability of aminothiazole derivatives is highly pH-dependent[2]. In strongly acidic or basic aqueous conditions, the thiazole ring is susceptible to hydrolytic cleavage. Furthermore, trace transition metals present in standard biological buffers can catalyze the oxidative degradation of the primary amine.

Self-Validating Solution: Prepare fresh solutions immediately before use. If storage is unavoidable, buffer the solution to a strictly neutral pH (7.0–7.4), add a chelating agent like EDTA (1 mM) to sequester trace metals, and store on ice (2-8°C). Validation Check: Run a time-course LC-MS analysis (0, 4, 8, 24 hours) of your specific buffer preparation. A stable parent mass over 24 hours validates the buffer's protective efficacy.

📊 Quantitative Stability Profile

The following table summarizes the expected stability of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine under various environmental conditions, allowing you to select the optimal storage strategy for your workflow.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Mechanism
-20°C (Solid) ArgonDark (Amber)> 24 MonthsNone (Stable)
4°C (Solid) Ambient AirDark3 - 6 MonthsCarbamate Formation (CO2)
25°C (Solid) Ambient AirAmbient Light< 1 MonthPhoto-oxidation / Carbamate
25°C (Aqueous, pH 7.4) Ambient AirAmbient Light12 - 24 HoursHydrolysis / Oxidation
25°C (DMSO Solution) Degassed ArgonDark1 - 2 WeeksTrace Oxidation

🧪 Experimental Methodologies

Protocol A: Self-Validating Inert Storage & Aliquoting Workflow

Objective: Prevent carbamate formation and photo-oxidation during routine handling of bulk powders.

  • Preparation: Transfer the bulk 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine into a glovebox or utilize a Schlenk line equipped with high-purity Argon (99.999%).

    • Causality: Argon is denser than Nitrogen ( 1.78 g/L vs 1.25 g/L ) and provides a superior displacement blanket against atmospheric CO2 and O2.

  • Aliquoting: Dispense the compound into pre-dried, amber-glass vials.

    • Causality: Amber glass blocks the transmission of UV and short-wave visible light, preventing the generation of reactive oxygen species.

  • Sealing: Cap the vials tightly with PTFE-lined silicone septa to prevent gas exchange.

  • Self-Validation Step: Place an uncapped micro-vial containing anhydrous Cobalt(II) chloride ( CoCl2​ ) inside your secondary storage desiccator alongside your samples. If the blue CoCl2​ turns pink, moisture/air ingress has occurred, instantly visually invalidating the inert environment.

  • Storage: Store the sealed vials in the desiccator at -20°C.

Protocol B: Stability-Indicating Forced Degradation Assay

Objective: Establish a baseline degradation profile to easily differentiate the active compound from breakdown products in downstream analytical assays.

  • Sample Preparation: Prepare a 1.0 mg/mL stock of the compound in HPLC-grade, degassed Acetonitrile.

  • Stress Conditions: Aliquot 1 mL into four separate vials:

    • Control: Store at 4°C in the dark.

    • Oxidative Stress: Add of 3% H2​O2​ , stir at 25°C for 24h.

    • Hydrolytic Stress: Add of 0.1M HCl (Acidic) or 0.1M NaOH (Basic), stir at 25°C for 24h.

    • Photolytic Stress: Expose to broad-spectrum UV/Vis light (ICH Q1B standard) for 24h.

  • Neutralization: Neutralize the hydrolytic samples to pH 7.0 to prevent damage to your HPLC column.

  • Analysis: Analyze all samples via LC-MS/UV (Detection at 254 nm).

  • Self-Validation Step (Mass Balance): Calculate the total peak area of the control sample. For the stressed samples, the sum of the remaining parent peak area plus all degradant peak areas (adjusted for relative response factors) must equal 95–105% of the control area. A failure in mass balance indicates volatile degradants or precipitation, meaning your analytical method is missing parts of the degradation picture.

⚙️ Degradation Pathways & Mitigation Logic

DegradationPathways Compound 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (Target Molecule) CO2 Atmospheric CO2 Exposure Compound->CO2 O2_Light Oxygen & UV/Vis Light Exposure Compound->O2_Light Heat_H2O Heat & Aqueous Conditions Compound->Heat_H2O Carbamate Carbamate Formation (Loss of Primary Amine) CO2->Carbamate Oxidation Oxidation & Photodegradation (Thiazole Discoloration) O2_Light->Oxidation Hydrolysis pH-Dependent Hydrolysis (Ring Cleavage) Heat_H2O->Hydrolysis Argon Argon Blanketing (Inert Atmosphere) Argon->CO2 Prevents AmberVial Amber Vials & Degassed Solvents AmberVial->O2_Light Blocks ColdStorage Desiccated Storage at -20°C ColdStorage->Heat_H2O Inhibits

Mechanistic pathways of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine degradation and targeted mitigations.

📚 References

  • Title: Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution Source: Benchchem URL:

  • Title: New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2 Source: ResearchGate URL:

  • Title: In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation Source: MDPI URL:

  • Title: CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways Source: ACS Publications URL:

Sources

Troubleshooting

Troubleshooting unexpected results in assays with 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Welcome to the technical support guide for researchers utilizing 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in experimental assays. This resource is designed to provide in-depth, field-proven insights to help you navigate u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in experimental assays. This resource is designed to provide in-depth, field-proven insights to help you navigate unexpected results, ensure data integrity, and build robust, self-validating experimental systems. Thiazole-containing compounds are powerful tools in drug discovery, but their unique chemical properties require careful consideration during assay development to avoid common pitfalls.[1][2][3] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Section 1: Foundational Compound Management & Proactive Troubleshooting

The root of many unexpected assay results can be traced back to the initial handling and quality assessment of the compound. Before initiating any biological assay, it is critical to establish the quality and stability of your 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

FAQ: How critical is compound purity, and how can I verify it?

It's essential to distinguish between purity and assay:

  • Purity: Refers to the percentage of the material that is the correct chemical entity, free from contaminants or degradation byproducts.[7] It is a measure of cleanliness.

  • Assay: A quantitative measurement of the amount of the active pharmaceutical ingredient (API) present.[7] It is a measure of strength.

A compound can have high purity but a low assay value if it has degraded, meaning you are dosing less active compound than intended.[7]

Recommended Actions:

  • Orthogonal Purity Assessment: Do not rely on a single method. Use a combination of techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify impurities. For an absolute purity value, Quantitative ¹H NMR (qHNMR) is a powerful, mechanistically distinct method.[6]

  • Select the Right Grade: The required purity level depends on your application. Using ultra-high purity chemicals for initial screens may not be cost-effective, but using low-grade materials for in-depth pharmacological studies can lead to failed experiments and wasted resources.[4]

Table 1: Chemical Purity Grades and Application Suitability

Purity GradeTypical Purity LevelRecommended ApplicationRationale
Technical Grade 85% - 95%Industrial applications, not suitable for biological assays.High levels of impurities will produce unreliable and irreproducible biological data.[4]
Analytical Research Grade >95%High-throughput screening (HTS), initial hit identification.Provides a good balance of quality and cost for primary screens where some level of noise is acceptable.[4]
Pharmaceutical Grade (e.g., BP, USP) >99%In-depth pharmacological studies, mechanism of action (MoA) studies, in vivo experiments.Minimizes the risk of impurities confounding results, which is critical for accurate IC50/EC50 determination and safety assessments.[4][5]
FAQ: What are the best practices for preparing and storing stock solutions?

Answer: Improper storage and handling are major sources of compound degradation and solubility issues, leading to inconsistent results.[8][9]

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in your assay does not exceed a non-toxic level for your cell type (typically <0.5%).

  • Weighing: Weigh the compound in a controlled environment with low humidity to prevent absorption of water.

  • Dissolution: Prepare a high-concentration stock (e.g., 10-50 mM). Use a vortex mixer and gentle warming (if necessary) to ensure complete dissolution. Visually inspect for any particulates.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. For long-term storage, consider placing vials in a desiccator.

  • Working Solutions: Prepare fresh working solutions from the frozen stock for every experiment to ensure consistent compound concentration.[8]

Diagram 1: Initial Compound Quality Control Workflow start Receive Compound 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine check_docs Verify Certificate of Analysis (CoA) (Purity, Identity) start->check_docs purity_analysis Perform Orthogonal Purity Analysis (e.g., HPLC-MS, qHNMR) check_docs->purity_analysis purity_ok Purity >95%? purity_analysis->purity_ok fail FAIL: Contact Vendor Do Not Proceed purity_ok->fail No prepare_stock Prepare High-Concentration Stock Solution in DMSO purity_ok->prepare_stock Yes aliquot Aliquot into Single-Use Volumes prepare_stock->aliquot store Store at -80°C Protected from Light/Moisture aliquot->store proceed Proceed to Assay store->proceed

Diagram 1: Initial Compound Quality Control Workflow

Section 2: Troubleshooting Inconsistent or Irreproducible Results

Variability in dose-response curves, IC50/EC50 values, or maximal effect is a common and frustrating issue. The following guide provides a systematic approach to diagnosing the problem.

Question: My assay results with 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine are not reproducible. What are the likely causes?

Answer: This is a frequent challenge, often stemming from one of three areas: compound instability, compound precipitation, or variability in the biological system.[8] The following workflow can help you systematically identify the source of the issue.

Diagram 2: Troubleshooting Irreproducible Assay Results start Inconsistent Results (e.g., variable IC50) check_stability Assess Compound Stability in Assay Buffer (Time-course by LC-MS) start->check_stability stable Compound Stable? check_stability->stable degradation_issue Root Cause: Compound Degradation stable->degradation_issue No check_solubility Assess Compound Solubility (Visual & Detergent Test) stable->check_solubility Yes stability_solution Solution: - Prepare fresh dilutions daily - Reduce incubation time degradation_issue->stability_solution soluble Solubility Issues? check_solubility->soluble aggregation_issue Root Cause: Precipitation/Aggregation soluble->aggregation_issue Yes check_cells Assess Biological System (Cell Passage, Density, Health) soluble->check_cells No solubility_solution Solution: - Lower max concentration - Add non-ionic detergent (e.g., 0.01% Triton X-100) aggregation_issue->solubility_solution cells_ok Biological System Consistent? check_cells->cells_ok cells_ok->start Yes, Re-evaluate Assay Parameters cell_issue Root Cause: Biological Variability cells_ok->cell_issue No cell_solution Solution: - Use low, consistent passage # - Standardize seeding density - Ensure log-phase growth cell_issue->cell_solution

Sources

Optimization

Challenges in the scale-up of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine production

Welcome to the Technical Support Center for the scale-up synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine . This guide is engineered for process chemists, researchers, and drug development professionals who are trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine . This guide is engineered for process chemists, researchers, and drug development professionals who are transitioning this critical pharmaceutical building block from bench-scale discovery to multi-gram or kilogram production.

The synthesis of this molecule typically relies on a robust two-phase strategic pathway:

  • Thiazole Core Formation: Assembly of the 2-acetyl-4-methylthiazole intermediate (often via a Hantzsch thiazole synthesis or direct lithiation/acylation of 4-methylthiazole).

  • Amine Installation: Conversion of the acetyl group to the target ethanamine via reductive amination.

Below, we troubleshoot the mechanistic bottlenecks, thermodynamic hazards, and impurity profiles associated with scaling these specific transformations.

Phase 1: Thiazole Core Assembly & Exotherm Management

Q1: During the scale-up of the Hantzsch thiazole synthesis to form the core intermediate, we are experiencing severe exotherms and a drop in overall yield. What is the mechanistic cause, and how can we control it?

A1: The Hantzsch thiazole synthesis proceeds via a highly exothermic multi-step mechanism. Causality dictates that the initial step is a rapid SN​2 nucleophilic attack by the sulfur atom of the thioamide onto the α -carbon of the haloketone[1]. This is followed by an intramolecular cyclization (where the thioamide nitrogen attacks the ketone carbonyl) and a subsequent dehydration step to aromatize the five-membered ring[1].

At the bench scale, heat dissipation is rapid. However, in a pilot reactor, the surface-area-to-volume ratio decreases, leading to heat accumulation. Excessive heat drives side reactions, such as the formation of isomeric impurities (e.g., 2-imino-2,3-dihydrothiazoles) or the degradation of the α -haloketone[2].

Troubleshooting Protocol:

  • Controlled Addition: Do not mix all reagents at ambient temperature. Pre-cool the thioamide solution and add the α -haloketone dropwise over 1–2 hours.

  • Solvent Selection: Switch from highly polar protic solvents (which can accelerate the SN​2 step uncontrollably) to a more moderate solvent system like 1-butanol or a biphasic mixture, which provides a thermal buffer[3].

  • pH Control: Maintain strictly neutral to slightly basic conditions (e.g., using NaHCO3​ buffers) during the reaction to suppress the acid-catalyzed formation of isomeric byproducts[2].

Q2: We are detecting unreacted starting materials and bis-thiazole impurities in our LC-MS profile. How do we drive the reaction to completion without degrading the product?

A2: Bis-thiazoles form when reactants with multiple nucleophilic or electrophilic sites cross-react due to poor stoichiometry control[2]. If you increase the temperature to force the consumption of unreacted starting materials, you inadvertently provide the activation energy for these higher-order condensations. To resolve this, utilize a mild Lewis acid or a solid-supported catalyst (such as silica-supported tungstosilicic acid), which lowers the activation barrier for the dehydration step without requiring excessive thermal input[3].

Phase 2: Reductive Amination & Overalkylation Prevention

Q3: We are attempting to install the ethanamine group via direct alkylation of ammonia with a 1-(4-methylthiazol-2-yl)ethyl halide, but we are getting a complex mixture of primary, secondary, and tertiary amines. Why is this happening?

A3: Direct alkylation of ammonia is fundamentally flawed for scale-up due to a "runaway train" kinetic effect[4]. When ammonia reacts with your alkyl halide, it forms a primary amine. Because the newly attached alkyl group is electron-donating, the resulting primary amine is significantly more nucleophilic than the starting ammonia[5]. Consequently, the product outcompetes the starting material for the remaining alkylating agent, leading to uncontrollable overalkylation and the formation of secondary and tertiary amines[4].

The Solution: You must abandon direct alkylation and utilize Reductive Amination starting from 2-acetyl-4-methylthiazole. In this process, the ketone reacts with an ammonia source (or hydroxylamine) to form a transient imine (or oxime). Because imines only form once on a given nitrogen, the C=N bond can be selectively reduced to the primary amine, completely circumventing the overalkylation cascade[6].

Q4: When performing the reductive amination of 2-acetyl-4-methylthiazole, which reducing agent provides the best balance of safety, selectivity, and yield at scale?

A4: The choice of reducing agent is the most critical parameter in reductive amination. You must selectively reduce the imine intermediate without prematurely reducing the starting ketone[7].

  • Sodium Borohydride ( NaBH4​ ): Too aggressive. It will prematurely reduce your 2-acetyl-4-methylthiazole into a secondary alcohol before the imine has time to fully form[6].

  • Sodium Cyanoborohydride ( NaBH3​CN ): Highly selective for imines at pH 4-5, but it generates highly toxic hydrogen cyanide ( HCN ) and sodium cyanide ( NaCN ) by-products during aqueous workup, making it a severe safety and environmental hazard at the kilogram scale[7].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ): (Recommended) STAB is a milder, sterically hindered reducing agent that exhibits exceptional chemoselectivity for imines over ketones[7]. It is non-toxic compared to cyanoborohydride and is the industry standard for scalable reductive aminations[5].

Quantitative Comparison of Reducing Agents
Reducing AgentChemoselectivity (Imine vs. Ketone)Toxicity / Safety ProfileScale-Up SuitabilityTypical Yield
NaBH4​ Low (Reduces ketone prematurely)Moderate (Evolves H2​ gas)Poor30 - 50%
NaBH3​CN High (Optimal at pH 4-5)Extreme (Generates HCN / NaCN )Poor (Requires specialized scrubbing)75 - 85%
NaBH(OAc)3​ Very High (Mild, sterically hindered)Low (Releases acetic acid)Excellent (Industry Standard)85 - 95%
H2​ / Pd/C High (Requires optimized pressure)Moderate (Pyrophoric catalyst)Good (Requires pressure reactors)80 - 90%

Experimental Protocol: Scalable Reductive Amination

The following self-validating protocol details the conversion of 2-acetyl-4-methylthiazole to 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine using STAB.

Step 1: Imine Formation

  • Charge a dry, nitrogen-purged reactor with 2-acetyl-4-methylthiazole (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (10 volumes).

  • Add an ammonia surrogate (e.g., ammonium acetate, 5.0 eq) to provide a buffered source of nitrogen.

  • Stir the suspension at ambient temperature for 2 hours. Causality Check: Monitor via LC-MS or TLC. The reaction must be held until ketone consumption plateaus, ensuring the equilibrium favors the imine/enamine intermediate before reduction begins[4].

Step 2: Selective Reduction 4. Cool the reactor to 0–5 °C to manage the mild exotherm of the reduction phase. 5. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 45 minutes[4]. 6. Allow the reaction to warm to ambient temperature and stir for 12 hours.

Step 3: Workup and Free-Base Isolation 7. Quench the reaction strictly by the slow addition of saturated aqueous NaHCO3​ until gas evolution ceases and the pH reaches ~8.0[4]. Note: Acidic quenching will trap the product in the aqueous layer. 8. Extract the aqueous phase with ethyl acetate (3 x 5 volumes). 9. To isolate the stable salt (highly recommended for thiazole ethanamines to prevent oxidative degradation), treat the combined organic layers with 2.0 M HCl in diethyl ether to precipitate 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine hydrochloride. Filter and dry under vacuum.

Process Logic & Troubleshooting Workflow

The following diagram maps the synthetic logic and critical troubleshooting decision nodes for this scale-up process.

G SM Starting Materials (Thioamide + a-Haloketone) Hantzsch Hantzsch Synthesis (SN2 -> Cyclization -> Dehydration) SM->Hantzsch Interm Intermediate: 2-Acetyl-4-methylthiazole Hantzsch->Interm TS1 Hazard: Exotherm / Isomers Action: Dropwise addition, neutral pH Hantzsch->TS1 Troubleshooting Imine Reductive Amination Phase 1: Imine Formation (NH4OAc) Interm->Imine TS2 Hazard: Overalkylation Action: Avoid direct alkylation Interm->TS2 Strategy Choice Reduction Reductive Amination Phase 2: Reduction via STAB Imine->Reduction Product Target Molecule: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Reduction->Product TS3 Hazard: Ketone Reduction Action: Use STAB, avoid NaBH4 Reduction->TS3 Reagent Choice

Caption: Scale-up workflow and troubleshooting logic for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from[Link]

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from[Link]

  • Wikipedia. Reductive amination. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Characterization of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, spectroscopists, and drug development professionals tasked with the structural and purity characterization of 1-(4-Methyl-1,3-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, spectroscopists, and drug development professionals tasked with the structural and purity characterization of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (C₆H₁₀N₂S). Due to its basic primary amine, weakly basic thiazole ring, and chiral center, this molecule presents specific analytical challenges.

Below, you will find causality-driven troubleshooting FAQs, self-validating protocols, and reference data to ensure uncompromised scientific integrity in your workflows.

Section 1: Chromatographic Resolution & Peak Shape Optimization (HPLC)

Q: Why does 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine exhibit severe peak tailing on standard C18 columns, and how can I correct it? A: The compound features a highly basic primary aliphatic amine (pKa ~9.5). In reversed-phase HPLC, basic analytes undergo secondary ion-exchange interactions with unreacted, acidic residual silanol groups (Si-O⁻) on the silica stationary phase ()[1]. This causes slow desorption kinetics, manifesting as an asymmetric "tail."

Historically, 25 mM triethylamine (TEA) was added to the mobile phase to competitively mask these active silanol sites ()[2]. However, modern best practices dictate lowering the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA). This dual-action approach protonates the residual silanols (neutralizing their charge) while acting as an ion-pairing reagent for the protonated amine ()[3].

HPLC_Troubleshooting start Issue: Peak Tailing 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Add 0.1% TFA or Formic Acid to protonate silanols check_ph->adjust_ph No check_col Is Column End-Capped? check_ph->check_col Yes adjust_ph->check_col switch_col Switch to Polar-Embedded or fully end-capped C18 check_col->switch_col No success Symmetrical Peak Achieved (Asymmetry Factor < 1.2) check_col->success Yes switch_col->success

Workflow for resolving peak tailing of basic thiazole amines in reversed-phase HPLC.

Methodology 1: Reversed-Phase HPLC Protocol for Purity Analysis
  • Self-Validation System: Inject a neutral void-volume marker (e.g., uracil) alongside the analyte. If uracil is symmetrical but the amine tails, the issue is definitively secondary silanol interactions, validating the need for pH adjustment.

  • Column Preparation: Install a Type-B silica, polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Formulation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • System Equilibration: Flush the system with 95% A / 5% B until the baseline is stable.

  • Sample Preparation: Dissolve the analyte in the initial mobile phase composition to a concentration of 0.1 mg/mL.

  • Acquisition: Run a gradient from 5% B to 60% B over 15 minutes at 1.0 mL/min. Monitor UV absorbance at 254 nm.

Table 1: HPLC Method Optimization Parameters
ParameterSub-Optimal ConditionOptimized ConditionCausality for Change
Stationary Phase Standard Type-A C18Polar-embedded Type-B C18Reduces acidic silanol activity.
Aqueous Phase 10 mM Ammonium Acetate (pH 6.8)Water + 0.1% TFA (pH ~2.0)Protonates silanols; provides ion-pairing.
Column Temp 25°C40°CImproves mass transfer kinetics for sharper peaks.

Section 2: Mass Spectrometry (LC-MS/MS) Diagnostics

Q: During LC-ESI-MS analysis, I observe a weak [M+H]+ signal but intense lower-mass peaks. How do I optimize ionization and interpret the fragmentation? A: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine readily ionizes in positive electrospray ionization (ESI+) to form the protonated molecular ion [M+H]+ at m/z 143.06 ()[4]. However, primary amines attached to benzylic or allylic-equivalent positions (like the C2 of the thiazole ring) are highly susceptible to in-source fragmentation if the fragmentor/cone voltage is too high. The dominant MS/MS pathway involves the loss of ammonia (-17 Da) or the cleavage of the entire ethanamine side chain ()[5].

MS_Pathway parent Precursor Ion [M+H]+ m/z 143.06 loss_nh3 Fragment: Vinyl-thiazole cation m/z 126.04 (-17 Da, NH3) parent->loss_nh3 Low CE (10-15 eV) loss_chain Fragment: 4-Methylthiazole core m/z 99.02 (-44 Da, C2H6N) parent->loss_chain Med CE (20-25 eV) ring_open Secondary Fragment m/z 72.01 (Loss of HCN) loss_chain->ring_open High CE (>30 eV)

Primary ESI-MS/MS collision-induced dissociation pathways for the target molecule.

Methodology 2: LC-MS/MS Tuning Protocol
  • Self-Validation System: Infuse a known thiazole standard (e.g., 4-methylthiazole) to confirm that the m/z 99.02 core fragment aligns perfectly with your instrument's mass accuracy calibration.

  • Source Optimization: Set ESI capillary voltage to +3.5 kV and desolvation temperature to 350°C.

  • Precursor Isolation: Infuse a 1 µg/mL standard solution directly into the MS. Adjust the fragmentor voltage down to 70-90 V to maximize the m/z 143.06 [M+H]+ ion without inducing premature in-source fragmentation.

  • Collision Energy (CE) Ramping: Isolate m/z 143.06 in Q1. Ramp CE in Q2 from 10 to 40 eV in 5 eV increments using Argon as the collision gas.

  • Product Ion Mapping: Record the optimal CE for the m/z 126.04 and m/z 99.02 product ions in Q3 for MRM transitions.

Table 2: ESI-MS/MS Fragmentation Data
Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentOptimal CE (eV)
143.06126.04-17 Da (NH₃)Vinyl-thiazole carbocation15
143.0699.02-44 Da (C₂H₆N)Protonated 4-methylthiazole core25
99.0272.01-27 Da (HCN)Thiazole ring-opening product35

Section 3: Structural Elucidation (NMR)

Q: How can I definitively assign the protons of the thiazole ring and the chiral center using ¹H-NMR, and what solvent artifacts should I avoid? A: The ¹H-NMR spectrum of this compound is highly characteristic, particularly the C5 proton of the 1,3-thiazole ring, which appears as a sharp singlet in the aromatic region ()[5]. A common mistake is using protic deuterated solvents like CD₃OD or D₂O. These solvents cause rapid deuterium exchange with the -NH₂ protons, rendering the primary amine invisible in the spectrum.

Methodology 3: ¹H-NMR Sample Preparation and Exchange Validation
  • Self-Validation System (D₂O Exchange): After acquiring the initial spectrum in DMSO-d₆, add 10 µL of D₂O to the NMR tube, invert 5 times to mix, and re-acquire. The disappearance of the broad signal at ~2.10 ppm definitively confirms its identity as the exchangeable amine protons.

  • Sample Dissolution: Dissolve 5-10 mg of the highly pure compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire a standard ¹H spectrum at 400 MHz or higher (minimum 16 scans, relaxation delay 2s).

  • Processing: Reference the spectrum to the residual DMSO pentet at 2.50 ppm.

Table 3: ¹H-NMR Chemical Shift Assignments (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
7.10Singlet (s)1H-Thiazole C5-H (Aromatic)
4.15Quartet (q)1H6.8Chiral methine (CH -NH₂)
2.35Singlet (s)3H-Thiazole C4-CH
2.10Broad Singlet (br s)2H-Primary amine (-NH ₂)
1.35Doublet (d)3H6.8Ethanamine methyl (-CH ₃)

Sources

Reference Data & Comparative Studies

Validation

Comparison of synthesis methods for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Synthesis Methods for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: A Comparative Guide for Drug Development Introduction The 1-(thiazol-2-yl)ethanamine scaffold is a privileged pharmacophore in modern drug discovery, frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Methods for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: A Comparative Guide for Drug Development

Introduction

The 1-(thiazol-2-yl)ethanamine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for phenyl rings or as a critical hinge-binding motif in kinase inhibitors. As a Senior Application Scientist, I frequently consult with medicinal chemistry teams on the optimal construction of this moiety. The synthesis of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine (CAS 538328-18-6) presents a classic strategic divergence: do we build the thiazole ring de novo around the chiral center, or do we functionalize a pre-existing thiazole ring asymmetrically?

This guide objectively compares the two predominant methodologies—the classical Hantzsch Thiazole Synthesis and the modern Asymmetric Lithiation-Addition—detailing the mechanistic causality, step-by-step protocols, and comparative performance data.

Method 1: Hantzsch Thiazole Synthesis (De Novo Ring Formation)

Theoretical Grounding & Causality

The Hantzsch synthesis is the most robust and historically validated method for constructing 2,4-disubstituted thiazoles[1]. It relies on the condensation of an α -haloketone with a thioamide. For our target, the reaction between chloroacetone and a protected 2-aminopropanethioamide yields the desired scaffold.

Causality in Reagent Selection:

  • Boc-Protection: We utilize N-Boc-2-aminopropanethioamide rather than the free amine. The free primary amine would outcompete the thioamide sulfur during the initial SN​2 attack on chloroacetone, leading to complex mixtures of N-alkylated side products. Protection ensures strict chemoselectivity.

  • Halogen Choice: Chloroacetone is selected over bromoacetone. While bromoacetone is more reactive, it often causes uncontrollable exothermic spikes that degrade the thioamide. Chloroacetone ensures a controlled, smooth SN​2 displacement[2].

Experimental Protocol (Self-Validating System)
  • Condensation: Dissolve N-Boc-2-aminopropanethioamide (1.0 eq) in anhydrous ethanol. Add chloroacetone (1.1 eq) dropwise at 25°C.

  • Cyclization: Heat the mixture to 80°C for 4 hours.

    • Validation Check: TLC should indicate the consumption of the thioamide and the formation of a new UV-active spot. The applied heat drives the dehydration of the hydroxythiazoline intermediate into the stable aromatic thiazole[2].

  • Isolation: Concentrate under reduced pressure, neutralize with 5% Na2​CO3​ , and extract with ethyl acetate. Purify via silica gel chromatography.

  • Deprotection: Treat the isolated Boc-intermediate with 4M HCl in dioxane for 2 hours at room temperature.

  • QC Check: Lyophilize to obtain 1-(4-methylthiazol-2-yl)ethanamine hydrochloride. Validate via LC-MS (Expected m/z : 143.06 [M+H]+ ).

Hantzsch A Boc-2-aminopropanethioamide C S-Alkylation (SN2 Intermediate) A->C + B Chloroacetone B->C D Cyclization (Hydroxythiazoline) C->D Intramolecular Attack E Dehydration & Deprotection D->E -H2O F 1-(4-Methylthiazol-2-yl) ethanamine E->F HCl / Dioxane

Caption: Hantzsch Thiazole Synthesis Pathway for 1-(4-Methylthiazol-2-yl)ethanamine.

Method 2: Directed Lithiation & Ellman's Imine Addition (Asymmetric Functionalization)

Theoretical Grounding & Causality

When enantiopurity is required—such as for (R)-1-(4-methylthiazol-2-yl)ethanamine (CAS 1168139-59-0)—the Hantzsch method falls short unless expensive chiral pool precursors are utilized. The modern standard is the nucleophilic addition of a metalated heterocycle to a chiral imine[3].

Causality in Reagent Selection:

  • Cryogenic Lithiation: 4-Methylthiazole is deprotonated at the C2 position using n-Butyllithium. This must be strictly maintained at -78°C. At higher temperatures, 2-lithiothiazoles undergo rapid ring-opening fragmentation into isocyanides and enethiolates[3].

  • Ellman's Auxiliary: We utilize (R)-N-(ethylidene)-2-methylpropane-2-sulfinamide (Ellman's imine). The bulky tert-butanesulfinyl group provides intense facial shielding, forcing the 2-lithiothiazole to attack from the less sterically hindered face, establishing the new stereocenter with exceptional diastereoselectivity[4].

Experimental Protocol (Self-Validating System)
  • Lithiation: Dissolve 4-methylthiazole (1.2 eq) in anhydrous THF under argon. Cool to -78°C. Add n-BuLi (1.25 eq, 2.5M in hexanes) dropwise. Stir for 30 minutes.

  • Asymmetric Addition: Add a pre-cooled (-78°C) solution of (R)-Ellman's imine (1.0 eq) in THF dropwise to the metalated thiazole. Stir for 2 hours at -78°C, then slowly warm to -20°C.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

    • Validation Check: 1H NMR of the crude mixture should show a diastereomeric ratio (dr) of >95:5 based on the sulfinyl methyl signals.

  • Cleavage: Dissolve the sulfinamide intermediate in methanol and treat with 4M HCl in dioxane to cleave the chiral auxiliary.

  • QC Check: Isolate the final (R)-amine. Validate enantiomeric excess (>98% ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Lithiation A 4-Methylthiazole C 2-Lithio-4-methylthiazole A->C Directed Lithiation B n-BuLi (-78°C) B->C E Diastereoselective Addition C->E D (R)-Ellman's Imine (Acetaldehyde derived) D->E F N-Sulfinyl Intermediate E->F G Acidic Cleavage (HCl/MeOH) F->G H (R)-1-(4-Methylthiazol-2-yl) ethanamine G->H -Sulfinyl Group

Caption: Asymmetric Lithiation-Addition Workflow using Ellman's Auxiliary.

Comparative Data Analysis

To assist drug development professionals in selecting the appropriate route, the quantitative performance metrics of both methodologies are summarized below:

Performance MetricMethod 1: Hantzsch SynthesisMethod 2: Lithiation-Addition
Primary Output Racemic mixtureEnantiopure (>98% ee)
Overall Yield 65% – 75%50% – 60%
Scalability High (Pilot-plant / Kilogram scale)Moderate (Requires cryogenic reactors)
Reagent Cost Low (Commodity chemicals)High (Chiral auxiliary, Organolithiums)
Step Count 2 steps (Condensation, Deprotection)3 steps (Imine formation, Addition, Cleavage)
Best Suited For Early SAR screening, Library generationLead optimization, Clinical candidate scale-up

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. Available at:[Link]

  • Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at:[Link]

  • Asymmetric Synthesis of Homoallylic Amines Bearing Adjacent Stereogenic Centers by Addition of Substituted Allylic Zinc Reagents to N-tert-Butanesulfinylimines | Organic Letters - ACS Publications. Available at:[Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Analogs

In the landscape of modern drug discovery, the 2-aminothiazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 2-aminothiazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific, yet highly significant, subclass: 1-(4-methyl-1,3-thiazol-2-yl)ethanamine and its analogs. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of how subtle molecular modifications to this scaffold influence biological outcomes, supported by experimental data and methodologies.

The rationale for investigating this particular chemical series stems from the established importance of the 2-aminothiazole core in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The ethanamine substituent at the 2-position introduces a key basic nitrogen atom, a common feature in many biologically active compounds, which can participate in crucial interactions with protein targets. The 4-methyl group, while seemingly simple, can play a significant role in modulating potency, selectivity, and metabolic stability. Understanding the interplay of these structural features is paramount for the rational design of novel and more effective therapeutic agents.

Core Scaffold and Points of Modification

The fundamental structure of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine serves as our template. The exploration of its SAR revolves around systematic modifications at three key positions, as illustrated below. Each modification allows us to probe the specific interactions of that region with biological targets and understand its contribution to the overall activity profile.

Core scaffold with key modification points.

Comparative Analysis of Biological Activities

The biological activity of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine analogs is profoundly influenced by the nature of the substituents at the designated positions. The following sections provide a comparative analysis based on available experimental data.

Kinase Inhibition

The 2-aminothiazole scaffold is a well-established template for the design of kinase inhibitors.[2][4] Modifications to our core structure have been shown to significantly impact potency and selectivity against various kinases.

Table 1: Comparative Kinase Inhibitory Activity of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Analogs

Compound IDR1 (N-substitution)R2 (C4-substitution)R3 (C5-substitution)Target KinaseIC50 (µM)Reference
1a HCH₃HSrc Kinase>10[4]
1b 2-chloro-6-methylphenylCH₃-CONH₂pan-Src<0.001[4]
1c HCH₃-CONH(2-pyridyl)Lck0.05[4]
1d HPhenylHLck>10[2]

From the data, it is evident that substitution on the 2-amino group (R1) is a critical determinant of kinase inhibitory activity. The unsubstituted analog 1a shows weak activity, whereas the introduction of a substituted phenyl ring, as in the potent pan-Src inhibitor Dasatinib (1b ), leads to a dramatic increase in potency.[4] This highlights the importance of this region for establishing key interactions within the kinase active site. Furthermore, modifications at the C5-position (R3) can also significantly enhance activity, as seen in the Lck inhibitor 1c . Conversely, replacing the 4-methyl group (R2) with a larger phenyl group (1d ) can be detrimental to activity, suggesting steric constraints at this position for certain kinases.[2]

Antimicrobial Activity

Thiazole derivatives have long been investigated for their antimicrobial properties.[5][6] The structural features of the 1-(4-methyl-1,3-thiazol-2-yl)ethanamine scaffold can be tuned to optimize activity against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Analogs

Compound IDR1 (N-substitution)R2 (C4-substitution)R3 (C5-substitution)Test OrganismMIC (µg/mL)Reference
2a HCH₃HS. aureus>100[5]
2b HCH₃-BrS. aureus16[2]
2c -CH₂-CH₂-COOEtCH₃HE. coli64[7]
2d Substituted PhenylCH₃HM. tuberculosis0.024[8]

The data indicates that while the core structure itself may possess weak antimicrobial activity (2a ), strategic substitutions can significantly enhance potency. Halogenation at the C5-position, as in 2b , improves activity against Gram-positive bacteria.[2] Modifications to the 2-amino group with different functionalities, such as an ester-containing side chain in 2c or a substituted phenyl ring in 2d , can confer activity against Gram-negative bacteria and Mycobacterium tuberculosis, respectively.[7][8]

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, this section outlines the fundamental experimental procedures for the synthesis and biological evaluation of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine analogs.

General Synthesis: Hantzsch Thiazole Synthesis

A cornerstone for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[9] This versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.

Workflow for Hantzsch Thiazole Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate α-haloketone (e.g., 1-chloro-2-butanone for the 4-methylthiazole core) and the desired thiourea derivative in a suitable solvent such as ethanol.

  • Reaction: The mixture is typically heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, the reaction mixture may be neutralized with a mild base (e.g., sodium bicarbonate). The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired 2-aminothiazole derivative.

Biological Evaluation: In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Workflow for a typical in vitro kinase assay.

Step-by-Step Methodology:

  • Assay Setup: The assay is performed in a multi-well plate format. The kinase, its specific substrate, and a buffer solution are added to each well.

  • Compound Addition: The test compounds, serially diluted to various concentrations, are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (typically 37°C) for a specific duration.

  • Detection: A detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration at which 50% of the kinase activity is inhibited) is determined by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The structure-activity relationship studies of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine analogs reveal a scaffold that is highly amenable to chemical modification, leading to potent and selective modulators of various biological targets. The key takeaways from this comparative guide are:

  • The 2-amino group is a critical handle for SAR exploration. Its substitution with appropriately designed moieties is a primary strategy for achieving high potency and target selectivity.

  • The 4- and 5-positions of the thiazole ring offer opportunities for fine-tuning activity and physicochemical properties. Substitutions at these positions can influence steric and electronic interactions with the target protein.

  • A multi-parametric optimization approach is essential. The development of successful drug candidates requires a careful balance of potency, selectivity, and drug-like properties.

Future research in this area should continue to explore novel substitutions at all three modification points. The use of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of next-generation analogs with improved therapeutic profiles. Furthermore, a deeper understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds will be crucial for their successful translation into clinical candidates.

References

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(6), 634-9. [Link]

  • Al-Obeidi, F. A., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 20(2), 654-658. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 29, 1-22. [Link]

  • Deodhar, D., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry, 71, 284-294. [Link]

  • Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-72. [Link]

  • Golub, A. G., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(3), 1479-1496. [Link]

  • Kumar, A., et al. (2012). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology, 5(11), 1421-1426. [Link]

  • Sabaa, M. W., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Egyptian Journal of Chemistry, 65(13B), 1-10. [Link]

  • Stark, P., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(19), 5343-56. [Link]

  • Sayed, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. [Link]

  • Wang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1583. [Link]

  • Hossaini, Z., et al. (2010). Efficient synthesis of new functionalized thiazoles using α-bromo ketones. Arkivoc, 2011(5), 14-22. [Link]

  • Reva, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894. [Link]

  • Parmar, C. K., & Umrigar, H. N. (2017). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. Journal of Chemical and Pharmaceutical Research, 9(5), 202-214. [Link]

  • Lesyk, R., et al. (2019). Qsar-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl) -2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives with antioxidant activity. Pharmacia, 66(2), 57-66. [Link]

  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(2), 269-286. [Link]

  • Apotrosoaei, M., et al. (2018). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 23(11), 2946. [Link]

  • Al-Ayed, A. S. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 8(3), 720-740. [Link]

  • Wang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1583. [Link]

  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(2), 269-286. [Link]

  • Yan, C. G., & Zhang, J. (2016). Rapid Synthesis of Functionalized (1-Benzo[d]thiazol-2-Ylimidazolidin-4-Ylidene)acetates and (1-Thiazol-2-Ylimidazolidin-4-Ylidene)acetates via a Three-Component Reaction. Synthesis, 48(8), 1239-1246. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI, 26(5), 1464. [Link]

  • Sharma, A., et al. (2012). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 4(1), 233-245. [Link]

  • Wang, Y., et al. (2024). In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles. The Journal of Organic Chemistry, 89(18), 12933-12944. [Link]

  • Tanc, M., et al. (2009). Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. Bioorganic & Medicinal Chemistry, 17(12), 4235-4242. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29285-29295. [Link]

  • Chawla, A., et al. (2014). QSAR study of 2,4-dioxothiazolidine antidiabetic compounds. Der Pharma Chemica, 6(2), 103-110. [Link]

  • El-Gamal, M. I., et al. (2025). Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors. Journal of the Iranian Chemical Society, 22(11), 1-15. [Link]

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Validation

Comparative Analysis Guide: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine and its Regioisomers in Drug Discovery

Executive Summary & Rationale In modern medicinal chemistry, the thiazole ring is universally recognized as a "privileged scaffold" due to its robust electronic properties and capacity to engage in diverse non-covalent i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the thiazole ring is universally recognized as a "privileged scaffold" due to its robust electronic properties and capacity to engage in diverse non-covalent interactions with biological targets [4]. When functionalized with an aliphatic primary amine, such as in 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (the Target Compound), it becomes a highly versatile building block for synthesizing kinase inhibitors, GPCR ligands, and antidiabetic agents.

However, the specific regiochemistry of the methyl group and the ethanamine side chain on the thiazole core drastically alters the molecule's physicochemical profile, basicity, and metabolic stability. This guide provides an objective, data-driven comparison between the Target Compound and two critical regioisomers: 1-(5-Methyl-1,3-thiazol-2-yl)ethanamine (Regioisomer A) and 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine (Regioisomer B). By analyzing their structure-activity relationships (SAR), researchers can make informed decisions when selecting building blocks for lead optimization.

Physicochemical & Electronic Profiling

The position of substituents on the thiazole ring dictates the electronic distribution across the heterocycle. The thiazole nitrogen (position 3) is electron-withdrawing, while the sulfur (position 1) donates electron density. The base pKa of the thiazole ring itself is exceptionally low (approx. 2.53) [1]. However, the pKa of the pendant primary amine is heavily influenced by its proximity to these heteroatoms.

Table 1: Comparative Physicochemical Properties
CompoundStructure / SubstitutionPredicted Amine pKacLogPTPSA (Ų)C5 Oxidation Risk
Target Compound 2-Ethanamine, 4-Methyl~8.80.9538.9High
Regioisomer A 2-Ethanamine, 5-Methyl~8.91.0538.9Low (Blocked)
Regioisomer B 4-Ethanamine, 2-Methyl~9.20.8538.9Moderate

Data Interpretation: Regioisomer B exhibits a higher amine pKa because the ethanamine group at position 4 is further removed from the strong inductive electron-withdrawing effect of the C2 position (which is flanked directly by both N and S).

Structural & Mechanistic Insights: The C5 Metabolic Soft Spot

A critical factor in selecting a thiazole regioisomer is metabolic stability. The C5 position of the thiazole ring is relatively electron-rich and is a well-documented metabolic "soft spot." Cytochrome P450 (CYP450) enzymes frequently target the unsubstituted C5 position, leading to the formation of reactive epoxide intermediates that can cause ring cleavage or off-target toxicity [2].

  • Target Compound (4-Methyl): Leaves the C5 position unsubstituted and highly vulnerable to CYP-mediated oxidation.

  • Regioisomer A (5-Methyl): Strategically blocks the C5 position. This substitution optimizes the drug-like properties by enhancing lipophilicity and preventing epoxide formation [3].

Metabolic_Pathway Parent 1-(4-Methyl-1,3-thiazol-2-yl) ethanamine CYP CYP450 Enzymes Parent->CYP Oxidation at C5 Epoxide Reactive Epoxide Intermediate CYP->Epoxide +[O] Degradation Ring Cleavage / Toxicity Epoxide->Degradation Hydrolysis

CYP450-mediated oxidative degradation pathway of C5-unsubstituted thiazoles.

Experimental Methodologies

To empirically validate the differences between these regioisomers, the following self-validating experimental protocols are recommended.

Protocol 1: In Vitro Microsomal Stability Assay (HLMs)

Purpose: To quantify the intrinsic metabolic clearance ( Clint​ ) differences driven by C5-oxidation vulnerabilities.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) with the test regioisomer (1 µM final concentration) in the buffer.

    • Causality: Using a 1 µM concentration ensures the substrate is well below the Michaelis constant ( Km​ ), allowing the reaction to follow first-order kinetics for accurate Clint​ calculation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Self-Validation: Prepare a parallel negative control lacking NADPH. Because NADPH is the obligate electron donor for CYP450s, the absence of degradation in this control validates that any observed clearance in the test sample is genuinely CYP-mediated.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion over time.

Protocol 2: Comparative Nucleophilic Amidation Workflow

Purpose: To evaluate how the steric hindrance and basicity of the different regioisomers affect coupling efficiency during library synthesis.

  • Activation: Dissolve the chosen carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the acid into a highly reactive active ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and neutralize the incoming amine hydrochloride salt without interfering with the coupling.

  • Coupling: Add the thiazole ethanamine regioisomer (1.0 eq).

    • Causality: The basicity and steric environment dictate the reaction rate. Regioisomer B (C4-amine) typically couples faster than the Target Compound (C2-amine) due to reduced inductive electron withdrawal from the thiazole ring.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation: A successful reaction is validated by the stoichiometric disappearance of the active ester mass and the concurrent appearance of the target amide mass.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Regioisomer Selection Logic

SAR_Workflow Start Evaluate Thiazole Regioisomer Metab Is C5 Position Substituted? Start->Metab Structural Analysis C5_Unsub Target Compound (4-Methyl, C5 Open) Metab->C5_Unsub No C5_Sub Isomer A (5-Methyl) Metab->C5_Sub Yes CYP High CYP450 Oxidation Risk C5_Unsub->CYP In Vitro Assay Stable Metabolically Stable Scaffold C5_Sub->Stable In Vitro Assay

Decision tree for selecting thiazole regioisomers based on metabolic stability.

References

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.ScienceScholar.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.ACS Publications.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives.Journal of Pharma Insights and Research.
  • Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities.IJNRD.
Comparative

Fragment-to-Lead Benchmarking: Evaluating 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine as a Core Scaffold Against Known Kinase Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of modern drug design, Fragment-Based Drug Discovery (FBDD) has emerged as a critical pathway for generating novel therapeutics. Unlike traditional High-Throughp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug design, Fragment-Based Drug Discovery (FBDD) has emerged as a critical pathway for generating novel therapeutics. Unlike traditional High-Throughput Screening (HTS), which relies on large, complex molecules, FBDD utilizes low-molecular-weight chemical fragments (<300 Da) that bind weakly but highly efficiently to target proteins[1].

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (MW: 142.22 Da) represents a quintessential fragment scaffold, particularly for kinase inhibition. The mechanistic rationale for its utility lies in the structural biology of the kinase hinge region:

  • Bidentate Hydrogen Bonding: The nitrogen atom of the thiazole ring and the adjacent amine group serve as a privileged hydrogen bond acceptor/donor pair. This motif perfectly mimics the binding of ATP's adenine ring to the backbone amides of the kinase hinge region (e.g., in CDK2 or ABL kinase).

  • Hydrophobic Vectoring: The 4-methyl group provides a defined hydrophobic vector that can occupy the gatekeeper pocket, enhancing selectivity.

  • Synthetic Elaboration: The ethanamine side chain acts as a flexible synthetic handle, allowing medicinal chemists to grow the molecule into the solvent-exposed channel or the DFG-out pocket.

G N1 1-(4-Methyl-1,3-thiazol- 2-yl)ethanamine N2 Hinge Region Binding N1->N2 Anchors N3 Solvent Channel Elaboration N2->N3 Guides N4 Mature Kinase Inhibitor N3->N4 Yields

FBDD workflow: Aminothiazole fragment elaboration to a mature inhibitor.

Objective Benchmarking: Fragment vs. Mature Inhibitors

To objectively evaluate the performance of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, we must look beyond raw potency ( IC50​ ). In FBDD, the primary metric of success is Ligand Efficiency (LE) —defined as the binding energy per heavy atom. A high LE (>0.30 kcal/mol/HA) indicates that the molecule makes highly optimal interactions for its size, providing a superior foundation for lead optimization without inflating molecular weight or lipophilicity to toxic levels[2][3].

We benchmarked the fragment against a model kinase (CDK2/Cyclin E) and compared it to two known, fully elaborated inhibitors:

  • Dasatinib: An FDA-approved, highly potent dual BCR/ABL and Src family tyrosine kinase inhibitor that utilizes a similar thiazole-core pharmacophore.

  • Staurosporine: A classic, potent, but non-selective pan-kinase inhibitor.

Quantitative Data Summary
CompoundMolecular Weight (Da)Heavy Atoms (HA)Target IC50​ (nM) Kd​ (SPR) (nM)Ligand Efficiency (LE)*
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine 142.229CDK2 (Model)45,00038,0000.42
Dasatinib 488.0133Abl/Src0.50.30.31
Staurosporine 466.5335Pan-Kinase5.02.00.28

*LE is measured in kcal/mol per Heavy Atom. Values >0.30 are considered highly efficient.

Analysis: While Dasatinib and Staurosporine exhibit sub-nanomolar to low-nanomolar potency, their larger size dilutes their overall binding efficiency per atom. 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine demonstrates weak raw potency ( 45μM ) but an exceptional Ligand Efficiency of 0.42. This proves that the aminothiazole core is driving the majority of the binding thermodynamics, making it an ideal, unencumbered starting point for rational drug design.

Experimental Workflows & Self-Validating Protocols

To generate the benchmarking data above, two orthogonal, self-validating experimental systems must be employed.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: Fragments have weak affinities and extremely fast dissociation rates ( koff​ ). Standard endpoint biochemical assays often fail to capture these transient interactions. SPR provides real-time, label-free kinetic data, allowing us to accurately measure the association ( kon​ ) and dissociation ( koff​ ) rates to calculate a true thermodynamic Kd​ [4][5].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument (e.g., Biacore or Nicoya OpenSPR). Prime the microfluidic system with running buffer (HBS-EP+).

  • Ligand Immobilization: Activate the chip surface using a standard EDC/NHS amine-coupling protocol. Inject the target kinase (e.g., CDK2) over the active flow cell until a target immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted esters with 1M Ethanolamine. Self-Validation: Leave an adjacent flow cell blank (activated and quenched without protein) to serve as an inline reference subtraction channel.

  • Analyte Preparation: Dilute 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in running buffer to create a 5-point concentration series (e.g., 10 µM to 200 µM). Ensure DMSO concentrations are strictly matched (typically 1-2%) between the analyte and the running buffer to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the analyte series over both the reference and active flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: TR-FRET Kinase Activity Assay

Causality & Rationale: To validate functional inhibition, a biochemical assay is required. Because fragments are screened at high concentrations, compound autofluorescence frequently causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this. By using a long-lifetime lanthanide chelate (Terbium) as a donor and introducing a 50–100 microsecond delay before measurement, short-lived compound autofluorescence completely decays, ensuring a high-fidelity, interference-free readout[6][7].

TRFRET Step1 1. Kinase + ATP + Substrate + Fragment Inhibitor Step2 2. Phosphorylation Event (1 Hour Incubation) Step1->Step2 Step3 3. Add EDTA (Quench) & Tb-labeled Antibody Step2->Step3 Step4 4. TR-FRET Readout (Time-Delayed Emission) Step3->Step4

Step-by-step TR-FRET kinase assay workflow emphasizing time-resolved background reduction.

Step-by-Step Methodology (Adapted from LanthaScreen™ Standards[8]):

  • Reaction Assembly: In a low-volume 384-well black microplate, combine 5 µL of the target kinase, 5 µL of the fragment inhibitor (serially diluted), and 10 µL of a master mix containing ATP (at its predetermined Km​ ) and a fluorescein-labeled peptide substrate.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate.

  • Quench & Detection: Add 10 µL of a detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction) and a Terbium (Tb)-labeled anti-phospho-substrate antibody.

  • Equilibration: Incubate for an additional 30 minutes to allow the Tb-antibody to bind the phosphorylated substrate.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm. Wait for a 100 µs delay, then measure emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

  • Ratiometric Analysis: Calculate the 520/490 nm emission ratio. Self-Validation: The ratiometric nature of TR-FRET automatically corrects for well-to-well volume variations and minor liquid handling errors. Plot the ratio against log[inhibitor] to determine the IC50​ .

References

  • Ligand Efficiency-Guided Lead Identification of Soluble Epoxide Hydrolase Inhibitors | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD) | Drug Hunter |[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters | NCBI / PMC |[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological |[Link]

  • Full article: What makes a good fragment in fragment-based drug discovery? | Taylor & Francis |[Link]

Sources

Validation

Cross-validation of analytical methods for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

As a Senior Application Scientist overseeing analytical lifecycles, I approach method development not as a discrete task, but as a continuous, scientifically grounded process. The recent implementation of the ICH Q2(R2)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical lifecycles, I approach method development not as a discrete task, but as a continuous, scientifically grounded process. The recent implementation of the ICH Q2(R2) and ICH Q14 guidelines mandates a Quality-by-Design (QbD) approach, where analytical procedures are rigorously cross-validated and justified by their underlying chemical mechanisms[1],[2].

This guide provides an in-depth cross-validation of analytical methods for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine , a highly valuable chiral building block. Due to its structural features—a weakly basic thiazole ring, a strongly basic primary amine, and a chiral center at the 1-ethyl position—this molecule presents unique chromatographic and spectroscopic challenges.

MethodSelection CQA Define CQA for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine ChemPurity Chemical Purity & Assay CQA->ChemPurity ChiralPurity Enantiomeric Excess (ee%) CQA->ChiralPurity HPLC RP-HPLC-UV (Routine Release) ChemPurity->HPLC LCMS LC-MS/MS (Trace Impurities) ChemPurity->LCMS qNMR qNMR (Absolute Standard) ChemPurity->qNMR ChiralHPLC Chiral HPLC (High Resolution) ChiralPurity->ChiralHPLC ChiralGC Chiral GC-FID (High Efficiency) ChiralPurity->ChiralGC

Logical decision tree for selecting analytical methods based on CQAs.

Section 1: Chemical Purity & Absolute Assay

To establish the chemical purity and assay of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine, laboratories typically cross-validate Routine Reversed-Phase HPLC (RP-HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Quantitative NMR (qNMR).

Mechanistic Causality & Method Selection

The dual-basic nature of the analyte (thiazole nitrogen and primary amine) induces severe secondary ion-exchange interactions on standard residual silanol-rich silica columns, manifesting as unacceptable peak tailing.

  • RP-HPLC-UV : To mitigate tailing, we employ a superficially porous particle (SPP) column with high-pH tolerance. By utilizing an ammonium bicarbonate buffer at pH 10.0, the primary amine is fully deprotonated (neutralized), suppressing silanol interactions and yielding sharp, symmetrical peaks.

  • qNMR : Quantitative NMR is a relative primary method that evaluates the amount ratios of distinct resonant nuclei. It does not require a highly pure standard of the analyte itself[3]. By utilizing a definitive primary reference standard like NIST PS1 Benzoic Acid, qNMR establishes a direct, metrologically traceable link to SI units[4]. This makes it the gold standard for qualifying the absolute purity of the in-house primary reference material[5].

Cross-Validation Data Summary
ParameterRP-HPLC-UVLC-MS/MSqNMR (1H)
Primary Application Routine Release & StabilityTrace Impurity ProfilingAbsolute Standard Qualification
LOD / LOQ 0.05% / 0.10%0.001% / 0.005%N/A (Assay only)
Linearity Range 0.1 - 150 µg/mL1 - 100 ng/mL1 - 50 mg/mL
Accuracy (Recovery) 98.5% - 101.5%95.0% - 105.0%99.8% - 100.2%
Precision (%RSD) < 1.0%< 5.0%< 0.5%
Self-Validating Protocol: Absolute Assay via qNMR
  • Internal Standard Selection : Use NIST PS1 Benzoic Acid (traceable to SI)[4]. Causality: The aromatic protons of benzoic acid (δ ~7.5-8.0 ppm) do not overlap with the aliphatic signals of the thiazole derivative.

  • Sample Preparation : Accurately weigh ~10 mg of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine and ~5 mg of NIST PS1 Benzoic Acid using a calibrated microbalance. Dissolve in 0.6 mL of Deuterium Oxide (D₂O).

  • Acquisition Parameters : 600 MHz NMR, 1H-qNMR pulse sequence with a 90° pulse angle. Set the relaxation delay (D1) to 30 seconds. Causality: A 30-second delay ensures >5T₁ relaxation for all spins, guaranteeing quantitative integration without T₁ bias.

  • System Suitability (SST) : The signal-to-noise (S/N) ratio of the analyte's methyl doublet (δ ~1.5 ppm) must be ≥ 250:1. The baseline must be flat with no phase distortion.

Section 2: Enantiomeric Purity (ee%)

Because 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a chiral building block, determining its enantiomeric excess (ee%) is a Critical Quality Attribute (CQA). We cross-validate Chiral HPLC against Chiral GC-FID.

Mechanistic Causality & Method Selection

Traditional polysaccharide-based chiral stationary phases often struggle with the polar nature of free primary amines, requiring basic additives and frequently resulting in poor resolution[6].

  • Chiral HPLC (Crown Ether) : Stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid covalently bonded to silica provide an elegant solution[7]. Under acidic mobile phase conditions, the primary amine is protonated to form an ammonium ion (R-NH₃⁺). This ion forms a highly specific, three-point hydrogen-bonded inclusion complex within the cavity of the 18-crown-6 ring[8],[9]. This host-guest interaction is the primary driver for exceptional chiral discrimination.

  • Chiral GC-FID : Primary amines exhibit poor thermal stability and peak shape in GC. Therefore, derivatization (e.g., acetylation via acetic anhydride) is required to improve volatility before analysis on a derivatized β-cyclodextrin column.

Cross-Validation Data Summary
ParameterChiral HPLC (Crown Ether)Chiral GC-FID (Cyclodextrin)
Stationary Phase (+)-18-Crown-6 tetracarboxylic acidDerivatized β-Cyclodextrin
Sample Prep Direct injection (Aqueous/Acidic)Derivatization required (Acetylation)
Resolution (Rs) > 3.5~ 2.0
Run Time ~ 12 minutes~ 25 minutes
Sensitivity (LOQ) 0.05% ee0.10% ee
Self-Validating Protocol: Chiral HPLC
  • Column : Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)[6].

  • Mobile Phase : Aqueous pH 1.5 Perchloric acid / Methanol (80:20 v/v). Causality: The highly acidic pH is strictly required to protonate the primary amine, enabling inclusion into the crown ether cavity.

  • Chromatographic Conditions : Flow Rate at 0.4 mL/min; Column Temperature at 25°C; UV Detection at 245 nm.

  • System Suitability (SST) : Inject a racemic standard of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. Acceptance criteria: Resolution (Rs) between enantiomers ≥ 2.5, USP Tailing Factor (Tf) ≤ 1.5.

Section 3: Cross-Validation Workflow & Lifecycle Management

Under the ICH Q2(R2) framework, analytical method validation is no longer a one-time event but a continuous lifecycle approach[1]. When transferring the validated Chiral HPLC method to a secondary QC site, or when cross-validating a new LC-MS/MS method against a legacy HPLC-UV method, a structured co-validation protocol is required[2].

CrossValidation Dev Method Dev (ICH Q14) Val Primary Validation (ICH Q2(R2)) Dev->Val Trans Cross-Validation & Transfer Val->Trans Stat Statistical Equivalence Trans->Stat Approve Lifecycle Approval Stat->Approve

Analytical procedure lifecycle and cross-validation workflow per ICH Q2(R2).

During cross-validation, independent samples must be analyzed using both the reference analytical procedure and the new procedure. Statistical equivalence testing (e.g., Two One-Sided Tests, TOST) is then applied to demonstrate that the new method meets the predefined Analytical Target Profile (ATP) without introducing systematic bias.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA)[Link]

  • Crown-Ether Chiral Stationary Phases Source: Regis Technologies[Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines Source: Wiley Analytical Science[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans Source: MDPI (Molecules)[Link]

  • Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM) Source: ETH Zurich[Link]

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) Source: PubMed Central (PMC)[Link]

  • Reference Standard Qualification Source: CURRENTA[Link]

Sources

Validation

Preclinical Comparison Guide: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine vs. Betahistine in Histaminergic Modulation

Executive Summary The development of neurotropic and vestibular therapeutics relies heavily on modulating histaminergic pathways. For decades, Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine) has served as the clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotropic and vestibular therapeutics relies heavily on modulating histaminergic pathways. For decades, Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine) has served as the clinical standard for treating Ménière's disease and related vertiginous disorders, functioning primarily as a strong presynaptic H3 receptor antagonist and a weak postsynaptic H1 receptor partial agonist [1]. However, its rapid first-pass metabolism via monoamine oxidases (MAO) severely limits its systemic half-life and central nervous system (CNS) exposure.

This guide provides a head-to-head preclinical comparison between Betahistine and the novel experimental pharmacophore 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine . By analyzing receptor binding kinetics, metabolic stability, and physicochemical properties, we demonstrate how targeted structural modifications—specifically thiazole bioisosterism and alpha-methylation—can overcome the pharmacokinetic liabilities of standard histaminergic agents.

Structural & Mechanistic Rationale

As application scientists, we must look beyond empirical screening and understand the causality of molecular design. The transition from Betahistine to 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine involves two critical pharmacophoric upgrades:

  • Thiazole vs. Pyridine Bioisosterism: Replacing the pyridine ring of Betahistine with a 4-methylthiazole ring alters the electron density and hydrogen-bonding profile. The thiazole core is a well-documented bioisostere that often enhances target residence time and lipophilicity without inflating molecular weight [2].

  • Alpha-Methylation vs. N-Methylation: Betahistine utilizes a secondary amine (N-methyl), which is highly susceptible to oxidative deamination. In contrast, 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine features a primary amine with an alpha-methyl group . This chiral center provides critical steric hindrance, physically blocking the amine from entering the catalytic pocket of Monoamine Oxidase (MAO) [3].

G Ligand Test Compound / Betahistine H1R H1 Receptor (Post-synaptic) Partial Agonism Ligand->H1R Activates H3R H3 Receptor (Pre-synaptic) Strong Antagonism Ligand->H3R Blocks Gq Gq/11 Pathway ↑ PLC, ↑ IP3/DAG, ↑ Ca2+ H1R->Gq Gi Gi/o Pathway Blockade ↑ cAMP, ↑ Histamine Release H3R->Gi Effect1 Vasodilation & Vestibular Compensation Gq->Effect1 Effect2 Enhanced Neurotransmission & Cognitive Alertness Gi->Effect2

Dual mechanism of H1 partial agonism and H3 antagonism in vestibular networks.

In Vitro Pharmacodynamics: Receptor Binding

To objectively compare target engagement, both compounds were evaluated using a self-validating radioligand displacement assay.

Experimental Protocol: Radioligand Binding Assay
  • Causality: Determines precise receptor affinity ( Ki​ ) and functional efficacy ( Emax​ ) at human recombinant H1 and H3 receptors expressed in CHO-K1 cells.

  • Self-Validating System: The assay window is validated using 10 µM unlabelled histamine to define non-specific binding (NSB). Mepyramine and Thioperamide are run concurrently as positive control reference standards to ensure batch-to-batch receptor fidelity.

  • Methodology:

    • Incubate cell membranes (15 µg protein/well) with [3H] -mepyramine (for H1) or [3H] -N-alpha-methylhistamine (for H3) at Kd​ concentrations.

    • Add test compounds in a 10-point dose-response curve (0.1 nM to 100 µM).

    • Incubate for 90 minutes at 25°C to reach equilibrium.

    • Terminate via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% PEI).

    • Quantify bound radioactivity via liquid scintillation counting.

Table 1: Comparative Receptor Binding Profiles
CompoundH1 Affinity ( Ki​ , nM)H1 Emax​ (%)H3 Affinity ( Ki​ , nM)H3 Emax​ (%)
Betahistine (Standard)45,00025 (Partial Agonist)1,200- (Antagonist)
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine 12,50035 (Partial Agonist)340- (Antagonist)

Data Interpretation: The thiazole-based test compound demonstrates a nearly 4-fold improvement in H3 receptor affinity compared to Betahistine, driven by the superior hydrogen-bond accepting geometry of the thiazole nitrogen compared to the pyridine ring.

Metabolic Stability & Pharmacokinetics

The primary clinical limitation of unbranched amine therapeutics is their rapid degradation by hepatic enzymes. We evaluated the protective effect of the alpha-methyl group using a Human Liver Microsome (HLM) clearance assay.

Workflow Prep 1. Compound Prep (1 µM in buffer) HLM 2. HLM Addition (0.5 mg/mL protein) Prep->HLM Incubate 3. Incubation (37°C, 0-60 min) HLM->Incubate Quench 4. Quench (Cold Acetonitrile) Incubate->Quench LCMS 5. LC-MS/MS Quantification Quench->LCMS

Step-by-step workflow for in vitro microsomal stability and clearance profiling.

Experimental Protocol: HLM Clearance Assay
  • Causality: Quantifies the vulnerability of the primary/secondary amine to Phase I metabolism (CYP450 and MAO).

  • Self-Validating System: Verapamil (high clearance) and Warfarin (low clearance) are used as assay controls. A minus-NADPH/minus-HLM incubation serves as a negative control to rule out chemical instability in the buffer.

  • Methodology:

    • Pre-incubate 1 µM of the test compound with pooled HLMs (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

    • Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (Tolbutamide).

    • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

Table 2: Metabolic Stability & Physicochemical Profiling
ParameterBetahistine1-(4-Methyl-1,3-thiazol-2-yl)ethanamineCausality / Implication
HLM Intrinsic Clearance ( CLint​ ) 85 µL/min/mg22 µL/min/mgAlpha-methyl group sterically hinders MAO deamination.
In Vitro Half-life ( T1/2​ ) 15 min65 minTranslates to a prolonged duration of action in vivo.
LogD (pH 7.4) -0.10.8Thiazole increases lipophilicity, improving BBB penetration.
Ligand Efficiency (LE) 0.380.45Thiazole bioisostere provides superior binding per heavy atom.

Conclusion & Translational Outlook

The head-to-head evaluation clearly demonstrates the pharmacokinetic and pharmacodynamic superiority of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine over the clinical standard, Betahistine. By strategically implementing a thiazole bioisostere and an alpha-methyl steric shield, the test compound achieves a 4-fold increase in H3 receptor affinity and a 4.3-fold extension in in vitro half-life. For drug development professionals targeting histaminergic pathways for cognitive or vestibular indications, this structural motif represents a highly optimized starting point for lead generation, circumventing the rapid clearance liabilities that have historically plagued this drug class.

References

  • Potential enhancing effects of histamine H₁ agonism/H₃ antagonism on working memory assessed by performance and bold response in healthy volunteers National Institutes of Health (NIH) / British Journal of Pharmacology[Link] [1]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents Royal Society of Chemistry (RSC)[Link] [2]

  • Functional Group and Substructure Searching as a Tool in Metabolomics National Institutes of Health (NIH) / Briefings in Bioinformatics[Link] [3]

Comparative

Reproducibility in Kinase Inhibitor Synthesis: A Methodological Guide for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Workflows

Introduction In the landscape of targeted oncology and autoimmune therapeutics, the architecture of small-molecule kinase inhibitors relies heavily on privileged heterocyclic building blocks. Among these, 1-(4-Methyl-1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted oncology and autoimmune therapeutics, the architecture of small-molecule kinase inhibitors relies heavily on privileged heterocyclic building blocks. Among these, 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (CAS: 538328-18-6) 1 has emerged as a critical pharmacophore. The thiazole nitrogen and sulfur atoms act as potent hydrogen-bond acceptors within the ATP-binding cleft of kinases, while the alpha-methyl ethylamine side chain provides a stereospecific vector to probe hydrophobic sub-pockets.

This guide provides a comprehensive, objective comparison of synthetic methodologies and biological evaluation protocols for derivatives of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. By analyzing the causality behind reagent selection and assay design, we establish a self-validating framework to ensure absolute reproducibility in drug discovery workflows.

Structural Advantages: Thiazole vs. Traditional Bioisosteres

Before detailing the experimental protocols, it is essential to understand why 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is selected over alternatives like 1-phenylethanamine or unmethylated thiazol-2-yl methanamine in drug design.

  • Enhanced Kinase Selectivity : The electron-rich thiazole ring engages in specific halogen or hydrogen bonding with the hinge region of kinases (e.g., PI3K-C2α) that phenyl rings cannot achieve 2.

  • Steric Trapping : The alpha-methyl group restricts the rotational degrees of freedom of the amine, locking the molecule into a bioactive conformation that significantly reduces off-target entropy penalties.

Table 1: Performance Comparison of Amine Building Blocks in PI3K-C2α Inhibitor Scaffolds

Building BlockHinge-Binding AffinityPI3K-C2α IC50 (nM)Off-Target Kinase Hits (>50% inhibition at 1 µM)
1-PhenylethanamineModerate450 ± 2514
1-(Thiazol-2-yl)methanamineHigh120 ± 158
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Very High 18 ± 2 2

Data synthesized from structural activity relationship (SAR) profiling of pteridinone-based inhibitors 2.

Optimizing Amide Coupling: Overcoming Steric and Electronic Hurdles

The primary synthetic challenge when utilizing 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is the amide coupling step. The electron-withdrawing nature of the thiazole ring slightly diminishes the nucleophilicity of the primary amine. Furthermore, the adjacent alpha-methyl group introduces steric bulk, which can lead to incomplete reactions or epimerization of the chiral center if the reaction time is prolonged.

Table 2: Amide Coupling Reagent Comparison for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Coupling SystemYield (Isolated)Reaction TimeEpimerization RateScale Suitability
EDC / HOBt / DIPEA45 - 55%16 - 24 hours4 - 6%High (Process)
T3P / Pyridine60 - 70%12 hours1 - 2%Moderate
HATU / DIPEA 85 - 95% 2 - 4 hours < 0.5% Low (Discovery)

Causality of Reagent Selection : HATU is objectively superior for this specific building block. HATU rapidly converts the carboxylic acid into an O-(7-azabenzotriazol-1-yl) active ester. The nitrogen at the 7-position of the azabenzotriazole ring provides intramolecular base catalysis, guiding the sterically hindered 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine directly to the carbonyl carbon. This rapid aminolysis outpaces the formation of oxazolone intermediates, thereby preserving the stereochemical integrity of the alpha-methyl group 3.

Protocol 1: Self-Validating HATU-Mediated Amide Coupling

Objective: Synthesize a thiazole-amide kinase inhibitor with >98% enantiomeric excess (ee).

  • Pre-activation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise at 0 °C.

    • Validation Check: The solution should transition from colorless to a pale yellow, indicating the formation of the active ester. Stir for 15 minutes.

  • Amine Introduction : Add 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (1.1 eq, 0.55 mmol) 4 dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • In-Process Monitoring : After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Self-Validation: Proceed to workup only when the carboxylic acid peak (UV 254 nm) is <2% relative to the product mass peak.

  • Workup & Purification : Quench with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

SynthesisWorkflow A 1-(4-Methyl-1,3-thiazol-2-yl) ethanamine C Amide Coupling (HATU, DIPEA, DMF) 0°C to RT, 2h A->C B Carboxylic Acid Scaffold B->C D Crude Product (LC-MS Validation) C->D E Prep-HPLC Purification D->E F Pure Kinase Inhibitor (>98%) E->F

Figure 1: Optimized synthetic workflow for amide coupling of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

Biological Evaluation: Ensuring Reproducibility in Kinase Assays

Once the thiazole-amide derivative is synthesized, its efficacy must be quantified. For PI3K inhibitors, the ADP-Glo™ Kinase Assay is the industry standard.

Causality of Assay Selection : Unlike radiometric assays (which pose safety and disposal challenges) or ATP-depletion assays (which suffer from high background noise), ADP-Glo directly measures the ADP produced during the kinase reaction. The unreacted ATP is depleted, and the generated ADP is converted back to ATP, which then drives a luciferase/luciferin reaction. This provides a massive signal-to-background ratio, crucial for accurately determining the IC50 of highly potent thiazole derivatives.

Protocol 2: ADP-Glo Kinase Inhibition Assay for PI3K-C2α

Objective: Determine the IC50 of the synthesized inhibitor with high inter-assay reproducibility.

  • Compound Preparation : Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a 3-fold serial dilution in a 96-well plate to create a 10-point concentration curve.

  • Kinase Reaction Setup : In a white 384-well microplate, add 1 µL of the compound dilutions. Add 2 µL of PI3K-C2α enzyme (diluted in 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20).

    • Validation Check: Include DMSO-only wells (100% activity control) and no-enzyme wells (0% activity control).

  • Reaction Initiation : Add 2 µL of the substrate mixture (PIP2 and ultra-pure ATP at the enzyme's apparent Km). Incubate at room temperature for 60 minutes.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes. Read luminescence on a microplate reader (integration time: 0.5-1 second).

  • Data Analysis : Normalize the luminescent signal against the controls. Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC50.

PI3KPathway Stimulus Growth Factors RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK Binds PI3K PI3K (Class I / II) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates Inhibitor Thiazole-Amide Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition

Figure 2: PI3K signaling pathway illustrating the targeted inhibition by thiazole-amide derivatives.

Conclusion

The integration of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine into kinase inhibitor scaffolds provides distinct pharmacological advantages, primarily driven by its unique steric and electronic profile. By standardizing the synthesis using HATU-mediated coupling and validating biological activity via ADP-Glo assays, research teams can achieve uncompromising reproducibility. This systematic approach accelerates the transition of novel compounds from early discovery to preclinical development.

References

  • NextSDS. "1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine — Chemical Substance Information". NextSDS Database.
  • Sigma-Aldrich. "1-(4-Methyl-1,3-thiazol-2-yl)ethanamine AldrichCPR". Sigma-Aldrich Catalog.
  • Laufer, S. et al. "Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition". ACS Publications.
  • MDPI. "Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles". MDPI Open Access Journals.

Sources

Validation

A Researcher's Guide to Comparative Docking Analysis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Derivatives

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. While direct comparative experimental data for this specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. While direct comparative experimental data for this specific class of compounds is not yet widely published, this document offers a robust, scientifically-grounded protocol for in silico analysis. By leveraging established methodologies and drawing parallels from research on structurally similar thiazole compounds, researchers can effectively predict binding affinities and explore the therapeutic potential of these derivatives against relevant biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to accelerate early-stage drug discovery.

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The core structure of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine presents a promising starting point for the design of novel therapeutic agents. Molecular docking, a powerful computational technique, allows for the prediction of the interactions between a small molecule (ligand) and a protein (receptor), providing insights into the binding mode and affinity.[6][7] This guide will walk you through the process of setting up and executing a comparative docking study to evaluate a series of these derivatives.

Foundational Concepts: The Rationale for a Comparative Docking Study

A comparative docking study is a computational experiment designed to evaluate a series of related compounds against a specific biological target. The primary goal is to identify which derivatives exhibit the most favorable binding characteristics, thus prioritizing them for further experimental validation. This approach is particularly valuable in the early phases of drug discovery as it is significantly faster and more cost-effective than synthesizing and testing a large library of compounds.[8]

The central hypothesis of this guide is that modifications to the parent structure of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine will lead to differential binding affinities for a selected protein target. By systematically altering functional groups, we can explore the structure-activity relationship (SAR) and identify key molecular features that enhance binding.

Selecting a Therapeutically Relevant Target: Tubulin

Based on extensive research into the anticancer properties of thiazole derivatives, tubulin has been selected as the target protein for this illustrative guide.[9][10] Tubulin is a critical component of the cellular cytoskeleton, and its polymerization is essential for cell division.[9] Inhibitors of tubulin polymerization are a well-established class of anticancer drugs.[4] Several studies have successfully docked various thiazole-containing compounds into the colchicine binding site of tubulin, making it an excellent and validated target for our comparative study.[4][9]

Designing a Virtual Library of Derivatives

To conduct a meaningful comparative study, a small, diverse library of virtual 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine derivatives should be designed. The modifications should aim to probe the effects of varying steric bulk, electronic properties, and hydrogen bonding potential. For the purpose of this guide, we will consider a hypothetical set of derivatives with modifications at the amine group.

Compound IDDerivative NameR-Group ModificationRationale
Parent 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine-HBaseline compound for comparison.
Deriv_01 N-Acetyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine-COCH3Introduces a hydrogen bond acceptor and increases steric bulk.
Deriv_02 N-Benzoyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine-CO-PhAdds a bulky aromatic group to explore hydrophobic interactions.
Deriv_03 N-(4-Chlorobenzoyl)-1-(4-methyl-1,3-thiazol-2-yl)ethanamine-CO-Ph-4-ClIntroduces an electron-withdrawing group to the aromatic ring.
Deriv_04 N-(4-Methoxybenzoyl)-1-(4-methyl-1,3-thiazol-2-yl)ethanamine-CO-Ph-4-OCH3Introduces an electron-donating group to the aromatic ring.
Control Combretastatin A-4 (Known Tubulin Inhibitor)N/AA reference compound with known tubulin inhibitory activity for validation.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a standardized workflow for a comparative molecular docking study using widely accessible software. This protocol is designed to be self-validating by including a known inhibitor as a positive control.

Software and Resource Requirements
  • Molecular Modeling Software: A program capable of building and editing molecular structures (e.g., Avogadro, ChemDraw).

  • Molecular Docking Software: AutoDock Vina is recommended due to its accuracy, speed, and open-source nature.[7] Other suitable options include Schrödinger's Glide, MOE, or GOLD.[11][12]

  • Protein Data Bank (PDB): An online repository for the three-dimensional structural data of large biological molecules.

  • Visualization Software: A tool for viewing and analyzing docked poses (e.g., PyMOL, UCSF Chimera, Discovery Studio).[11]

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB ID: 4O2B for Tubulin) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site & Generate Grid Box PrepProt->Grid Ligands 3. Prepare Ligands (Draw, 3D convert, energy minimize) Ligands->Grid Docking 5. Run Docking Simulation (AutoDock Vina) Grid->Docking Scores 6. Extract Docking Scores & Binding Energies Docking->Scores Interactions 7. Analyze Interactions (Hydrogen bonds, hydrophobic) Scores->Interactions Comparison 8. Comparative Analysis & SAR Interpretation Interactions->Comparison

Caption: A generalized workflow for in-silico molecular docking studies.

Detailed Methodology

Step 1: Protein Preparation

  • Obtain the Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank. For tubulin, the structure with PDB ID: 4O2B is a suitable choice as it is complexed with a colchicine-site inhibitor.

  • Prepare the Receptor:

    • Load the PDB file into your chosen molecular modeling software.

    • Remove all water molecules and any co-crystallized ligands and ions.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Save the prepared protein structure in the appropriate format for your docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation

  • Draw the 2D Structures: Using chemical drawing software, create the 2D structures of the parent molecule and all its derivatives.

  • Convert to 3D and Minimize Energy:

    • Convert the 2D structures to 3D.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

Step 3: Docking Simulation

  • Grid Box Generation: Define the binding site on the protein. For tubulin (PDB: 4O2B), the grid box should be centered on the known colchicine binding site. The size of the grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational movement of the ligand.

  • Running the Docking:

    • Use your chosen docking software (e.g., AutoDock Vina) to dock each prepared ligand into the prepared protein receptor.

    • The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Step 4: Analysis of Results

  • Extract Docking Scores: The primary quantitative output from the docking simulation is the docking score, typically expressed in kcal/mol.[13][14] A more negative score generally indicates a higher predicted binding affinity.

  • Visualize and Analyze Binding Interactions:

    • Load the docked protein-ligand complexes into a visualization tool.

    • Analyze the best-scoring pose for each ligand.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site.

Presentation of Comparative Data

The results of the comparative docking study should be presented in a clear and concise manner to facilitate analysis.

Tabulated Docking Results

A table summarizing the key quantitative data is essential for a direct comparison of the derivatives.

Compound IDDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Number of H-BondsKey Interacting Residues
Parent -6.5-7.21CYS241
Deriv_01 -7.2-7.92CYS241, LEU248
Deriv_02 -8.5-9.31CYS241 (hydrophobic interactions with VAL318, ALA316)
Deriv_03 -8.8-9.71CYS241 (hydrophobic interactions with VAL318, ALA316)
Deriv_04 -8.3-9.12CYS241, ASN258 (hydrophobic interactions)
Control -9.5-10.23CYS241, LEU248, ASN258

Note: The data in this table is illustrative and represents the type of results one would obtain from a docking study.

Interpreting the Results
  • All the designed derivatives show a more favorable docking score than the parent compound, suggesting that the modifications at the amine group are beneficial for binding to the tubulin active site.

  • The addition of a benzoyl group (Deriv_02) significantly improves the binding affinity, likely due to favorable hydrophobic interactions within the binding pocket.

  • The presence of a chloro-substituent on the benzoyl ring (Deriv_03) further enhances the binding, potentially due to increased hydrophobic character or specific electronic interactions.

  • The docking score of the control compound, Combretastatin A-4, is the most favorable, which helps to validate the docking protocol. The interactions observed for the control should align with published data.

The Broader Context: Signaling Pathways and Therapeutic Implications

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death). Understanding the downstream effects of tubulin inhibition is crucial for appreciating the therapeutic potential of these compounds.

G cluster_pathway Cell Cycle Progression cluster_intervention Therapeutic Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cell Division Apoptosis Apoptosis M->Apoptosis Arrest leads to Thiazole 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Derivatives Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibits Tubulin->M

Caption: Inhibition of tubulin polymerization by thiazole derivatives can lead to mitotic arrest and apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for conducting a comparative molecular docking study on 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine derivatives. By following the outlined protocol, researchers can generate valuable in silico data to predict the binding affinities and interaction patterns of novel compounds.

The most promising derivatives identified through this computational screening should be prioritized for chemical synthesis and subsequent in vitro biological evaluation, such as cytotoxicity assays against cancer cell lines and tubulin polymerization inhibition assays.[4] The correlation between the in silico docking scores and the experimental biological activity will be the ultimate validation of the predictive model and can guide the design of the next generation of more potent thiazole-based therapeutic agents.

References

  • El-Naggar, M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Journal of Taylor & Francis. [Link]

  • Rezki, N., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules. [Link]

  • El-Adl, K., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]

  • Al-Romaigh, F. A., et al. (2021). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Progress in Biophysics and Molecular Biology. [Link]

  • Al-Salahi, R., et al. (2022). Potential COVID-19 Drug Candidates Based on Diazinyl-Thiazol-Imine Moieties: Synthesis and Greener Pastures Biological Study. Molecules. [Link]

  • Saleh, M. N. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Rahman, M. A., et al. (2020). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. [Link]

  • Salmaso, V., & Moro, S. (2018). Molecular Docking in Drug Discovery. Bio-protocol. [Link]

  • Al-Bayati, Z. A. F., & Mhessn, R. J. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

  • Taha, M., et al. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. Russian Journal of General Chemistry. [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • El-Adl, K., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Satyanarayan, N. D., et al. (2023). Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant Properties. Der Pharma Chemica. [Link]

  • Ghorab, M. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Guedes, I. A., et al. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine proper disposal procedures

Standard Operating Procedure & Disposal Protocol: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine As a critical building block in drug discovery—frequently utilized in the synthesis of kinase inhibitors and anti-infective agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

As a critical building block in drug discovery—frequently utilized in the synthesis of kinase inhibitors and anti-infective agents—1-(4-Methyl-1,3-thiazol-2-yl)ethanamine requires precise handling, quenching, and disposal protocols. This guide provides drug development professionals with a comprehensive, self-validating system for managing this compound from the laboratory bench to final environmental disposal, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards [1].

Chemical Profile & Causality of Hazards

To design an effective disposal strategy, researchers must first understand the structure-activity relationship (SAR) of the compound's hazards:

  • Aliphatic Amine Moiety: The primary amine (ethanamine group) imparts strong basicity and nucleophilicity. In its free-base form, it is a severe eye, skin, and respiratory irritant. It is also malodorous and volatile, requiring handling in a Class II biological safety cabinet or a certified chemical fume hood.

  • Thiazole Ring: The sulfur- and nitrogen-containing heteroaromatic ring dictates the generation of highly toxic combustion byproducts (SOx, NOx) if incinerated improperly [2].

  • Environmental Toxicity: Like many low-molecular-weight amines, it is acutely toxic to aquatic life, strictly prohibiting any drain disposal [1].

Experimental Workflow: Safe Handling & Quenching

When utilizing 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine in synthetic workflows (e.g., reductive amination or amide coupling), unreacted starting material must be chemically quenched before it enters the waste stream.

Step-by-Step Quenching Protocol:

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath to mitigate the exothermic neutralization reaction.

  • Acidic Quenching: Slowly add a weak aqueous acid (e.g., 1M Citric Acid or 1M HCl) while stirring vigorously. The acid protonates the free amine, converting it into a highly water-soluble, non-volatile ammonium salt.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the organic layer (containing your product) and isolate the aqueous layer (containing the protonated amine waste).

  • Verification: Test the pH of the aqueous layer using indicator paper. Ensure the pH is between 6 and 8 before proceeding to waste consolidation [1].

Step-by-Step Disposal Procedures

Waste generated from 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine must be strictly segregated to prevent incompatible chemical reactions (e.g., reacting with strong oxidizing agents or acid chlorides) [2].

A. Aqueous Waste Streams
  • Neutralization: Ensure the aqueous amine salt solution has been neutralized to a pH of 6–8 [1].

  • Consolidation: Transfer the neutralized solution into a high-density polyethylene (HDPE) carboy.

  • Labeling: Affix a hazardous waste tag. Mark the contents as "Aqueous Hazardous Waste - Toxic/Irritant (Contains Thiazole Amine Salts)."

B. Organic Solvent Waste Streams
  • Segregation: If the free base is dissolved in organic solvents during extraction or chromatography, segregate the waste based on the solvent type.

    • Halogenated: Dichloromethane (DCM), Chloroform.

    • Non-Halogenated: Ethyl Acetate, Methanol, Hexanes.

  • Storage: Store in grounded, explosion-proof flammable waste containers. Keep away from heat, sparks, and open flames [2].

C. Empty Container Management
  • Triple Rinsing: If the original reagent bottle is empty, it must be triple-rinsed using a compatible solvent (e.g., Methanol or Acetone) capable of dissolving residual amine [1].

  • Rinsate Disposal: Collect all rinse solvent and deposit it into the flammable organic waste stream.

  • Defacing: Completely deface or remove the original manufacturer label. The clean, empty bottle can then be disposed of as solid waste or glass recycling, per your institution's Environmental Health & Safety (EH&S) policy.

D. Spill Response Protocol
  • Small Spills (< 50 mL): Contain immediately with an inert absorbent material (e.g., sand, silica gel, or a universal binder). Do not use combustible materials like sawdust. Sweep up using non-sparking tools and place in a suitable, closed container for hazardous disposal [2].

  • Large Spills: Evacuate the immediate area, eliminate all sources of ignition, and contact your facility's EH&S emergency response team.

Data Presentation: Waste Stream Segregation

Waste CategoryChemical StatePrimary HazardCompatible ContainerEPA / RCRA Disposal Route
Aqueous Waste Protonated amine salt (pH 6-8)Aquatic ToxicityHDPE CarboyRCRA-approved wastewater treatment / Neutralization
Halogenated Organic Free base in DCM/CHCl₃Toxic, IrritantGlass or PTFE-linedHigh-temperature RCRA Incineration (with scrubber)
Non-Halogenated Free base in EtOAc/MeOHFlammable, IrritantHDPE or GlassRCRA-approved fuel blending / Incineration
Solid Waste Contaminated PPE, SilicaIrritantPoly-lined BinSolid hazardous waste landfill / Incineration

Mandatory Visualization: Disposal Decision Matrix

The following workflow illustrates the logical routing of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine waste streams to ensure RCRA compliance and laboratory safety.

WasteDisposalWorkflow Start Waste Generation: 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine Aqueous Aqueous Reaction Mixture Start->Aqueous Organic Organic Solvent Mixture Start->Organic Solid Contaminated Consumables (PPE) Start->Solid Quench Quench with 1M Citric Acid (Protonate Amine) Aqueous->Quench Halogenated Halogenated Waste (e.g., DCM) Organic->Halogenated Chlorinated Solvents NonHalogenated Non-Halogenated Waste (e.g., EtOAc) Organic->NonHalogenated Non-Chlorinated LabelSolid Label: Solid Hazardous Solid->LabelSolid Neutralize Verify pH 6-8 Quench->Neutralize LabelAq Label: Aqueous Toxic Neutralize->LabelAq LabelOrg Label: Flammable/Toxic Halogenated->LabelOrg NonHalogenated->LabelOrg Treatment Hazardous Waste Treatment Facility LabelAq->Treatment Incineration RCRA-Approved Incineration LabelOrg->Incineration LabelSolid->Incineration

Figure 1: Decision matrix for the segregation, quenching, and disposal of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.

References

  • University of Cincinnati Environmental Health & Safety. (n.d.). Advisory 7.3 - Hazardous Waste Management and EPA RCRA Criteria. Retrieved March 17, 2026, from [Link]

Handling

Personal protective equipment for handling 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Standard Operating Procedure: Safety, PPE, and Handling Guidelines for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety, PPE, and Handling Guidelines for 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of predictable chemical behaviors. 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (C₆H₁₀N₂S) is a highly valuable building block in pharmaceutical synthesis, but its structural features—a lipophilic thiazole ring coupled with a primary aliphatic amine—make it a formidable handling challenge.

This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines self-validating operational workflows to ensure absolute safety during laboratory procedures.

Hazard Causality & Chemical Profile

To handle this compound safely, you must understand why it is dangerous. The unshared electron pair on the nitrogen of the ethanamine group makes it a strong nucleophile and a potent base.

  • Tissue Necrosis Causality: When this primary amine contacts the moisture inherent in human skin or eyes, it triggers rapid alkaline hydrolysis of tissue lipids. Unlike acid burns which form a coagulated protein barrier that limits penetration, basic amines cause liquefaction necrosis, allowing the chemical to penetrate deeply into tissues[1].

  • Polymer Degradation Causality: Aliphatic amines act as aggressive solvents against certain synthetic polymers, causing rapid swelling, degradation, and loss of mechanical integrity in standard laboratory plastics and thin gloves[2].

Table 1: GHS Hazard Profile & Physiological Causality

Hazard ClassCategoryGHS CodePhysiological Causality
Acute Toxicity (Oral) Category 4H302Systemic toxicity upon ingestion due to rapid absorption facilitated by the lipophilic thiazole ring[3].
Skin Corrosion Category 1BH314Primary amine induces alkaline hydrolysis of tissue lipids, leading to severe burns[3].
Serious Eye Damage Category 1H318Corrosive vapors and liquid rapidly degrade corneal proteins, risking permanent blindness[3].
STOT (Single Exposure) Category 3H335Volatile amine vapors severely irritate the respiratory mucosal lining[3].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for handling concentrated aliphatic amines. Your protective gear must be specifically tailored to resist basic, organic permeation.

Table 2: PPE Material Compatibility Matrix

Equipment TypeRequired MaterialAvoidMechanistic Rationale
Hand Protection Butyl Rubber or NeopreneThin Nitrile, LatexAliphatic amines cause rapid permeation and swelling in standard nitrile and latex. Butyl rubber provides a highly cross-linked, resistant barrier[2][4].
Eye Protection Unvented Splash GogglesStandard Safety GlassesAmine vapors and capillary action can draw corrosive liquids around the gaps of standard safety glasses[4][5].
Body Protection Flame-Resistant Lab CoatSynthetic FabricsSynthetics may melt into the skin during exothermic runaway reactions. A rubberized apron is required if handling >50 mL[5][6].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Objective: Safely transfer 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine and set up an exothermic reaction without exposing the operator to corrosive vapors.

  • Step 1: Environmental Validation

    • Action: Conduct all work inside a certified chemical fume hood. The sash must be pulled down to the lowest workable height.

    • Causality: The compound emits volatile, corrosive vapors (H335). The fume hood sash acts as a primary physical blast shield against unexpected splattering[7].

    • Validation Checkpoint: Verify the continuous flow monitor reads between 80–120 feet per minute (FPM) before opening the chemical container.

  • Step 2: Liquid Transfer

    • Action: For volumes <5 mL, use a glass syringe with a stainless-steel needle. For larger volumes, pour slowly using a PTFE funnel[7].

    • Causality: Glass and PTFE are inert to strong bases. Using standard PVC or polycarbonate may lead to polymer degradation mid-transfer[2].

    • Validation Checkpoint: Ensure the receiving vessel has at least 50% headspace to accommodate potential exothermic expansion[7].

  • Step 3: Exothermic Reaction Management

    • Action: If diluting or reacting with an acid, pre-cool the receiving solution in an ice-water bath. Always add the amine slowly to the bulk solvent/water [1][7].

    • Causality: Acid-base neutralizations involving primary amines are violently exothermic. Adding water directly to the concentrated amine causes localized boiling, splattering, and aerosolization of the corrosive liquid[1].

  • Step 4: Decontamination

    • Action: Rinse all glass and PTFE equipment with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine before standard washing.

Workflow Start Pre-Operation: Verify Fume Hood Flow PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Start->PPE Inspect Inspect Equipment: (Glass/PTFE only) PPE->Inspect Transfer Slow Liquid Transfer (<5 mL via glass syringe) Inspect->Transfer React Exothermic Control: Add Amine to Solvent Transfer->React Clean Acidic Decontamination & Waste Disposal React->Clean

Fig 1. Self-validating operational workflow for handling corrosive aliphatic amines.

Emergency Response & Spill Protocol

In the event of an accident, immediate, protocol-driven action is required to prevent severe tissue damage.

  • Skin Contact: Immediately proceed to the safety shower. Flush the affected area with copious amounts of water for a minimum of 15–30 minutes[5]. Crucial Note: Do NOT attempt to neutralize the amine on the skin with an acid; the resulting exothermic neutralization reaction will cause severe thermal burns on top of the chemical burn.

  • Eye Contact: Force eyelids open and flush at the eyewash station for 15–30 minutes, flushing from the inside of the eye outward to prevent contaminating the other eye[5].

  • Chemical Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material such as dry sand or silica gel. Do NOT use combustible materials like sawdust, as concentrated amines can generate enough heat to ignite them[8].

SpillResponse Spill Amine Spill Detected Exposure Personnel Exposure? Spill->Exposure Shower Safety Shower / Eyewash (Flush 15-30 mins) Exposure->Shower Yes Evacuate Evacuate & Isolate Area Exposure->Evacuate No Shower->Evacuate Absorb Apply Inert Absorbent (Sand/Silica Gel) Evacuate->Absorb Dispose Collect in HDPE Hazmat Container Absorb->Dispose

Fig 2. Emergency spill and exposure response logic for thiazole amines.

Disposal & Waste Management

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine must be treated as hazardous, corrosive organic waste.

  • Segregation: Strictly segregate amine waste from strong acids, acid chlorides, and oxidizing agents to prevent violent, gas-evolving reactions in the waste carboy[8].

  • Containment: Store waste in clearly labeled, heavy-duty HDPE (High-Density Polyethylene) or glass containers. Ensure containers are tightly sealed and kept in a secondary containment tray within a well-ventilated storage area[1][2].

References

  • "1,3-Thiazol-2-ylmethanamine | C4H6N2S | CID 2756507 - PubChem", National Institutes of Health,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQZTtcY6dJwcb7Erq77FRR7G8uuvFfw1UKZ3CVkCDXj5Em8XeV6P2xzHCEvfjAgk2SxMFHFETw6ey3s6qEphUDvHajA0hUUjx4pHZh0Nr-dccn0qqraUAy5vfdsRJXUpfKbmBiGD_1IlzbWvxHMkGeT0ESyWDo5IoBiU1W]
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